5-Chloro-2-(trifluoromethyl)pyrimidine
Description
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Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKWZRZRRBNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652826 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845618-08-8 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Chloro-2-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
Introduction: The Significance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of fluorinated building blocks, substituted pyrimidines are particularly noteworthy due to their prevalence in biologically active compounds.
This guide provides an in-depth technical overview of 5-Chloro-2-(trifluoromethyl)pyrimidine (CAS No. 845618-08-8), a key heterocyclic intermediate. We will explore its core chemical properties, structural features, reactivity, and its pivotal role as a versatile scaffold in the synthesis of high-value compounds, particularly in the realm of drug discovery. This document is designed to serve as a practical resource for researchers leveraging this powerful chemical tool in their synthetic endeavors.
Molecular Structure and Identification
This compound is a disubstituted pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. The structure is characterized by a chlorine atom at the C5 position and a highly electronegative trifluoromethyl (-CF3) group at the C2 position. This specific arrangement of substituents dictates its unique reactivity and utility in chemical synthesis.
The IUPAC name for this compound is This compound .[3] Its structural representation and key identifiers are detailed below.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for planning reactions, purification, and handling. The trifluoromethyl group significantly influences the compound's electron density and lipophilicity, while the chlorine atom provides a key reactive site for nucleophilic substitution.
Core Properties
Quantitative data for this compound is not as widely published as its isomer, 2-Chloro-5-(trifluoromethyl)pyrimidine. The table below summarizes the available information for the target compound and its common isomer for comparative purposes.
| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyrimidine (Isomer) | Reference |
| CAS Number | 845618-08-8 | 69034-12-4 | [3] |
| Molecular Formula | C₅H₂ClF₃N₂ | C₅H₂ClF₃N₂ | [3] |
| Molecular Weight | 182.53 g/mol | 182.53 g/mol | [4] |
| Appearance | White crystalline powder (typical) | Solid | [5] |
| Melting Point | Not widely reported | 48-52 °C | |
| Boiling Point | Not widely reported | Predicted: 229.6±40.0 °C | [6] |
| Flash Point | Not widely reported | 71.1 °C (closed cup) |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to be simple, showing two singlets or two doublets in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the two protons on the pyrimidine ring.
-
¹³C NMR: The spectrum will show five distinct signals for the carbon atoms. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling, and its chemical shift will be significantly influenced by the fluorine atoms.[7]
-
¹⁹F NMR: A single, sharp singlet is expected, characteristic of the -CF3 group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching (typically strong, in the 1100-1350 cm⁻¹ region), C-Cl stretching (around 700-800 cm⁻¹), and C=N and C=C stretching of the aromatic pyrimidine ring (1400-1600 cm⁻¹).[1][8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Reactivity, Synthesis, and Experimental Protocols
The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing -CF3 group, and the reactivity of the C-Cl bond.
Key Reactions
The primary reaction pathway exploited in synthesis is the nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C5 position. However, unlike chloro groups at the C2, C4, or C6 positions, the C5-Cl bond is generally less activated towards SₙAr. Reactions may require more forcing conditions or specific catalysts. This differential reactivity can be exploited for selective synthesis in poly-halogenated pyrimidines.[9] The electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group makes the ring susceptible to attack by strong nucleophiles.
Caption: General reaction pathway for this compound.
Synthesis Workflow
While specific, scaled-up industrial synthesis routes for this compound are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established pyrimidine chemistry. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable three-carbon unit, followed by chlorination.
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol: Nucleophilic Substitution
The following protocol describes a generalized procedure for the substitution of the 5-chloro group with an amine nucleophile, a common step in drug discovery.[10]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic organic or inorganic base (2.0-3.0 eq.), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to act as a scavenger for the HCl byproduct.
-
Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time must be determined empirically, often by monitoring the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 5-amino-substituted pyrimidine derivative.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block for synthesizing complex molecules with desired biological activities.[11][12] The trifluoromethyl group often enhances drug efficacy, while the chloro-substituent provides a convenient handle for molecular elaboration.[1][2]
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for kinase inhibitors. For example, derivatives of trifluoromethylpyrimidine have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10] The synthesis involves displacing the chloro group with a substituted aniline to build the core structure of the inhibitor.
-
Agrochemicals: Related structures, such as trifluoromethylpyridines, are crucial intermediates in the production of high-efficiency herbicides and fungicides.[13][14] The unique electronic properties conferred by the halogen and CF3 group contribute to their potent biological activity.
-
Anticancer Agents: Novel thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating the potential of this chemical class in oncology.[1]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount. It should be handled in a well-ventilated area or a chemical fume hood.[15][16]
-
Hazard Classifications: This compound and its isomers are generally classified as acutely toxic if swallowed, and cause skin and serious eye irritation.[17] It may also cause respiratory irritation.
-
Hazard Statements (H-phrases): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]
-
Precautionary Statements (P-phrases): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Recommended storage temperatures are often refrigerated or at -20°C for long-term stability.[5]
References
-
5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8. Chemical-Suppliers. [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2. PubChem. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N. PubChem. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH). [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. ResearchGate. [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine. ChemBK. [Link]
-
4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH). [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). [Link]
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
4-CHLORO-5-(2-OXO-ETHYL)-6-(TRIFLUOROMETHYL)-PYRIMIDINE - 13C NMR. SpectraBase. [Link]
-
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Khan/949176375089201460391d171f25b290b07b4834]([Link]
Sources
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- 4. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
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An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.
Introduction and Core Properties
This compound is a substituted pyrimidine ring, a structural motif present in numerous biologically active molecules. The presence of a trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. The chlorine atom at the 5-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries.
While there can be some confusion with its isomers, this guide focuses specifically on this compound. It is crucial to verify the CAS number to ensure the correct isomer is being used in experimental work.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 845618-08-8 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | |
| Molecular Weight | 182.53 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible synthetic route would involve the cyclization of a chlorinated three-carbon component with trifluoroacetamidine. The specific industrial synthesis of this compound is not widely published in peer-reviewed literature, which is common for specialized chemical intermediates. However, general methods for the synthesis of trifluoromethyl-substituted pyrimidines have been described, often starting from ethyl trifluoroacetoacetate.[2]
A generalized synthetic workflow can be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNA r), although it is generally less reactive than chlorine atoms at the 2-, 4-, or 6-positions of the pyrimidine ring. This differential reactivity can be exploited for selective functionalization.
Common transformations would include:
-
Nucleophilic Substitution: Reaction with amines, thiols, or alcohols to introduce new functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds.
The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in favorable interactions with biological targets and its enhanced metabolic stability. While specific applications of this compound are not extensively documented in publicly available literature, a key example of its use is found in a patent for the synthesis of heterocyclic amine derivatives.[3] These compounds were developed for the treatment of central nervous system disorders such as depression, psychosis, and Parkinson's disease.[3]
The general class of trifluoromethylpyrimidine derivatives has been investigated for a wide range of therapeutic areas, including:
-
Anticancer Agents: As inhibitors of kinases such as EGFR.[4]
-
Antiviral and Antifungal Agents: Demonstrating the broad biological activity of this chemical class.[2]
The role of this compound in these contexts is typically as a key intermediate for the synthesis of more complex molecules. Its isomer, 2-Chloro-5-(trifluoromethyl)pyrimidine, is explicitly mentioned as a drug intermediate for the synthesis of various active compounds.[5]
The following diagram illustrates a conceptual workflow for the use of this compound in a drug discovery program:
Caption: Conceptual workflow for drug discovery using this compound.
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Hazard Classifications (inferred from related compounds):
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of central nervous system disorders. Its unique combination of a reactive chlorine handle and a metabolically robust trifluoromethyl group makes it a versatile intermediate for medicinal chemists. While detailed characterization and application data for this specific isomer are still emerging, the broader importance of trifluoromethylpyrimidines in drug discovery underscores its potential. Researchers are advised to proceed with caution regarding its handling and to consult specific safety documentation.
References
- 1. 5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. WO2012126922A1 - Heterocyclic amine derivatives - Google Patents [patents.google.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Spectroscopic Elucidation of 5-Chloro-2-(trifluoromethyl)pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. The methodologies presented are grounded in established laboratory practices to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation.
NMR Spectroscopic Data
The following table summarizes the experimental NMR data for this compound, acquired in deuterated chloroform (CDCl₃).
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.96 | Singlet | - | H-4, H-6 |
| ¹³C | 156.7 | Singlet | - | C-4, C-6 |
| 154.6 | Quartet | 37 | C-2 | |
| 134.1 | Singlet | - | C-5 | |
| 119.4 | Quartet | 274 | CF₃ | |
| ¹⁹F | -70.04 | Singlet | - | CF₃ |
Data sourced from supporting information of a research article.[1]
Expert Interpretation:
-
The ¹H NMR spectrum displays a single peak at 8.96 ppm, integrating to two protons, which is characteristic of the two equivalent aromatic protons (H-4 and H-6) on the pyrimidine ring.[1] The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms in the ring.
-
In the ¹³C NMR spectrum, the four distinct signals correspond to the four unique carbon environments. The carbon attached to the trifluoromethyl group (C-2) appears as a quartet due to coupling with the three fluorine atoms. The large coupling constant (J = 274 Hz) for the trifluoromethyl carbon is a hallmark of the C-F bond.[1]
-
The ¹⁹F NMR spectrum shows a sharp singlet at -70.04 ppm, confirming the presence of a trifluoromethyl group.[1] The chemical shift is within the typical range for CF₃ groups attached to an aromatic ring.[2][3]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse experiment with the following typical parameters:
-
Pulse width: 30-45°
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 8-16
-
¹³C{¹H} NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Perform a proton-decoupled ¹³C NMR experiment using a standard pulse sequence (e.g., zgpg30).
-
Typical parameters include:
-
Pulse width: 30°
-
Spectral width: 250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a single-pulse experiment. ¹H decoupling is generally not necessary unless specific H-F couplings need to be confirmed.
-
Typical parameters include:
-
Pulse width: 30°
-
Spectral width: -250 to 50 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1600-1450 | C=N and C=C stretching (pyrimidine ring) | Medium to Strong |
| 1400-1000 | C-F stretching (CF₃ group) | Strong |
| 850-750 | C-Cl stretching | Medium to Strong |
| 3100-3000 | C-H stretching (aromatic) | Weak to Medium |
Expert Interpretation:
-
The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1600-1450 cm⁻¹ region.[4][8]
-
A strong and broad absorption band is anticipated in the 1400-1000 cm⁻¹ range, which is indicative of the C-F stretching vibrations of the trifluoromethyl group.[4]
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 850 and 750 cm⁻¹.
-
Weak to medium intensity bands corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹.
Experimental Protocol for FTIR Data Acquisition
This protocol describes the acquisition of a Fourier-transform infrared (FTIR) spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.
Instrumentation:
-
FTIR spectrometer equipped with a diamond or germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Expected Mass Spectrometric Data
For this compound (C₅H₂ClF₃N₂), the expected molecular weight is approximately 182.5 g/mol .[9] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
Expected Fragmentation Pathways:
The fragmentation of halogenated pyrimidines is influenced by the stability of the resulting ions and neutral losses.[10][11] Common fragmentation pathways for this compound may include:
-
Loss of a chlorine radical (•Cl): [M-Cl]⁺
-
Loss of a trifluoromethyl radical (•CF₃): [M-CF₃]⁺
-
Ring cleavage: leading to smaller fragment ions.
Expert Interpretation:
-
The molecular ion peak (M⁺) should be observed with its corresponding M+2 peak, where the intensity of the M+2 peak is approximately one-third that of the M⁺ peak, confirming the presence of one chlorine atom.
-
Fragmentation will likely involve the cleavage of the C-Cl and C-CF₃ bonds, as these are weaker than the bonds within the aromatic ring.
-
Further fragmentation of the pyrimidine ring can occur, leading to characteristic neutral losses such as HCN.[11]
Experimental Protocol for GC-MS Data Acquisition
This protocol outlines a general procedure for analyzing a volatile solid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2-3 scans/second.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FTIR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
References
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Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link][4][5]
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The Ascendant Role of Trifluoromethyl Pyrimidine Derivatives in Modern Drug Discovery
An In-Depth Technical Guide
Introduction: The Strategic Fusion of Fluorine and Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids and various therapeutic agents.[1][2][3] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. In recent years, the strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine core has emerged as a highly successful strategy in the development of novel therapeutics and agrochemicals.[4][5] The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's biological activity, membrane permeability, and resistance to metabolic degradation.[4][5][6]
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel trifluoromethyl pyrimidine derivatives. We will delve into the causality behind experimental designs and present self-validating protocols for key assays, offering field-proven insights for researchers, scientists, and drug development professionals. The diverse biological activities, ranging from anticancer and antifungal to antiviral and insecticidal, underscore the immense potential of this chemical class.[7][8][9]
Part 1: Synthetic Strategies for Trifluoromethyl Pyrimidine Derivatives
The construction of the trifluoromethyl pyrimidine scaffold is typically achieved through a multi-step synthetic pathway, often commencing with commercially available fluorinated building blocks.[4] A common and effective strategy relies on the cyclocondensation of ethyl trifluoroacetoacetate with a nucleophilic reagent like urea or an amidine derivative.[4][7] This is followed by a series of functionalization steps to introduce desired pharmacophores and modulate the compound's activity.
General Synthetic Workflow
The pathway to novel trifluoromethyl pyrimidine derivatives generally involves three critical transformations following the initial ring closure: chlorination, nucleophilic substitution, and amide coupling. This structured approach allows for the systematic generation of a diverse library of compounds for biological screening.
Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.
Detailed Experimental Protocol: Four-Step Synthesis
This protocol, adapted from established methodologies, describes a robust pathway to trifluoromethyl pyrimidine derivatives bearing an amide moiety.[4][7]
-
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours. Upon cooling, the precipitated solid is filtered, washed with water, and dried to yield the pyrimidine core. The acidic environment is crucial for catalyzing the condensation and subsequent cyclization.
-
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. The intermediate from Step 1 (1.0 eq) is heated at reflux in an excess of phosphorus oxychloride (POCl₃) for 4 hours. POCl₃ serves as both the chlorinating agent and the solvent, effectively converting the hydroxyl groups to chlorides, which are excellent leaving groups for subsequent substitution reactions.
-
Step 3: Synthesis of Amine Intermediate. The dichloro-pyrimidine intermediate (1.0 eq) is reacted with a substituted aminophenol (1.0 eq) in the presence of a base such as cesium carbonate (Cs₂CO₃) in an acetone solvent. The reaction is typically run at room temperature for 7-8 hours. The base is essential to neutralize the HCl generated during the nucleophilic aromatic substitution.
-
Step 4: Amide Coupling. The amine intermediate is then coupled with a selected carboxylic acid using a standard coupling agent like EDC/HOBt or by converting the carboxylic acid to an acyl chloride. This final step introduces the amide moiety, a common pharmacophore known to participate in hydrogen bonding with biological targets.
Part 2: Spectrum of Biological Activities & Mechanistic Insights
Trifluoromethyl pyrimidine derivatives exhibit a remarkably broad range of biological activities, making them privileged scaffolds in both medicine and agriculture.[1][9]
Anticancer Activity
A significant body of research has focused on the potent anticancer properties of this class of compounds.[10][11] They have shown efficacy against a wide array of human cancer cell lines, often by targeting key enzymes in cell signaling pathways.[12][13]
Mechanism of Action: Dual Kinase Inhibition
A particularly promising strategy involves the design of derivatives that can dually inhibit multiple kinases critical for cancer cell proliferation and survival, such as FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[14] FLT3 mutations are common drivers in acute myeloid leukemia, while CHK1 is a central regulator of the DNA damage response. Inhibiting both can lead to a potent synergistic antitumor effect.
Caption: Dual inhibition of FLT3 and CHK1 signaling by a pyrimidine derivative.
Quantitative Data: In Vitro Cytotoxicity & Kinase Inhibition
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Anticancer Activity of Representative Trifluoromethyl Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 17v | H1975 (Lung Cancer) | 2.27 | [10] |
| 9u | A549 (Lung Cancer) | 0.35 | [15] |
| 9u | MCF-7 (Breast Cancer) | 3.24 | [15] |
| 3b | DU145 (Prostate Cancer) | >100 | [12] |
| Compound 30 | MV4-11 (Leukemia) | <0.004 | [14] |
| 5-FU (Control) | H1975 (Lung Cancer) | 9.37 |[10] |
Table 2: Kinase Inhibitory Activity
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 30 | FLT3-D835Y | 1.5 | [4] |
| Compound 30 | CHK1 | 3.2 | [4] |
| 9u | EGFR | 91 |[15] |
Further studies have shown that potent derivatives can induce apoptosis and cause cell cycle arrest in the G2/M phase, confirming their mechanism of action.[10][13]
Antifungal and Antimicrobial Activity
Beyond cancer, trifluoromethyl pyrimidines have demonstrated significant potential in combating fungal and bacterial pathogens, including those affecting agriculture.[7][16]
Quantitative Data: Antifungal Activity
Several novel derivatives have shown excellent in vitro inhibition rates against a panel of plant pathogenic fungi.[7][9]
Table 3: In Vitro Antifungal Activity of Selected Derivatives at 50 µg/mL
| Compound | B. cinerea (% Inhibition) | S. sclerotiorum (% Inhibition) | B. dothidea (% Inhibition) | Reference |
|---|---|---|---|---|
| 5l | 100 | Not Reported | Not Reported | [7][9] |
| 5b | 96.76 | 75.82 | 88.72 | [7][9] |
| 5j | 96.84 | Not Reported | Not Reported | [9] |
| 5v | Not Reported | 82.73 | Not Reported | [9] |
| Tebuconazole (Control) | 96.45 | 83.34 | >90 |[9] |
Antiviral and Insecticidal Activities
The structural versatility of these compounds has also led to the discovery of derivatives with promising antiviral and moderate insecticidal properties.[8][9] For instance, certain compounds showed curative and protective activity against Tobacco Mosaic Virus (TMV) superior to the commercial agent ningnanmycin.[8]
Part 3: Key Experimental Methodologies
The trustworthiness of biological data hinges on the robustness of the experimental assays used. The following protocols represent industry-standard, self-validating systems for assessing the biological activity of novel chemical entities.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a cornerstone for assessing a compound's anti-proliferative effects. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[17][18]
Workflow for a Typical MTT Cytotoxicity Assay
Caption: Workflow of a standard MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, H1975) in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[17] The choice of cell line should be hypothesis-driven, ideally representing the target disease state (e.g., using a lung cancer line for a potential lung cancer drug).
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl pyrimidine derivatives in the appropriate cell culture medium. Treat the cells with these concentrations and incubate for 48 to 72 hours. A vehicle control (e.g., DMSO) must be included.[17]
-
MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]
-
Data Analysis: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[17]
Enzyme Inhibition: Kinase Activity Assays
To confirm that a compound's cytotoxic effect is due to the inhibition of a specific kinase, a direct enzyme activity assay is required.[20][21] These assays are crucial for lead optimization and understanding the mechanism of action.[22][]
Protocol Considerations:
-
Assay Format: A variety of formats are available, including radiometric assays (the historical gold standard), fluorescence-based, and luminescence-based assays, which are more amenable to high-throughput screening (HTS).[20][22]
-
ATP Concentration: It is critical to perform assays at ATP concentrations that are physiologically relevant (i.e., near the Michaelis-Menten constant, Km, of the kinase).[20] This ensures that the measured potency is not an artifact of artificially low ATP levels.
-
Selectivity Profiling: Promising inhibitors should be screened against a broad panel of kinases (kinome scanning) to assess their selectivity.[22] Off-target effects can lead to toxicity, so high selectivity for the target kinase is a desirable attribute.
Antimicrobial Susceptibility Testing (AST)
Standardized methods are essential for evaluating the antimicrobial and antifungal activity of new compounds to ensure reproducible and comparable results.[24][25]
Method 1: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[25]
-
Preparation: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is the lowest concentration at which no visible turbidity (growth) is observed.
Method 2: Disk Diffusion
This is a qualitative method that is simple and cost-effective for initial screening.[25]
-
Inoculation: A standardized inoculum of the microorganism is swabbed uniformly across the surface of an agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated, allowing the compound to diffuse into the agar and create a concentration gradient.
-
Analysis: The susceptibility is determined by measuring the diameter of the zone of growth inhibition around the disk.[25]
Conclusion and Future Directions
The trifluoromethyl pyrimidine scaffold is a validated and highly promising platform for the discovery of new therapeutic agents. The strategic incorporation of the CF3 group consistently imparts potent biological activity across a range of therapeutic areas, most notably in oncology and infectious diseases. The data clearly demonstrate that derivatives can be synthesized to achieve high potency, sometimes in the nanomolar range, through mechanisms such as kinase inhibition.
Future research should focus on optimizing the pharmacokinetic properties (ADME) and safety profiles of lead compounds. Further exploration of structure-activity relationships will enable the design of next-generation derivatives with enhanced selectivity and efficacy. The continued application of robust, validated methodologies as outlined in this guide will be critical to advancing these remarkable compounds from the laboratory to the clinic.
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A Technical Guide to 5-Chloro-2-(trifluoromethyl)pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The pyrimidine core is a ubiquitous motif in biologically active molecules, and strategic halogenation has paved the way for a new generation of therapeutic agents. Among these, 5-Chloro-2-(trifluoromethyl)pyrimidine has emerged as a particularly valuable building block in medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl and chloro substituents, provide a powerful tool for modulating the physicochemical and pharmacological profiles of drug candidates. This guide provides an in-depth analysis of the chemical reactivity, synthetic utility, and therapeutic applications of this compound, offering insights for researchers and scientists in the field of drug discovery and development.
Introduction: The Strategic Advantage of Fluorination and Chlorination in Pyrimidine Scaffolds
The introduction of fluorine and chlorine atoms into organic molecules can dramatically alter their biological properties. The trifluoromethyl group (-CF3), a strong electron-withdrawing group, enhances metabolic stability by blocking sites of oxidation and increases lipophilicity, which can improve membrane permeability and bioavailability.[1] The chlorine atom, also electron-withdrawing, serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic aromatic substitution (SNA_r_) reactions.[2][3]
The combination of these two functionalities on a pyrimidine ring, an electron-deficient aromatic system, creates a highly reactive and versatile scaffold for the synthesis of complex molecules with diverse biological activities.[2][3] The this compound core has been successfully incorporated into a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, as well as compounds with antiviral and antifungal properties.[4][5][6]
Physicochemical Properties and Reactivity
This compound is a solid at room temperature with a melting point of 48-52 °C. Its molecular structure and the interplay of its substituents dictate its reactivity.
| Property | Value | Reference |
| Molecular Formula | C5H2ClF3N2 | |
| Molecular Weight | 182.53 g/mol | |
| Melting Point | 48-52 °C | |
| Boiling Point | 151-152 °C (at 744.6 Torr) | [7] |
| Flash Point | 71.1 °C (closed cup) |
The electron-deficient nature of the pyrimidine ring, further amplified by the trifluoromethyl group, makes the chloro substituent at the 2-position highly susceptible to nucleophilic displacement. This reactivity is the cornerstone of its utility as a building block.
Key Synthetic Transformations: Harnessing the Reactivity of the C-Cl Bond
The primary synthetic application of this compound lies in its ability to undergo nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the facile introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNA_r_) with Amines
The reaction of this compound with primary and secondary amines is a common and highly efficient method for the synthesis of 2-aminopyrimidine derivatives. These derivatives are prevalent in kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidine Derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or dioxane) is added the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA or K2CO3, 2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The this compound moiety has been successfully employed in the design of inhibitors for a variety of therapeutic targets.
Kinase Inhibitors in Oncology
A significant application of this scaffold is in the development of kinase inhibitors for the treatment of cancer. The pyrimidine core acts as a hinge-binding motif, while the trifluoromethyl group can enhance potency and selectivity. For instance, derivatives of 5-(trifluoromethyl)pyrimidine have been synthesized and evaluated as potent EGFR inhibitors, with some compounds exhibiting excellent antitumor activities against various cancer cell lines.[5] In another study, 5-trifluoromethyl-2-aminopyrimidine derivatives were discovered as potent dual inhibitors of FLT3 and CHK1, which are important targets in acute myeloid leukemia (AML).[6]
| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |
| 5-(Trifluoromethyl)pyrimidine derivatives | EGFR | Cancer | [5] |
| 5-Trifluoromethyl-2-aminopyrimidine derivatives | FLT3, CHK1 | Acute Myeloid Leukemia | [6] |
| Thiazolo[4,5-d]pyrimidine derivatives | Not specified | Cancer | [1][8] |
Antiviral and Antifungal Agents
The versatility of the this compound building block extends beyond oncology. Researchers have designed and synthesized novel trifluoromethyl pyrimidine derivatives that have demonstrated promising antiviral and antifungal activities.[4] For example, certain derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV) and various fungal strains.[4]
Conclusion: A Privileged Building Block for Future Drug Discovery
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of a reactive chloro handle and a metabolism-blocking, lipophilic trifluoromethyl group on an electron-deficient pyrimidine ring provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The continued exploration of this versatile building block is expected to yield a new generation of drugs with improved efficacy, selectivity, and pharmacokinetic properties, addressing unmet medical needs across various disease areas.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 177–187. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
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nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
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5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8 | Chemical-Suppliers. (n.d.). Chemical-Suppliers. [Link]
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Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogs. (1983). Journal of Medicinal Chemistry, 26(5), 661–666. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 5-Trifluoromethyl-Pyrimidine Compounds
Introduction: The Strategic Importance of the Trifluoromethyl Group in Pyrimidine Scaffolds
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, and for good reason. This small appendage exerts a profound influence on the physicochemical properties of a parent molecule, often leading to dramatic improvements in its therapeutic profile.[1] The CF3 group's high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] When appended to the pyrimidine ring, a privileged scaffold in numerous pharmaceuticals, the resulting 5-trifluoromethyl-pyrimidine core becomes a highly sought-after building block in drug discovery.
This guide provides an in-depth exploration of the synthesis and discovery of 5-trifluoromethyl-pyrimidine compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the key synthetic strategies, from classical cyclization reactions to modern multicomponent and electrochemical methods. Beyond mere protocols, this guide will illuminate the mechanistic rationale behind these transformations, offering insights into the selection of reagents and reaction conditions. Our focus is on providing a practical and authoritative resource, grounded in the primary literature, to empower you in your own research endeavors.
Synthetic Strategies for 5-Trifluoromethyl-Pyrimidines: A Comparative Analysis
The synthesis of 5-trifluoromethyl-pyrimidines can be broadly categorized into two approaches: the cyclization of trifluoromethylated building blocks and the direct trifluoromethylation of a pre-existing pyrimidine ring. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
| Synthetic Method | Key Reagents | Catalyst/Conditions | Typical Yield | Advantages | Disadvantages |
| One-Pot Three-Component Synthesis | Aryl enaminones, Aryl amidine hydrochlorides, CF3SO2Na | Cu(OAc)2, 1,4-dioxane, 100 °C | Up to 80% | High efficiency, avoids regioselectivity issues of direct trifluoromethylation.[2][3] | Requires synthesis of enaminone precursors. |
| Biginelli-type Reaction | Ethyl trifluoroacetoacetate, Aldehyde, Urea/Thiourea | Acid catalyst (e.g., HCl), Reflux | >85% | Well-established, good for dihydropyrimidines. | Limited to specific substitution patterns. |
| Electrochemical Synthesis | Uracil, CF3SO2Na | (NH4)2SO4, Constant current, H2O | ~70-90% | Green and economical, avoids chemical oxidants and metal catalysts. | Requires specialized electrochemical equipment. |
| From Thiazolo[4,5-d]pyrimidines | 4-amino-2-thioxo-thiazole-5-carboxamides, Trifluoroacetic anhydride | Reflux | ~60% | Access to fused heterocyclic systems. | Multi-step synthesis of starting materials.[4] |
| Direct Trifluoromethylation | 5-Iodopyrimidine nucleosides, Chen's reagent (methyl fluorosulfonyldifluoroacetate) | CuI, Microwave irradiation | High | Late-stage functionalization of complex molecules. | Requires pre-functionalized pyrimidine, can be expensive. |
Key Synthetic Methodologies and Mechanistic Insights
One-Pot, Three-Component Synthesis: An Efficient and Convergent Approach
This method offers a highly efficient and convergent route to a diverse range of 5-trifluoromethyl-pyrimidines.[2][3] The reaction proceeds via a copper-catalyzed radical-initiated process.
Plausible Reaction Mechanism:
The reaction is initiated by the formation of a trifluoromethyl radical (•CF3) from sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of a copper(II) catalyst. This radical then adds to the enaminone, followed by an oxidation step to form a cationic intermediate. Subsequent nucleophilic attack by the amidine, followed by cyclization and aromatization, affords the final 5-trifluoromethyl-pyrimidine product.[3]
Caption: Plausible mechanism for the one-pot synthesis.
Experimental Protocol: Synthesis of 2,4-diphenyl-5-(trifluoromethyl)pyrimidine
-
Step 1: To a solution of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (aryl enaminone, 0.5 mmol) in 1,4-dioxane (2.0 mL) in a sealed tube, add benzamidine hydrochloride (aryl amidine hydrochloride, 0.6 mmol), sodium trifluoromethanesulfinate (CF3SO2Na, 1.0 mmol), and Cu(OAc)2 (10 mol%).
-
Step 2: The reaction mixture is stirred at 100 °C for 12 hours.
-
Step 3: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Step 4: The reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.
-
Step 5: The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Representative Characterization Data:
-
Yield: 75%
-
¹H NMR (400 MHz, CDCl₃) δ: 8.65 (s, 1H), 8.20 – 8.17 (m, 2H), 7.70 – 7.67 (m, 2H), 7.55 – 7.45 (m, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 165.4, 163.8, 159.2 (q, J = 34.3 Hz), 136.9, 135.2, 131.3, 130.8, 129.1, 128.9, 128.6, 128.5, 123.2 (q, J = 272.7 Hz), 111.8 (q, J = 3.0 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -63.5.
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₇H₁₂F₃N₂: 301.0947; found: 301.0949.
Synthesis of Fused 5-Trifluoromethyl-Thiazolo[4,5-d]pyrimidines
This methodology provides access to more complex, fused heterocyclic systems containing the 5-trifluoromethyl-pyrimidine core.[4] The synthesis involves the cyclocondensation of a substituted thiazole with trifluoroacetic anhydride.
Experimental Workflow:
Caption: Synthesis of fused thiazolo[4,5-d]pyrimidines.
Experimental Protocol: Synthesis of 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-one [4]
-
Step 1: A mixture of 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.
-
Step 2: The reaction mixture is kept at room temperature overnight.
-
Step 3: The precipitate is separated by filtration and recrystallized from toluene to yield the final product.
Representative Characterization Data: [4]
-
Yield: 62%
-
Melting Point: 229–230 °C
-
¹H NMR (DMSO-d₆) δ: 8.37 (s, 1H, NH), 4.34 (q, J = 21.3 Hz, 2H, CH₂), 1.26 (t, J = 14.1 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆) δ: 189.21, 161.83, 159.02, 121.29, 117.64, 107.06, 12.26 (x2C).
Applications in Drug Discovery: Targeting EGFR and Beyond
5-Trifluoromethyl-pyrimidine derivatives have emerged as potent inhibitors of various biological targets, most notably the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6] The trifluoromethyl group often enhances the binding affinity of these compounds to the ATP-binding pocket of the EGFR kinase domain.
A recent study detailed the design and synthesis of a series of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[5][6] The general synthetic approach involved the sequential substitution of a 2,4-dichloro-5-trifluoromethylpyrimidine core.
General Synthetic Scheme for EGFR Inhibitors:
Caption: General route to 5-trifluoromethylpyrimidine-based EGFR inhibitors.
Characterization of a Potent EGFR Inhibitor:
One of the synthesized compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide , demonstrated excellent inhibitory activity against EGFR and several cancer cell lines.[5]
-
IC₅₀ (EGFR): 0.091 µM
-
IC₅₀ (A549 cells): 0.35 µM
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.65 (s, 1H), 10.19 (s, 1H), 9.84 (s, 1H), 8.44 (s, 1H), 8.24 (s, 1H), 7.67 (s, 3H), 7.64 (s, 3H), 7.58 (s, 1H), 7.48 – 7.43 (m, 4H), 6.85 (d, J = 12.0 Hz, 2H), 2.80 – 2.75 (m, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 164.9, 163.7, 161.7, 161.6, 161.3, 160.7, 156.4, 155.1, 143.0, 142.9, 140.3, 135.4, 135.3, 130.2, 129.5, 128.2, 124.4, 122.9, 120.1 (d, J = 9.8 Hz), 113.4, 92.7, 26.5.
-
ESI-HRMS m/z: [M+Na]⁺ calcd for C₂₄H₁₉F₃N₆O₂S: 535.1134, found 535.1135.
Conclusion and Future Perspectives
The synthesis of 5-trifluoromethyl-pyrimidine compounds is a vibrant and evolving field of research. The methodologies discussed in this guide, from multicomponent reactions to late-stage functionalization, provide a powerful toolkit for accessing a wide array of these valuable molecules. The continued development of more efficient, selective, and sustainable synthetic methods will undoubtedly accelerate the discovery of novel therapeutics with improved efficacy and safety profiles. As our understanding of the intricate interplay between the trifluoromethyl group and biological systems deepens, we can anticipate the emergence of a new generation of 5-trifluoromethyl-pyrimidine-based drugs for a host of human diseases.
References
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Lou, D., Ding, Y., Jin, Z., Huang, W., Shi, Y., Zhang, C., & Xie, Y. (2024). One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives. Advanced Synthesis & Catalysis. [Link]
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Głowacka, I. E., Hayes, J. M., & Joźwiak, K. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
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Lou, D., Ding, Y., Jin, Z., Huang, W., Shi, Y., Zhang, C., & Xie, Y. (2024). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
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Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2742-2754. [Link]
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Soloshonok, V. A., & Kirsch, P. (2010). Trifluoromethylated Heterocycles. Topics in Heterocyclic Chemistry. [Link]
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Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]
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Topic: Lipophilicity and Electronic Effects of the Trifluoromethyl Group in Pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's fundamental properties. When appended to a pyrimidine core—a privileged heterocyclic scaffold found in numerous pharmaceuticals—the CF3 group offers a powerful method for modulating biological activity, metabolic stability, and bioavailability.[3][4]
This guide serves as a technical deep-dive for the practicing scientist, moving beyond simple definitions to explore the nuanced interplay between the CF3 group and the pyrimidine ring system. We will dissect the causality behind its effects on lipophilicity and electronic character, provide field-proven experimental protocols for their measurement, and synthesize this knowledge into strategic insights for rational drug design.
Part 1: Mastering Lipophilicity with the Trifluoromethyl Group
Lipophilicity is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] It dictates how a compound partitions between aqueous and lipid environments, influencing everything from membrane permeability to plasma protein binding. The introduction of a CF3 group is a robust strategy for increasing a molecule's lipophilicity.[6][7]
Quantifying Lipophilicity: LogP and the Hansch Parameter
The most common metric for lipophilicity is the partition coefficient (P), expressed as its logarithm (logP). It represents the ratio of a neutral compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9]
The contribution of a specific substituent to a molecule's overall lipophilicity can be estimated using the Hansch hydrophobicity constant (π). The CF3 group is one of the most lipophilic substituents commonly used in drug design, possessing a significantly positive π value.[6][10]
| Substituent | Hansch Hydrophobicity Constant (π) |
| Hydrogen (-H) | 0.00 |
| Methoxy (-OCH3) | -0.02 |
| Fluorine (-F) | +0.14 |
| Methyl (-CH3) | +0.56 |
| Chlorine (-Cl) | +0.71 |
| Trifluoromethyl (-CF3) | +0.88 |
| Trifluoromethoxy (-OCF3) | +1.04 |
| Data sourced from multiple references, including[6][11]. Values can vary slightly based on the parent scaffold. |
This substantial increase in lipophilicity can enhance a drug's ability to cross cellular membranes and improve its binding affinity within hydrophobic pockets of target proteins, often leading to increased potency.[12][13]
Experimental Determination of Lipophilicity
While computational models provide useful estimates, the experimental determination of LogP remains the gold standard for accuracy.[14]
Experimental Protocol 1: The Shake-Flask (OECD 107) Method
This method is considered the definitive standard for LogP determination due to its direct measurement approach.[14]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to directly calculate the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures mutual saturation and prevents volume changes during the experiment.
-
Compound Dissolution: Prepare a stock solution of the trifluoromethylated pyrimidine in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is typically adjusted based on the expected LogP value.
-
Equilibration: Shake the vessel gently at a constant temperature (usually 25°C) for a sufficient time to reach equilibrium. Avoid vigorous shaking that can lead to the formation of emulsions. Centrifugation is required to fully separate the two phases afterward.
-
Phase Separation & Sampling: Carefully separate the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical technique like HPLC-UV.
-
Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in water])
Experimental Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a faster, indirect method suitable for higher throughput screening.[5][15]
Principle: The method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. A calibration curve is generated using standards with known LogP values.
Step-by-Step Methodology:
-
System Preparation: Use a C18 HPLC column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Prepare a set of 5-7 calibration standards with accurately known LogP values that bracket the expected LogP of the test compound.
-
Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Analysis: Dissolve the trifluoromethylated pyrimidine and inject it into the same HPLC system under identical conditions to measure its retention time.
-
LogP Determination: Calculate the log(k') for the test compound and use the calibration curve's equation to determine its LogP value.
Part 2: The Potent Electronic Influence of the Trifluoromethyl Group
The CF3 group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry, an effect that dramatically alters the electronic landscape of the pyrimidine ring.[16][17]
Inductive Effect and Ring Deactivation
The potent electronic effect of the CF3 group stems from the strong inductive (-I) effect of the three highly electronegative fluorine atoms.[18] This effect pulls electron density away from the carbon atom to which it is attached and, by extension, from the entire pyrimidine ring. Since the pyrimidine ring is already an electron-deficient heterocycle, the addition of a CF3 group further deactivates it.
This pronounced deactivation has critical consequences for drug design:
-
Metabolic Stability: The reduced electron density makes the pyrimidine ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a well-established strategy for blocking metabolic hotspots, increasing a drug's half-life, and reducing the required dose.[12][13]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group significantly decreases the basicity of the nitrogen atoms within the pyrimidine ring. This is manifested as a lower pKa.[19] This modulation is crucial as it affects the ionization state of the molecule at physiological pH (7.4), which in turn impacts solubility, receptor binding, and cell permeability.
pyrimidine [label=<
N C N
C C C
];
cf3 [label="CF₃", fontcolor="#202124"];
edge [label=" (-I Effect)", fontcolor="#EA4335", fontsize=10]; cf3 -> pyrimidine:c4;
delta_minus_n1 [label=<δ->, fontcolor="#4285F4"]; delta_minus_n3 [label=<δ->, fontcolor="#4285F4"];
// Invisible nodes for positioning invis_n1 [pos="0.5,1.5!", shape=point]; invis_n3 [pos="2.5,1.5!", shape=point];
// Position delta symbols near nitrogens {rank=same; pyrimidine; delta_minus_n1; delta_minus_n3;} delta_minus_n1 -> pyrimidine:n1 [style=invis]; delta_minus_n3 -> pyrimidine:n3 [style=invis]; } dot Caption: Inductive withdrawal by CF3 on pyrimidine.
Quantifying Electronic Effects: Hammett Constants
The Hammett constant (σ) quantifies the electronic influence (inductive and resonance) of a substituent on an aromatic ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. The CF3 group has large, positive Hammett constants, confirming its strong electron-withdrawing character.[20]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| Hydrogen (-H) | 0.00 | 0.00 |
| Methyl (-CH3) | -0.07 | -0.17 |
| Methoxy (-OCH3) | +0.12 | -0.27 |
| Chlorine (-Cl) | +0.37 | +0.23 |
| Trifluoromethyl (-CF3) | +0.43 | +0.54 |
| Nitro (-NO2) | +0.71 | +0.78 |
| Data compiled from various sources on Hammett constants. |
Part 3: Synergistic Effects & Strategic Drug Design
The true power of the trifluoromethyl group lies in the synergistic interplay of its lipophilic and electronic properties. A medicinal chemist can leverage these dual effects to rationally address multiple challenges in drug development simultaneously.
For instance, in the development of kinase inhibitors, a trifluoromethylated pyrimidine might be employed to:
-
Increase Lipophilicity: Enhance binding to a hydrophobic region near the ATP-binding site, boosting potency.[6]
-
Decrease Basicity: Lower the pKa of a ring nitrogen to detune an undesirable interaction with an off-target kinase or reduce hERG liability.[19]
-
Block Metabolism: Deactivate the ring to prevent oxidative metabolism at a susceptible position, thereby increasing the drug's half-life.[12]
// Core Property cf3 [label="Trifluoromethyl (-CF₃) Group\non Pyrimidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Primary Effects lipo [label="Increased Lipophilicity\n(High π value)", fillcolor="#E8F0FE"]; ewg [label="Strong Electron-\nWithdrawing Effect (-I)", fillcolor="#E8F0FE"];
// Secondary Consequences perm [label="Enhanced Membrane\nPermeability", fillcolor="#FFFFFF"]; bind [label="Improved Hydrophobic\nBinding", fillcolor="#FFFFFF"]; metab [label="Increased Metabolic\nStability", fillcolor="#FFFFFF"]; pka [label="Lowered pKa\n(Reduced Basicity)", fillcolor="#FFFFFF"];
// Desired Drug Outcomes adme [label="Improved ADME Profile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; potency [label="Enhanced Potency &\nSelectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections cf3 -> lipo; cf3 -> ewg;
lipo -> perm; lipo -> bind;
ewg -> metab; ewg -> pka;
perm -> adme; metab -> adme; pka -> adme;
bind -> potency; pka -> potency; } dot Caption: Logic map of CF3 effects in drug design.
Conclusion
The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that imparts a unique and powerful combination of properties to the pyrimidine scaffold. Its ability to concurrently increase lipophilicity while exerting a potent electron-withdrawing effect provides medicinal chemists with a versatile method for fine-tuning a molecule's ADME profile and target interactions. A thorough understanding of these dual effects, validated by robust experimental and computational methods, is essential for leveraging the full potential of trifluoromethylated pyrimidines in the development of next-generation therapeutics.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Zhang, L., et al. (Date not available). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]
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Lin, G., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
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Wang, M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
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Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ElectronicsAndBooks. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Wilson, A., et al. (Date not available). Practical Methods for the Measurement of logP for Surfactants. PubMed. [Link]
-
Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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RSC Publishing. (Date not available). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
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Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]
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Whitepaper: Strategic Identification of Therapeutic Targets for 5-Chloro-2-(trifluoromethyl)pyrimidine Derivatives
Authored For: Drug Discovery & Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its versatility is significantly enhanced through strategic functionalization, with the introduction of a trifluoromethyl (CF3) group and a chloro-substituent at the 5- and 2-positions, respectively, offering a powerful platform for developing targeted therapeutics. The trifluoromethyl group, in particular, can improve metabolic stability, membrane permeability, and binding affinity.[3] This guide provides an in-depth analysis of validated and potential therapeutic targets for derivatives of 5-Chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of potent bioactive molecules.[4] We will explore the molecular rationale for targeting specific protein families, present key preclinical data, and provide validated experimental protocols for target identification and validation, with a primary focus on protein kinases which have emerged as a dominant target class for this scaffold.
The this compound Scaffold: A Privileged Core for Drug Discovery
The inherent biological relevance of the pyrimidine ring, a fundamental component of DNA and RNA, makes it an attractive starting point for drug design.[2] Its electron-rich nature and capacity for diverse substitutions allow for fine-tuning of physicochemical properties and target engagement.
Strategic Importance of the Trifluoromethyl and Chloro Moieties
The combination of the chloro- and trifluoromethyl groups on the pyrimidine core is not arbitrary. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of side chains that can interact with specific amino acid residues in a target protein's binding pocket.
The trifluoromethyl group at the 5-position is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often leading to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3]
-
Increased Binding Affinity: The CF3 group can engage in unique, non-covalent interactions within a protein's active site, including dipole-dipole and orthogonal multipolar interactions, thereby increasing potency.
-
Improved Membrane Permeability: The lipophilic character of the CF3 group can enhance the ability of a drug candidate to cross cellular membranes and reach its intracellular target.
Validated Therapeutic Targets: The Kinase Superfamily
Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most successfully targeted protein families in oncology and immunology. Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against several clinically relevant kinases.[1]
Epidermal Growth Factor Receptor (EGFR)
Pathological Relevance: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.
Derivative Activity: A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5] These compounds typically feature a substituted aniline at the 4-position and a flexible side chain at the 2-position of the pyrimidine core. Compound 9u from this series demonstrated exceptional potency against both the EGFR kinase and EGFR-driven cancer cell lines.[5]
FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1)
Pathological Relevance: FLT3 is a receptor tyrosine kinase critical for normal hematopoiesis; however, activating mutations (such as internal tandem duplications, ITD) are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. CHK1 is a serine/threonine kinase that functions as a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Derivative Activity: A 5-trifluoromethyl-2-aminopyrimidine core was identified as the basis for potent dual inhibitors of FLT3 and CHK1.[6] Through a strategy of conformational restriction, compound 30 was developed, exhibiting excellent potency against both wild-type and mutated FLT3 as well as CHK1. This dual-targeting approach is compelling, as it simultaneously attacks a key oncogenic driver (FLT3) and a critical cell survival mechanism (CHK1).[6]
Anaplastic Lymphoma Kinase (ALK) & Janus Kinase (JAK)
Pathological Relevance: ALK is another receptor tyrosine kinase whose chromosomal rearrangements lead to fusion proteins that act as potent oncogenic drivers in a subset of NSCLC. The JAK family of non-receptor tyrosine kinases are central components of the JAK/STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[7]
Derivative Activity:
-
ALK/EGFR Dual Inhibition: A 5-chloro-pyrimidine derivative was discovered as a potent dual inhibitor of both ALK and EGFR, capable of overcoming various drug-resistant mutations in NSCLC models.[8]
-
JAK Inhibition: A series of pyrazol-3-yl pyrimidin-4-amines, including the 5-chloro-pyrimidine derivative AZD1480, were identified as potent inhibitors of JAK2, demonstrating efficacy in preclinical models of MPNs.[7]
Data Summary: Kinase Inhibitory Activity
| Compound ID | Target(s) | IC50 (nM) | Target Cell Line | Cellular IC50 (nM) | Reference |
| 9u | EGFR | 91 | A549 (NSCLC) | 350 | [5] |
| 30 | FLT3-WT | ≤25 | MV4-11 (AML) | <4 | [6] |
| 30 | FLT3-D835Y | ≤25 | MV4-11 (AML) | <4 | [6] |
| 30 | CHK1 | ≤25 | MV4-11 (AML) | <4 | [6] |
| AZD1480 | JAK2 | N/A | TEL-Jak2 Model | Efficacious in vivo | [7] |
| CHMFL-ALK/EGFR-050 | ALK/EGFR | N/A | NSCLC Models | Efficacious in vivo | [8] |
Methodologies for Target Validation & Compound Characterization
The successful development of targeted therapies hinges on robust and reproducible experimental methodologies. The following section details core protocols for validating the interaction between this compound derivatives and their putative kinase targets.
Primary Target Engagement: In Vitro Kinase Inhibition Assay
Causality: The first step is to confirm direct inhibition of the purified kinase enzyme. This biochemical assay quantifies a compound's ability to compete with ATP for the kinase's active site. We will describe a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust platform.
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Step-by-Step Protocol: TR-FRET Kinase Assay
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Stamping: Using an acoustic dispenser, transfer 50 nL of each compound dilution into a low-volume 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and a known potent inhibitor for low signal (100% inhibition) controls.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL of this mix to each well.
-
Rationale: DTT is included to maintain a reducing environment, preventing oxidation of critical cysteine residues in the kinase active site.
-
-
Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature. This allows the compound to equilibrate with the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be equal to the known Km of ATP for the specific kinase to ensure a sensitive measurement of competitive inhibition. Add 5 µL to each well to initiate the kinase reaction. The final assay volume is 10 µL.
-
Kinase Reaction: Mix the plate and incubate for 90 minutes at room temperature.
-
Detection: Prepare a 4X Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-substrate antibody and an AlexaFluor 647-labeled tracer). Add 10 µL to each well.
-
Final Incubation & Read: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a compatible microplate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Convert the raw fluorescence ratios to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Potency: Antiproliferative Assay
Causality: To confirm that enzyme inhibition translates to a functional cellular effect, an antiproliferative assay is essential. This measures the compound's ability to inhibit the growth and division of a cancer cell line known to be dependent on the target kinase.
Experimental Workflow Diagram
Caption: Workflow for a cell viability/proliferation assay.
Step-by-Step Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Culture the target cancer cell line (e.g., A549 for EGFR, MV4-11 for FLT3) to logarithmic growth phase. Harvest, count, and resuspend the cells in fresh culture medium. Seed 5,000 cells in 90 µL of medium per well into a 96-well, clear-bottom, white-walled plate.
-
Rationale: A white-walled plate is used to maximize the luminescent signal.
-
-
Incubation: For adherent cells, incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach. This step is omitted for suspension cells.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium at 10X the final desired concentration. Add 10 µL of the diluted compound to the appropriate wells.
-
Long-term Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and contains luciferase and luciferin to measure the amount of ATP present, which is directly proportional to the number of viable cells.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it stand for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability relative to DMSO-treated controls and plot against compound concentration to determine the cellular IC50 value.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising core for the development of targeted therapeutics, particularly kinase inhibitors. The chemical tractability of the 2-chloro position combined with the favorable pharmacological properties imparted by the 5-trifluoromethyl group provides a robust platform for generating potent and selective drug candidates. The primary validated targets—EGFR, FLT3, CHK1, ALK, and JAK—are all clinically significant drivers of cancer and inflammatory diseases.
Future efforts should focus on:
-
Expanding the Target Space: Investigating other kinase families, as well as non-kinase targets like Dihydrofolate Reductase (DHFR)[9] and other enzymes, could uncover novel applications for this scaffold.
-
Structure-Based Design: Leveraging co-crystal structures of lead compounds bound to their targets will enable more rational, structure-guided optimization of potency and selectivity.
-
Overcoming Resistance: Systematically designing derivatives that can inhibit drug-resistant mutant forms of kinases remains a critical challenge and a significant opportunity.
By integrating robust biochemical and cellular validation methodologies, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
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Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. Available at: [Link]
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Qi, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]
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Lin, T. S., & Gao, Y. S. (1983). Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogs. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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5-Chloro-2-(trifluoromethyl)pyrimidine reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 5-Chloro-2-(trifluoromethyl)pyrimidine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, gracing the structures of numerous approved drugs.[1][2] When substituted with a trifluoromethyl group, its utility is significantly amplified. The trifluoromethyl moiety, a bioisostere for a methyl group but with profoundly different electronic properties, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound emerges as a particularly valuable building block, combining the privileged pyrimidine core with a reactive handle (the chloro group) and the advantageous properties of the trifluoromethyl group. This guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles, offering insights into its synthetic applications and the underlying principles governing its chemical behavior. The strategic incorporation of the trifluoromethyl group often confers significant advantages, including increased lipophilicity and improved metabolic stability.[3]
Electronic Landscape and General Reactivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates attack by nucleophiles.[1] This effect is dramatically intensified by the presence of the potent electron-withdrawing trifluoromethyl group at the 2-position. Consequently, the pyrimidine ring is highly activated towards nucleophilic attack.
The primary site of nucleophilic substitution is the carbon atom bearing the chlorine atom (C5). However, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are also electronically activated.[5] In this specific molecule, the C2 position is occupied, leaving the C5 position as the primary site for substitution of the chloro leaving group.
The generally accepted mechanism for this transformation is the SNAr pathway, which proceeds via a two-step addition-elimination sequence.[6][7][8] The initial attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is then restored by the departure of the chloride leaving group.
Caption: Generalized SNAr mechanism on this compound.
Reactivity with N-Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing access to a diverse array of amino-substituted pyrimidines.
Primary and Secondary Amines
Primary and secondary amines readily displace the C5 chloro group. These reactions are typically conducted in a polar aprotic solvent, such as acetonitrile, DMF, or DMSO, in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.[9] Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reactions generally proceed at temperatures ranging from room temperature to moderate heating (e.g., 80 °C).
Causality in Experimental Design:
-
Solvent Choice: Polar aprotic solvents are chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base Selection: A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. The stoichiometry of the base is typically at least one equivalent to neutralize the generated acid.
-
Temperature Control: While many reactions proceed at room temperature, gentle heating can be employed to accelerate the reaction with less nucleophilic amines or to ensure complete conversion.
Representative Experimental Protocol: Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine Derivatives
-
To a solution of this compound (1.0 eq.) in acetonitrile (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 eq.).
-
Add a suitable non-nucleophilic base, such as triethylamine or DIPEA (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-(trifluoromethyl)pyrimidine derivative.
Reactivity with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the C5 chloro substituent. These reactions are typically performed under basic conditions. For example, reaction with sodium methoxide in methanol would yield 5-methoxy-2-(trifluoromethyl)pyrimidine. Reaction with aqueous hydroxide would lead to the corresponding 5-hydroxypyrimidine, which may exist in its tautomeric pyrimidone form.
Reactivity with S-Nucleophiles
Sulfur nucleophiles are generally excellent nucleophiles for SNAr reactions. Thiols, in the presence of a base to form the more nucleophilic thiolate, will react with this compound to produce 5-(alkylthio)- or 5-(arylthio)-2-(trifluoromethyl)pyrimidines. These reactions are often rapid and high-yielding.
Factors Influencing Reactivity and Regioselectivity
While the C5 position is the primary site of reaction, the overall outcome can be influenced by several factors:
| Factor | Influence | Rationale |
| Nucleophile | Stronger, less sterically hindered nucleophiles react faster. | The rate-determining step is often the initial nucleophilic attack. |
| Solvent | Polar aprotic solvents stabilize the charged intermediate. | Stabilization of the Meisenheimer complex lowers the activation energy. |
| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
| Base | Neutralizes the generated acid, driving the reaction to completion. | Prevents protonation of the nucleophile and the pyrimidine ring nitrogens. |
Applications in Drug Discovery
The 5-substituted-2-(trifluoromethyl)pyrimidine scaffold is a key feature in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[10][11][12] The ability to readily introduce diverse functionality at the C5 position via nucleophilic substitution makes this compound an invaluable tool for generating libraries of compounds for drug discovery programs. For instance, it is a key precursor for epidermal growth factor receptor (EGFR) inhibitors.[13]
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a highly versatile and reactive building block for organic synthesis, particularly in the context of medicinal chemistry. Its reactivity is dominated by the SNAr mechanism, allowing for the efficient introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C5 position. A thorough understanding of the electronic factors governing its reactivity, coupled with careful selection of reaction conditions, enables the rational design and synthesis of novel pyrimidine derivatives with potential therapeutic applications.
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- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-(trifluoromethyl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The chlorine atom at the 5-position further serves as a versatile handle for a wide array of chemical modifications, allowing for the generation of diverse compound libraries for biological screening. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important class of molecules, with a focus on the underlying chemical principles and practical experimental details.
The Strategic Advantage of the this compound Moiety
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, altering the molecule's interaction with protein residues. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
The pyrimidine core is a privileged scaffold, frequently found in biologically active molecules, including nucleic acids. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. The chloro-substituent at the 5-position, while also influencing the electronic character of the ring, primarily serves as a key reactive site for introducing further chemical diversity through various cross-coupling reactions. This combination of features makes this compound derivatives highly sought-after in the development of targeted therapies, particularly in oncology and infectious diseases.
Synthetic Pathways to the Core Scaffold
The synthesis of this compound derivatives typically proceeds through a multi-step sequence, starting from readily available precursors. A common and effective strategy involves the initial construction of a trifluoromethylated pyrimidine ring, followed by chlorination.
A Robust Two-Step Synthesis of the Key Intermediate: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
A widely applicable route to access the this compound scaffold begins with the synthesis of the versatile intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This process starts from uracil and involves a trifluoromethylation step followed by a chlorination step.
Part 1: Trifluoromethylation of Uracil to 5-(Trifluoromethyl)uracil
This reaction introduces the crucial trifluoromethyl group at the 5-position of the uracil ring. A common method utilizes a trifluoromethyl radical source.
-
Reaction Principle: The reaction proceeds via a radical mechanism where a trifluoromethyl radical is generated and subsequently attacks the electron-rich double bond of the uracil ring.
-
Detailed Protocol:
-
In a well-ventilated fume hood, to a suspension of uracil (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water, add a trifluoromethylating reagent like sodium trifluoromethanesulfinate (Langlois' reagent, CF3SO2Na) (1.5-2.0 eq).
-
Add a radical initiator, for example, tert-butyl hydroperoxide (t-BuOOH) (2.0-3.0 eq), dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then triturated with water, and the resulting solid is collected by filtration, washed with cold water, and dried to afford 5-(trifluoromethyl)uracil.
-
Part 2: Chlorination of 5-(Trifluoromethyl)uracil
The subsequent step involves the conversion of the hydroxyl groups of the uracil ring to chloro substituents using a strong chlorinating agent.
-
Reaction Principle: Phosphorus oxychloride (POCl3) is a powerful dehydrating and chlorinating agent that reacts with the tautomeric amide and enol forms of 5-(trifluoromethyl)uracil to yield the corresponding dichloro derivative. The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.
-
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5-(trifluoromethyl)uracil (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl3) (5-10 eq) to the flask.
-
To this suspension, slowly add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux (around 110 °C) and maintained at this temperature for 3-5 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the reaction is complete, the excess POCl3 is carefully removed by distillation under reduced pressure.
-
The remaining residue is cooled in an ice bath and then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
-
Diagram of the Synthetic Workflow
Caption: Synthetic route to the key intermediate.
Derivatization Strategies
The 2,4-dichloro-5-(trifluoromethyl)pyrimidine intermediate is a versatile platform for generating a library of derivatives. The two chlorine atoms exhibit differential reactivity, allowing for selective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the chlorine at the 2-position. This differential reactivity can be exploited to introduce various functionalities in a controlled manner.
Selective Nucleophilic Aromatic Substitution
-
Reaction Principle: By carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile), one can achieve selective substitution at the C4 position. Subsequent reaction at a higher temperature or with a more reactive nucleophile can then lead to substitution at the C2 position.
-
General Protocol for C4-Substitution:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a nucleophile (e.g., an amine, thiol, or alcohol) (1.0-1.2 eq) and a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C4-substituted-2-chloro-5-(trifluoromethyl)pyrimidine derivative.
-
Purification and Characterization
Purification: Column chromatography is the most common method for purifying this compound derivatives. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to achieve optimal separation.
Characterization: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The characteristic chemical shifts of the pyrimidine ring protons and the protons of the substituents are observed.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, typically showing a singlet.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Applications in Drug Discovery
This compound derivatives have demonstrated significant potential in various therapeutic areas.
| Therapeutic Area | Target | Significance of the Scaffold |
| Oncology | EGFR, FLT3, CHK1 | The trifluoromethyl group often enhances binding to the kinase active site, while the pyrimidine core mimics the hinge-binding motif of ATP. The 5-chloro position allows for the introduction of various side chains to improve potency and selectivity.[1][2] |
| Antiviral | Viral polymerases, proteases | The scaffold can be elaborated to mimic natural nucleosides or to interact with key enzymatic machinery of viruses. |
| Antifungal | Fungal-specific enzymes | The lipophilicity imparted by the trifluoromethyl group can aid in penetrating the fungal cell wall. |
Structure-Activity Relationship (SAR) Insights:
SAR studies on various series of this compound derivatives have revealed key insights for optimizing their biological activity. For instance, in the context of EGFR inhibitors, the nature of the substituent at the 4-position of the pyrimidine ring is crucial for potency. Aromatic and heteroaromatic amines often lead to highly active compounds. The substituent at the 5-position of the pyrimidine ring, in this case, the chloro group, can be further modified to fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target protein.[1]
Conclusion
The this compound scaffold is a highly valuable building block in the design and synthesis of novel bioactive molecules. Its unique combination of a privileged heterocyclic core, a metabolically robust trifluoromethyl group, and a versatile chloro handle provides a powerful platform for the development of new therapeutics and agrochemicals. The synthetic routes outlined in this guide offer a reliable and adaptable approach for accessing a wide range of derivatives, enabling further exploration of their chemical and biological properties. As our understanding of disease biology continues to grow, the strategic application of this scaffold is poised to deliver the next generation of innovative medicines.
References
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 2022. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 2021. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 2022. [Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 5-Chloro-2-(trifluoromethyl)pyrimidine
Introduction: The Strategic Advantage of 5-Chloro-2-(trifluoromethyl)pyrimidine in Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in biologically active compounds and functional materials necessitates versatile and efficient synthetic methodologies for its elaboration. Among the plethora of halogenated pyrimidines, this compound has emerged as a particularly valuable building block for nucleophilic aromatic substitution (SNAr) reactions.
The strategic placement of the chloro leaving group at the 5-position, coupled with the potent electron-withdrawing nature of the trifluoromethyl group at the 2-position, renders the pyrimidine ring highly susceptible to nucleophilic attack. The trifluoromethyl group, a bioisostere for various functionalities, not only activates the ring towards SNAr but also often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets in the final products.[1][2]
This guide provides an in-depth exploration of the principles and practical applications of SNAr reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for the reaction with various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: Activation and Regioselectivity
The facility of nucleophilic aromatic substitution on the this compound core is a direct consequence of its electronic architecture. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the powerful inductive effect of the trifluoromethyl (-CF3) group at the 2-position.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro leaving group (C5). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and is particularly well-stabilized by the adjacent nitrogen atoms and the potent electron-withdrawing -CF3 group. The subsequent step involves the rapid expulsion of the chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative nitrogen, sulfur, and oxygen nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
General Experimental Workflow
A typical experimental workflow for these reactions is outlined below.
Figure 2: A generalized experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation/N-Alkylation)
This protocol describes a general procedure for the synthesis of 5-amino-2-(trifluoromethyl)pyrimidine derivatives, which are valuable intermediates in the synthesis of kinase inhibitors and other pharmaceuticals.[3]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine) (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, NMP, or ACN)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add the base (e.g., K2CO3, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation/S-Alkylation)
This protocol outlines the synthesis of 5-thioether-2-(trifluoromethyl)pyrimidines, which are of interest in various areas of chemical biology and drug discovery.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., NaH, K2CO3) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate in situ.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation/O-Alkylation)
This protocol describes the synthesis of 5-alkoxy/aryloxy-2-(trifluoromethyl)pyrimidines. These reactions often require more forcing conditions due to the lower nucleophilicity of oxygen nucleophiles compared to their nitrogen and sulfur counterparts.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol) (1.5 - 2.0 equivalents)
-
Strong base (e.g., NaH, t-BuOK) (1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and the anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C and add the strong base (e.g., NaH, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60 °C and 120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles, based on literature precedents for analogous systems. Actual results may vary depending on the specific substrates and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Aniline | K2CO3 | DMF | 80-100 | 70-90 |
| Benzylamine | DIPEA | ACN | 60-80 | 85-95 | |
| Morpholine | Cs2CO3 | DMSO | 25-50 | 90-98 | |
| Sulfur | Thiophenol | NaH | THF | 25 | 80-95 |
| Benzyl mercaptan | K2CO3 | DMF | 50 | 75-90 | |
| Oxygen | Phenol | t-BuOK | DMSO | 100-120 | 50-70 |
| Methanol | NaH | DMF | 80-100 | 60-80 |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If a reaction is sluggish, particularly with less nucleophilic substrates, consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMSO or NMP), or employing a stronger base (e.g., NaH or t-BuOK for O- and S-nucleophiles). For amine nucleophiles, a switch from K2CO3 to a more soluble base like Cs2CO3 can be beneficial.
-
Side Reactions: In the presence of strong bases and protic nucleophiles, competitive decomposition of the starting material or product may occur at elevated temperatures. It is crucial to maintain an inert atmosphere to prevent moisture from interfering with reactions involving strong bases like NaH.
-
Purification Challenges: The trifluoromethyl group can impact the polarity of the product. It is advisable to perform a small-scale trial to determine the optimal eluent system for column chromatography. In some cases, recrystallization may be a more effective purification method.
-
Safety Considerations: The use of strong bases like sodium hydride requires careful handling under an inert atmosphere. Reactions should be quenched cautiously, especially when performed at a larger scale. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a diverse array of substituted pyrimidines via nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their synthetic endeavors. The robust nature of these SNAr reactions, coupled with the significant impact of the trifluoromethyl group on the properties of the resulting molecules, ensures that this compound will continue to be a key player in the development of future pharmaceuticals and advanced materials.
References
- Aggarwal, R., Kumar, S., Sumran, G., Kumar, V., & Sadana, R. (2023). and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a. Indian Academy of Sciences.
- Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022).
- Lin, T. S., & Gao, Y. S. (1983). Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogs. Journal of Medicinal Chemistry.
- Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'. PubMed.
- Xu, Z., et al. (2022).
- Zhang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC.
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Cech, D., Wohlfeil, R., & Etzold, G. (1976). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. PMC.
- Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II.
- Openda, Y. I., et al. (2020). Reactivity of the R-Phenol–Potassium Carbonate System in the Aromatic Nucleophilic Substitution of the Nitro Group.
- Indian J, Chemistry, Sec-B. (2008). A novel and environmentally friendly one step synthesis of 2,6-Diamino-4- phenyl pyrimidine -5-carbonitrile using potassium carbonate in water.
- Boiko, V. N. (1991). (Open Access) Nucleophilic substitution in aromatic compounds with fluorine-containing substituents. xi: the intramolecularity of nucleophilic meta-substitution i n 3,5-bis(trifluoromethylsulfonyl)nitrobenz ene. SciSpace.
- Vince, R., & Vartak, A. P. (2012). Method for preparation of 5-substituted pyrimidines.
- Golding, B. T., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Abdelrehim, M. A. M., & El-Sayed, W. A. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC Chemistry.
- G. A. Mokrushina, et al. (1975). and N-(2-ethylthio-5-fluoro-4-pyridmidyl)-substituted amino acids. ElectronicsAndBooks.
- Zhang, Z., et al. (2024). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives.
- Hojo, M., et al. (2021).
- Mohammed, G. G., et al. (2022). Nano-K2CO3-Catalyzed Biginelli-Type Reaction: Regioselective Synthesis, DFT Study, and Antimicrobial Activity of 4-Aryl-6-methyl-5-phenyl-3,4-dihydropyrimidine-2(1H)-thiones.
- Kim, S., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. NIH. between phenols and halothane. NIH.
Sources
The Versatile Scaffold: Harnessing 5-Chloro-2-(trifluoromethyl)pyrimidine for Next-Generation Anticancer Drug Discovery
Introduction: The Strategic Advantage of the Trifluoromethyl-Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents due to its profound biological significance.[1][2] Its derivatives are integral to the structure of nucleic acids and exhibit a wide spectrum of pharmacological activities, including potent anticancer properties.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group onto this heterocyclic system, particularly in the form of 5-Chloro-2-(trifluoromethyl)pyrimidine, offers a powerful tool for modern drug design. The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a key building block in the synthesis of novel anticancer agents, with a focus on kinase inhibitors.
Synthetic Applications: A Gateway to Diverse Chemical Matter
This compound is a highly versatile reagent, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and trifluoromethyl substituents, renders the C2 and C4 positions susceptible to nucleophilic attack. This reactivity allows for the facile and regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for biological screening.
Experimental Workflow: Synthesis of Aminopyrimidine-Based Kinase Inhibitors
The following workflow illustrates a typical synthetic route for the preparation of potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), starting from this compound.[5]
Caption: A generalized synthetic workflow for the preparation of anticancer compounds from this compound.
Detailed Protocol: Synthesis of a 5-(Trifluoromethyl)pyrimidin-2-amine Derivative
This protocol is adapted from the synthesis of EGFR inhibitors and serves as a representative example of a nucleophilic aromatic substitution reaction involving this compound.[5]
Objective: To synthesize a key aminopyrimidine intermediate for the development of kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in NMP.
-
Addition of Base: To the stirred solution, add DIPEA (2.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-aryl-5-(trifluoromethyl)pyrimidin-2-amine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5]
Causality Behind Experimental Choices:
-
Solvent: NMP is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve a wide range of reactants and stabilize the charged intermediates.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the SNAr reaction. The optimal temperature will depend on the reactivity of the specific nucleophile.
Biological Applications: Targeting Cancer Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.
Case Study: EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of novel 5-(trifluoromethyl)pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a representative EGFR inhibitor derived from a 2,4-dichloro-5-(trifluoromethyl)pyrimidine precursor against several human cancer cell lines.[5]
| Compound Reference | Cancer Cell Line | IC₅₀ (μM) |
| 9u | A549 (Lung Carcinoma) | 0.35 |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | |
| PC-3 (Prostate Adenocarcinoma) | 5.12 | |
| Gefitinib (Control) | A549 (Lung Carcinoma) | 0.015 |
| MCF-7 (Breast Adenocarcinoma) | >40 | |
| PC-3 (Prostate Adenocarcinoma) | >40 |
Data extracted from Zuo, Y., et al. (2022).[5]
These results indicate that compounds derived from the trifluoromethylpyrimidine scaffold can exhibit potent and selective anticancer activity.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The anticancer effect of these compounds is attributed to their ability to inhibit the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates a downstream signaling cascade involving pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which ultimately promote cell proliferation, survival, and angiogenesis. By inhibiting the kinase activity of EGFR, these pyrimidine derivatives block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Caption: Inhibition of the EGFR signaling pathway by a 5-(trifluoromethyl)pyrimidine derivative.
Conclusion and Future Directions
This compound has proven to be a cornerstone synthetic intermediate in the discovery of novel anticancer agents. Its unique electronic properties and facile reactivity in nucleophilic aromatic substitution reactions provide a robust platform for the generation of diverse and potent kinase inhibitors. The continued exploration of the chemical space accessible from this versatile scaffold holds significant promise for the development of next-generation targeted cancer therapies with improved efficacy and safety profiles. Future research should focus on expanding the repertoire of nucleophiles used in conjunction with this pyrimidine core and exploring its application in the development of inhibitors for other clinically relevant kinase targets.
References
-
Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14, 1787-1802. [Link]
-
Shaikh, A., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 13(3), 1349-1361. [Link]
-
Tzeli, D., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(8), 2195. [Link]
- Kumar, A., & Sharma, S. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 4(4), 01-07.
-
Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2742-2754. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of EGFR Inhibitors from 5-Chloro-2-(trifluoromethyl)pyrimidine
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and the development of small-molecule inhibitors remains a cornerstone of targeted cancer therapy.[1][2] The pyrimidine scaffold serves as a privileged core structure in many approved EGFR inhibitors, largely due to its bioisosteric resemblance to the adenine ring of ATP, allowing it to effectively compete for the kinase's ATP-binding site.[3][4] This guide provides a detailed synthetic framework for leveraging 5-Chloro-2-(trifluoromethyl)pyrimidine as a versatile starting material for the construction of novel EGFR inhibitors. The inclusion of a trifluoromethyl group is a strategic design element known to enhance metabolic stability and binding affinity.[5] We present a comprehensive rationale, a detailed synthetic protocol centered on the Buchwald-Hartwig amination, and expert insights into the process, designed to empower researchers in medicinal chemistry and drug development.
Part 1: The Scientific Rationale - Targeting EGFR with Pyrimidine Scaffolds
The EGFR Signaling Pathway: A Critical Oncogenic Driver
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cellular processes like proliferation, survival, and differentiation.[6][7][8] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular domain.[9] This phosphorylation event creates docking sites for various adaptor proteins, triggering multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[9][10] Aberrant EGFR activation, through mutation or overexpression, is a common feature in many cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[1][2]
Caption: The EGFR signaling cascade leading to cell proliferation.
The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
Many successful kinase inhibitors, including several generations of EGFR inhibitors, are built upon a pyrimidine or a fused-pyrimidine core (e.g., quinazoline, pyrido[3,4-d]pyrimidine).[3][11] The strategic value of this scaffold lies in its structural similarity to the purine ring of ATP.[3][4] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with hinge region residues in the ATP binding pocket of the EGFR kinase domain, effectively anchoring the inhibitor and preventing ATP from binding and initiating the phosphorylation cascade.[3][12] This competitive inhibition is the primary mechanism of action for this class of drugs.[11][12]
Part 2: Synthetic Strategy for EGFR Inhibitors
The construction of a pyrimidine-based EGFR inhibitor from this compound typically involves the strategic formation of a carbon-nitrogen (C-N) bond to append a substituted aniline moiety. This aniline group is critical as it often occupies the hydrophobic pocket of the kinase domain and can be further functionalized to enhance potency and selectivity, or to introduce a covalent warhead (e.g., an acrylamide group) for irreversible inhibition.[11]
The Palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful and versatile method for forming this key C-N bond.[13][14] It offers high functional group tolerance and is widely applied in pharmaceutical process chemistry for its reliability and scalability.[14]
Caption: General workflow for the synthesis of an EGFR inhibitor core.
Part 3: Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative aniline derivative.
Reaction: Synthesis of N-(4-ethynylphenyl)-2-(trifluoromethyl)pyrimidin-5-amine
Materials and Equipment
| Reagents | Ancillaries & Solvents | Equipment |
| This compound | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Schlenk flask or reaction vial |
| 4-Ethynylaniline | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Magnetic stirrer with heating |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous 1,4-Dioxane | Inert gas line (Argon or Nitrogen) |
| Ethyl Acetate (EtOAc) | Syringes and needles | |
| Saturated aq. Sodium Chloride (Brine) | TLC plates (Silica gel 60 F₂₅₄) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator | |
| Silica Gel for column chromatography | Flash chromatography system |
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), 4-ethynylaniline (1.1 equiv.), and Cesium Carbonate (1.5 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the Palladium catalyst Pd₂(dba)₃ (0.02 equiv.) and the Xantphos ligand (0.04 equiv.) to the flask. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent volume should be sufficient to create a stirrable slurry (typically to a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl chloride to the Pd(0) complex.
-
Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The reaction is generally complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[16]
-
Wash the filtrate with water and then with brine to remove residual base and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[13] Use a gradient elution system, typically starting with a low polarity solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity to elute the desired product.
Part 4: Expected Results & Characterization
This robust protocol is expected to yield the desired N-aryl pyrimidine product with good efficiency.
| Parameter | Typical Value | Rationale / Notes |
| Yield | 60 - 85% | Yields are dependent on the purity of reagents and strict adherence to inert atmosphere conditions. |
| Purity (Post-Chromatography) | >98% | As determined by HPLC and ¹H NMR. |
| ¹H NMR | Consistent with structure | Expect characteristic shifts for aromatic and pyrimidine protons, and the disappearance of the starting material signals. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated vs. found | Confirms the molecular weight of the synthesized compound. |
These values are representative and may vary based on the specific aniline substrate and reaction scale.
Part 5: Troubleshooting & Key Considerations
-
Low or No Conversion: This is often due to catalyst deactivation by oxygen or moisture. Ensure all reagents and solvents are anhydrous and that the inert atmosphere is maintained throughout the reaction. Alternatively, screening other palladium sources, ligands, or bases may be necessary for particularly challenging substrates.[14][17]
-
Formation of Side Products: The primary side product is often the dehalogenated starting material. Using a slightly lower temperature or a different base (e.g., K₃PO₄) can sometimes mitigate this.
-
Purification Challenges: If the product has similar polarity to the starting aniline, careful selection of the column chromatography solvent system is critical. A shallow gradient elution may be required for effective separation.
Conclusion
The this compound scaffold is a highly valuable building block for the synthesis of potent EGFR inhibitors. The Buchwald-Hartwig amination protocol detailed herein provides a reliable and efficient method for constructing the core N-aryl pyrimidine structure. This foundational reaction enables access to a diverse library of compounds that can be further elaborated to optimize their pharmacological properties, ultimately contributing to the discovery of next-generation targeted therapies for cancer treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Potent Dual FLT3/CHK1 Inhibitors from Pyrimidine Intermediates: An Application Note for Advanced Cancer Therapeutic Development
Introduction: The Rationale for Dual FLT3 and CHK1 Inhibition in Oncology
The landscape of targeted cancer therapy is continually evolving, moving beyond single-target agents to more sophisticated multi-targeted approaches designed to overcome intrinsic and acquired drug resistance. A particularly compelling strategy in the treatment of Acute Myeloid Leukemia (AML) is the simultaneous inhibition of FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[1][2][3]
FLT3, a receptor tyrosine kinase, is a critical regulator of hematopoietic cell survival and proliferation.[4] Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of myeloid precursors and are found in approximately 30% of AML patients.[4][5] While several FLT3 inhibitors have reached the clinic, their efficacy is often limited by the development of resistance.[1][6][7] This resistance can be target-dependent (secondary mutations in the FLT3 kinase domain) or target-independent, involving the activation of alternative survival pathways (adaptive resistance).[1][7][8]
This is where the dual inhibition of CHK1 becomes critical. CHK1 is a serine/threonine kinase and a master regulator of the DNA damage response (DDR) pathway.[2][9] Cancer cells, particularly those with high replicative stress like FLT3-ITD AML, are heavily reliant on the CHK1-mediated checkpoint to repair DNA damage and avoid apoptosis.[2][9] Furthermore, recent studies have revealed that inhibition of FLT3 can paradoxically lead to the inactivation of the p53 tumor suppressor pathway, contributing to adaptive resistance.[1][3][10] Crucially, co-inhibition of CHK1 can restore p53 activity and downregulate the c-Myc pathway, effectively cutting off the escape routes used by cancer cells to evade FLT3 inhibitor therapy.[1][2][3][10]
This application note provides a detailed guide for the synthesis of potent dual FLT3/CHK1 inhibitors based on a versatile 2-aminopyrimidine scaffold, a privileged structure in kinase inhibitor design.[6][11][12][13] We will detail the synthetic protocols, explain the chemical rationale behind the chosen methodologies, and present the biological context for this promising therapeutic strategy.
Signaling Pathway Overview
The diagram below illustrates the interconnected signaling pathways of FLT3 and CHK1 and the rationale for their dual inhibition. FLT3 activation drives proliferation through pathways like RAS/MAPK and PI3K/AKT.[4] Concurrently, the high replicative stress in these cancer cells activates the ATR-CHK1 pathway to manage DNA damage. Dual inhibition blocks both the primary oncogenic driver (FLT3) and a critical survival mechanism (CHK1), leading to synergistic cancer cell death.
Caption: Dual inhibition of FLT3 and CHK1 blocks proliferation and restores apoptosis.
General Synthetic Strategy
The synthesis of 2-aminopyrimidine-based dual FLT3/CHK1 inhibitors generally follows a convergent approach. The core scaffold is constructed through key bond-forming reactions, typically involving nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine starting material. The versatility of this approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.[11][14][15]
The general workflow is depicted below:
Caption: Convergent synthetic workflow for 2-aminopyrimidine inhibitors.
Detailed Protocols and Methodologies
This section provides a representative, step-by-step protocol for the synthesis of a potent 2-aminopyrimidine-based dual FLT3/CHK1 inhibitor, structurally related to compounds reported in the literature.[6][7]
Objective: Synthesize a representative compound (e.g., a derivative of Compound 30[1][7]) via a two-step nucleophilic aromatic substitution sequence.
Materials and Equipment
-
Reagents: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, 4-(methylsulfonyl)aniline, 3-aminotetrahydrofuran, N,N-Diisopropylethylamine (DIPEA), 1,4-Dioxane, Ethanol, Ethyl acetate, Hexanes, Brine.
-
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon line, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel), NMR spectrometer, Mass spectrometer (LC-MS).
Protocol 1: Synthesis of Intermediate 1 - 2-chloro-N-(4-(methylsulfonyl)phenyl)-5-(trifluoromethyl)pyrimidin-4-amine
Causality and Experimental Choice: This first step involves a regioselective SNAr reaction. The C4 position of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is more reactive towards nucleophilic attack than the C2 position due to the electron-withdrawing effect of the adjacent trifluoromethyl group. 4-(methylsulfonyl)aniline is chosen as the nucleophile. DIPEA, a non-nucleophilic organic base, is used to quench the HCl generated during the reaction, driving the equilibrium towards the product. Dioxane is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both polar and nonpolar reactants.
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq), 4-(methylsulfonyl)aniline (1.05 eq), and 1,4-dioxane (approx. 0.2 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting aniline.
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired intermediate as a solid.
Characterization:
-
1H NMR: Expect characteristic aromatic protons from the phenyl ring and the pyrimidine proton.
-
LC-MS: Confirm the mass of the desired product and assess purity.
Protocol 2: Synthesis of Final Product - N4-(4-(methylsulfonyl)phenyl)-N2-(tetrahydrofuran-3-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
Causality and Experimental Choice: The second SNAr reaction introduces the second amine at the C2 position. This step typically requires more forcing conditions (higher temperature) because the C2 position is less activated than the C4 position was in the starting material. Ethanol is a suitable polar, protic solvent for this transformation. An excess of the amine nucleophile (3-aminotetrahydrofuran) is often used to drive the reaction to completion.
Procedure:
-
In a sealed tube or pressure vessel, combine Intermediate 1 (1.0 eq), 3-aminotetrahydrofuran (2.0-3.0 eq), and ethanol (approx. 0.2 M).
-
Add DIPEA (2.0 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) or preparative HPLC to yield the final dual inhibitor.
Characterization:
-
1H NMR & 13C NMR: To confirm the final structure and purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
-
HPLC: To determine the final purity (typically >95% for biological testing).
Quantitative Data Summary
The inhibitory activities of these pyrimidine-based compounds are typically evaluated through in vitro kinase assays and cellular proliferation assays. The table below summarizes representative data for a potent dual inhibitor, referred to here as Compound X , based on published findings for similar molecules like compound 30.[1][7]
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Notes |
| FLT3 (WT) | Kinase Enzyme Assay | < 20 nM | Potent inhibition of the wild-type enzyme. |
| FLT3 (D835Y Mutant) | Kinase Enzyme Assay | < 25 nM | Activity against common resistance mutations.[7] |
| CHK1 | Kinase Enzyme Assay | < 25 nM | Demonstrates potent dual-targeting activity.[7] |
| c-KIT | Kinase Enzyme Assay | > 1000 nM | High selectivity over c-KIT reduces the risk of myelosuppression.[7][14] |
| MV4-11 (FLT3-ITD AML) | Cell Proliferation | < 50 nM | Potent anti-proliferative effect in a relevant cancer cell line.[7] |
| BaF3 (FLT3 mutants) | Cell Proliferation | < 100 nM | Overcomes various FLT3-ITD and TKD mutations.[7] |
Conclusion and Future Directions
The synthetic route detailed herein, utilizing pyrimidine intermediates, provides a robust and flexible platform for the development of potent dual FLT3/CHK1 inhibitors. The strategic combination of these two targets addresses the critical challenge of drug resistance in AML therapy.[1][3] The described 2-aminopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to further refine the molecules' properties, such as enhancing oral bioavailability and reducing off-target effects like hERG inhibition.[6][7] Further development of these compounds, including in vivo pharmacokinetic and pharmacodynamic studies in relevant animal models, is warranted to advance this promising therapeutic strategy toward clinical application.[1][6]
References
- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ATR-CHK1 pathway as a therapeutic target for acute and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Synthesized Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Pyrimidines and the Imperative for Rigorous Characterization
Pyrimidine, a fundamental heterocyclic aromatic compound, serves as a cornerstone in the architecture of life and the advancement of medicine.[1] As integral components of nucleic acids—cytosine, thymine, and uracil—pyrimidines are fundamental to genetic coding and biological function.[2][3] This foundational role extends into medicinal chemistry, where the pyrimidine scaffold is a "privileged structure," frequently incorporated into therapeutic agents with a vast spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The synthesis of novel pyrimidine derivatives is a vibrant and critical area of research in drug discovery and development. However, the journey from a synthesized molecule to a potential therapeutic candidate is contingent upon rigorous and unambiguous structural and purity characterization. The identity, purity, and structural integrity of a synthesized compound must be unequivocally established to ensure its biological activity, safety, and reproducibility in further studies. This guide provides a comprehensive overview of the key analytical techniques and detailed, field-proven protocols for the thorough characterization of synthesized pyrimidine compounds.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
A Holistic Approach to Pyrimidine Characterization
A single analytical technique is rarely sufficient for the complete characterization of a novel compound. A multi-faceted, orthogonal approach is essential for building a comprehensive and self-validating data package. Each technique provides a unique piece of the structural puzzle, and their combined application provides a high degree of confidence in the final characterization.
Caption: Integrated workflow for pyrimidine characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and informative technique for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For pyrimidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.[5][6]
A. Foundational 1D NMR Experiments
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[7]
-
¹³C NMR (Carbon-13 NMR): This experiment reveals the number and types of carbon atoms in the molecule. The chemical shifts of carbon atoms are highly sensitive to their bonding and electronic environment, providing crucial information about the carbon skeleton.[4]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. This information is invaluable for assembling the molecular structure.
B. Advanced 2D NMR Experiments for Connectivity Mapping
When 1D spectra are complex or ambiguous, 2D NMR experiments are employed to establish atomic connectivity.[5]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to trace out proton-proton networks within the molecule.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different molecular fragments and establishing the overall molecular framework.
Protocol 1: Standard ¹H and ¹³C NMR Analysis of a Synthesized Pyrimidine Derivative
Objective: To obtain high-quality 1D NMR spectra for initial structural assessment.
Materials:
-
Synthesized pyrimidine compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), chosen based on sample solubility.[8]
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to a clean NMR tube.
-
For samples containing exchangeable protons (e.g., NH, OH), a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals from exchangeable protons will disappear or significantly decrease in intensity.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]
-
For ¹H NMR:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time for quantitative analysis (a 1-2 second delay is usually sufficient for routine qualitative spectra).[8]
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to deduce the structure.[9]
-
Data Presentation: Typical NMR Data for a Substituted Pyrimidine
| Technique | Information Obtained | Example Data for a Hypothetical Pyrimidine Derivative |
| ¹H NMR | Proton chemical shifts, multiplicities, coupling constants, and integrations. | δ 8.5 (s, 1H, pyrimidine-H), 7.4 (m, 5H, Ar-H), 4.2 (q, 2H, -CH₂-), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -CH₃) |
| ¹³C NMR | Carbon chemical shifts. | δ 165.2 (C=O), 158.4, 155.1, 120.3 (pyrimidine-C), 136.8, 129.5, 128.9, 128.2 (Ar-C), 61.5 (-CH₂-), 25.4 (-CH₃), 14.3 (-CH₃) |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. | Positive signals for CH and CH₃ carbons, negative signal for the CH₂ carbon. |
| COSY | Shows correlations between coupled protons. | Cross-peak between the signals at δ 4.2 and 1.3, indicating the -CH₂-CH₃ fragment. |
| HSQC | Correlates protons to their directly attached carbons. | Cross-peaks connecting δ 8.5 to a carbon at δ 155.1, δ 7.4 to carbons at δ 129.5, 128.9, 128.2, etc. |
| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Cross-peak between the methyl protons at δ 2.5 and the pyrimidine carbon at δ 158.4. |
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a synthesized compound and gaining insights into its structure through fragmentation analysis.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for many pyrimidine derivatives, as it typically produces protonated molecules ([M+H]^+) or other adducts with minimal fragmentation.[11][12] Electron impact (EI) ionization, a higher-energy technique, can provide valuable structural information through characteristic fragmentation patterns.[13][14]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) using ESI
Objective: To accurately determine the molecular weight and elemental composition of the synthesized pyrimidine.
Materials:
-
Synthesized pyrimidine compound (approx. 1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine compound in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Optimize the ESI source parameters, including sprayer voltage, nebulizing gas flow, and source temperature, to maximize the signal of the analyte.[15]
-
Acquire the mass spectrum in both positive and negative ion modes to identify the most abundant ionic species.
-
For LC-MS analysis, develop a suitable chromatographic method to separate the analyte from any impurities before it enters the mass spectrometer.
-
-
Data Analysis and Interpretation:
-
Identify the molecular ion peak (e.g., ([M+H]^+), ([M+Na]^+), or ([M-H]^-)).
-
Use the accurate mass measurement to calculate the elemental composition of the molecular ion using the instrument's software.[11]
-
Analyze any in-source fragmentation to gain preliminary structural information.
-
For pyrimidine derivatives, common fragmentation pathways involve cleavage of substituent groups and ring fragmentation.[2][13][14]
-
Caption: General MS fragmentation scheme.
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse technique for assessing the purity of synthesized compounds.[16][17] For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common method, separating compounds based on their hydrophobicity.
Protocol 3: RP-HPLC for Purity Assessment
Objective: To determine the purity of the synthesized pyrimidine compound.
Materials:
-
Synthesized pyrimidine compound
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., C18, 5 µm particle size)
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Additives for mobile phase (e.g., formic acid, trifluoroacetic acid)
-
Sample vials and filters
Procedure:
-
Method Development:
-
Select a suitable C18 column.
-
Prepare mobile phases, typically a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[18]
-
Develop a gradient elution method, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B, to elute the compound of interest and any impurities.[19]
-
Set the UV detector to a wavelength where the pyrimidine compound has strong absorbance.[20]
-
-
Sample Preparation:
-
Data Acquisition and Analysis:
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram.
-
Calculate the purity of the compound using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[22] It is particularly useful for confirming the presence of key structural motifs in synthesized pyrimidine derivatives.[23][24]
Protocol 4: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
Objective: To obtain an infrared spectrum of the synthesized pyrimidine to identify its functional groups.
Materials:
-
Synthesized pyrimidine compound (solid or liquid)
-
FT-IR spectrometer equipped with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]
-
Data Presentation: Characteristic FT-IR Absorption Frequencies for Pyrimidine Derivatives
| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Reference |
| N-H (amines, amides) | Stretching | 3500-3300 | [22] |
| C-H (aromatic) | Stretching | 3100-3000 | [6] |
| C-H (aliphatic) | Stretching | 3000-2850 | [22] |
| C=O (carbonyls) | Stretching | 1750-1650 | [3] |
| C=N, C=C (ring) | Stretching | 1650-1450 | [22] |
| C-N | Stretching | 1350-1200 | [22] |
V. Single-Crystal X-ray Crystallography: The Definitive Structural Proof
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure.[28][29] It reveals precise bond lengths, bond angles, and intermolecular interactions.[1][30]
Protocol 5: Single-Crystal X-ray Diffraction
Objective: To determine the absolute structure of the synthesized pyrimidine compound.
Procedure:
-
Crystal Growth:
-
Grow single crystals of the purified pyrimidine compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[31]
-
The ideal crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[31]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer.[29]
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.[29]
-
Conclusion: Ensuring Scientific Integrity through Comprehensive Characterization
The robust characterization of synthesized pyrimidine compounds is a non-negotiable aspect of chemical and pharmaceutical research. The application of a complementary suite of analytical techniques, as detailed in these application notes, provides the necessary evidence to confirm the identity, purity, and structure of these important molecules. By following these detailed protocols and understanding the scientific principles behind each technique, researchers can ensure the integrity and validity of their findings, paving the way for successful downstream applications in drug discovery and development.
References
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Al-Shibani, G. A., Salem, M. S., Marzouk, M. I., Ali, T. E., & Salem, M. A. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4966. [Link]
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Chan, K. M., & Ho, C. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 7(5), 11-15. [Link]
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El-Sayed, R., Al-Ghorbani, M., Al-Omary, F. A. M., El-Emam, A. A., & Al-Abdullah, E. S. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1461-1473. [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, University of Zurich. [Link]
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Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]
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Reddy, G. S., & Kumar, P. S. (2016). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research, 8(8), 110-118. [Link]
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El-Damasy, A. K., Lee, J. A., Cho, N. C., Pae, A. N., & Keum, G. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3504. [Link]
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Al-Muntaser, S. M., Al-Karmalawy, A. A., El-Naggar, A. M., & Abbass, E. M. (2023). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. [Link]
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Kantardjieff, K. A. (2001). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 78(10), 1383. [Link]
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N-Arylation of 5-Chloro-2-(trifluoromethyl)pyrimidine: A Strategic Protocol for Medicinal Chemistry
An Application Guide for Drug Development Professionals
The synthesis of N-aryl pyrimidines is a cornerstone of modern medicinal chemistry, providing access to a class of compounds rich in biological activity, particularly in oncology and immunology. The 2-aminopyrimidine scaffold is a prevalent structural motif in numerous kinase inhibitors. The incorporation of a trifluoromethyl (-CF₃) group onto the pyrimidine ring offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can improve binding affinity to biological targets.[1][2][3]
This application note provides a detailed experimental procedure for the N-arylation of 5-Chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of complex pharmaceutical agents. We will focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[4][5] The causality behind the choice of reagents and conditions will be explained through a mechanistic overview, empowering researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.
Mechanistic Rationale: The "Why" Behind the Protocol
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds.[6] Its success with challenging substrates like heteroaryl chlorides hinges on the careful orchestration of a catalytic cycle, where each component plays a critical role. Understanding this cycle is key to optimizing the reaction for specific applications.
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:[4][6][7]
-
Activation and Oxidative Addition: The reaction begins with the active Pd(0) catalyst, often generated in situ from a palladium(II) precatalyst. This electron-rich Pd(0) species undergoes oxidative addition into the carbon-chlorine bond of the this compound. The strong electron-withdrawing nature of the -CF₃ group makes the C5 position of the pyrimidine ring more electrophilic, facilitating this key step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and releasing the halide as a salt. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions. Sodium tert-butoxide (NaOtBu) is commonly used for this purpose.[7]
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired N-aryl pyrimidine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of phosphine ligand is arguably the most critical parameter for success. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential.[6] They stabilize the palladium catalyst, enhance the rate of oxidative addition, and, most importantly, promote the final reductive elimination step, which can often be the rate-limiting step of the cycle.[6]
Visualized Experimental Workflow
The following diagram outlines the standard laboratory workflow for the N-arylation procedure, from initial setup to the isolation of the final product.
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Application Notes & Protocols: Leveraging 5-Chloro-2-(trifluoromethyl)pyrimidine in the Development of Novel Anti-Inflammatory Agents
Introduction: The Modern Imperative for Targeted Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, the therapeutic landscape has been dominated by broad-spectrum agents like non-steroidal anti-inflammatory drugs (NSAIDs). While effective, their mechanisms, primarily the inhibition of cyclooxygenase (COX) enzymes, are often associated with significant side effects. This has propelled a paradigm shift in drug discovery towards the development of highly selective agents that target specific nodes within inflammatory signaling cascades.[1][2]
The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3][4] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal foundation for designing potent and selective kinase inhibitors.[3] Within this class, 5-Chloro-2-(trifluoromethyl)pyrimidine stands out as a particularly valuable starting material. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the reactive chlorine atom at the 5-position provides a versatile handle for synthetic elaboration and structure-activity relationship (SAR) studies.[1][5]
This guide provides a comprehensive overview of the strategic use of this compound in the discovery of next-generation anti-inflammatory agents, with a primary focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a master regulator of innate immunity.
Section 1: The IRAK4 Signaling Pathway: A Prime Target for Intervention
The innate immune system is the body's first line of defense, activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). These signals are primarily recognized by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6][7] Central to the signal transduction from these receptors is the serine/threonine kinase IRAK4.[6]
Causality of IRAK4 Inhibition: Upon receptor activation, IRAK4 is recruited to the receptor complex where it becomes autophosphorylated and activated.[8] Activated IRAK4 then phosphorylates IRAK1, initiating a complex downstream cascade that culminates in the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[7][9] These transcription factors drive the expression of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-23), chemokines, and enzymes like COX-2.[2][10]
Because IRAK4 is the apical kinase in this pathway, its inhibition offers a powerful therapeutic strategy. Blocking IRAK4 effectively shuts down the entire downstream inflammatory cascade initiated by TLRs and IL-1Rs, preventing the amplification of the inflammatory response at its source.[6][11] This upstream intervention is hypothesized to offer greater efficacy and potentially a better safety profile than targeting individual downstream mediators.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Section 2: Synthetic Strategy & Lead Optimization
The this compound core is an exemplary starting point for generating a library of potential IRAK4 inhibitors. The synthetic strategy generally involves nucleophilic aromatic substitution or cross-coupling reactions at the chlorinated positions to introduce diversity.
Rationale for Derivatization:
-
C4/C6 Positions: These positions are often modified first. For instance, reaction with various amines can install moieties that interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potency and selectivity.[3]
-
C5 Position: The chloro group at C5 is less reactive but can be functionalized, often via metal-catalyzed cross-coupling reactions like the Suzuki coupling.[1] Modifications at this position can be used to modulate pharmacokinetic properties, improve selectivity over other kinases (e.g., TAK1), or explore deeper regions of the binding pocket.[11]
The overarching goal is to optimize the molecule for:
-
Potency: Achieving low nanomolar inhibition of IRAK4.
-
Selectivity: Minimizing off-target activity against other kinases to reduce potential toxicity.
-
Drug-like Properties: Enhancing solubility, cell permeability, and metabolic stability to ensure the compound can reach its target in a biological system.[8][12]
Section 3: Application Protocols for In Vitro Evaluation
A tiered screening approach is crucial for efficiently identifying promising lead compounds. The process begins with a direct biochemical assay against the target enzyme, followed by a more physiologically relevant cellular assay.
Protocol 1: IRAK4 Biochemical Kinase Assay
Principle: This assay directly measures the ability of a test compound to inhibit the phosphotransferase activity of recombinant human IRAK4. A generic peptide substrate is incubated with the kinase and ATP, and the amount of phosphorylated substrate is quantified, often using luminescence-based or fluorescence-based detection methods.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare a 2X solution of recombinant human IRAK4 enzyme in Assay Buffer.
-
Prepare a 2X solution of a suitable peptide substrate and ATP in Assay Buffer. The final ATP concentration should be at or near its Km for IRAK4 to ensure competitive inhibitors are accurately assessed.
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound solution to the appropriate wells. Add 2.5 µL of diluted DMSO for "max activity" and "no enzyme" controls.
-
Add 2.5 µL of Assay Buffer to the "no enzyme" control wells. For all other wells, add 2.5 µL of the 2X IRAK4 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature. . Stop the reaction and detect phosphorylation by adding 10 µL of a detection reagent (e.g., ADP-Glo™, Promega) according to the manufacturer's protocol.
-
Read the signal (e.g., luminescence) on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" control signal from all other wells.
-
Normalize the data by setting the "max activity" (DMSO control) to 100% inhibition and the "min activity" to 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Anti-Inflammatory Assay in LPS-Stimulated Macrophages
Principle: This assay evaluates the ability of a compound to suppress the inflammatory response in a relevant cell type. Murine RAW 264.7 macrophages or human THP-1 monocytes are stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist, to induce a robust inflammatory response. The inhibition of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) is then measured.[10][13]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add 10 µL of LPS solution to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Endpoint Measurement:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to measure the concentration of TNF-α and/or IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT or CellTiter-Glo® Assay):
-
After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Perform the assay according to the manufacturer's protocol.
-
-
Caption: In vitro screening cascade for pyrimidine-based IRAK4 inhibitors.
Section 4: Data Interpretation and Lead Advancement
The data generated from the in vitro assays allow for a direct comparison of the synthesized derivatives. The goal is to identify compounds that not only are potent inhibitors of the isolated enzyme but also demonstrate efficacy in a cellular context without causing toxicity.
Table 1: Representative Data for a Hypothetical Series of IRAK4 Inhibitors
| Compound ID | C5-Substituent | IRAK4 IC₅₀ (nM) [Biochemical] | RAW 264.7 IL-6 IC₅₀ (nM) [Cellular] | Cell Viability (CC₅₀, µM) |
| Parent | -Cl | 550 | >10,000 | >50 |
| DP-01 | -Phenyl | 85 | 450 | >50 |
| DP-02 | -4-Fluorophenyl | 32 | 180 | >50 |
| DP-03 | -3-Pyridyl | 15 | 75 | >50 |
| DP-04 | -Thiophene | 45 | 220 | 42 |
Interpretation:
-
Structure-Activity Relationship (SAR): Replacing the C5-chloro group with aryl substituents (DP-01 to DP-04) significantly improves IRAK4 inhibition compared to the parent scaffold.
-
Potency: The introduction of a nitrogen atom in the aryl ring (DP-03, 3-pyridyl) leads to the most potent compound in both biochemical and cellular assays, suggesting a key interaction, possibly a hydrogen bond.
-
Cellular Efficacy: The cellular IC₅₀ values are higher than the biochemical ones, which is expected due to factors like cell membrane permeability and protein binding. However, the trend in potency is maintained.
-
Toxicity: All compounds except DP-04 show low cytotoxicity, with CC₅₀ values well above their effective concentrations, indicating a good therapeutic window. DP-04 shows some toxicity, which may warrant further investigation or de-prioritization.
-
Lead Candidate: Based on this data, DP-03 is the strongest lead candidate to advance into in vivo efficacy models due to its superior potency and lack of cytotoxicity.
Section 5: Application Protocol for In Vivo Evaluation
After a lead compound with desirable in vitro properties is identified, its efficacy must be confirmed in a living organism. The LPS-induced systemic inflammation model is a common and robust acute model.
Protocol 3: LPS-Induced Systemic Inflammation Model in Mice
Principle: A systemic inflammatory response is induced in mice by intraperitoneal (IP) injection of LPS. The test compound is administered (e.g., orally) prior to the LPS challenge. The readout is the level of a key pro-inflammatory cytokine, such as TNF-α or IL-6, in the bloodstream after a short period.[6][11]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Compound Formulation and Dosing:
-
Formulate the lead compound (e.g., DP-03) in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Group the animals (n=8-10 per group): Vehicle control, Compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., dexamethasone).
-
Administer the compound or vehicle by oral gavage (p.o.).
-
-
LPS Challenge:
-
One hour after compound administration, inject all mice (except a naive control group) with LPS (0.5 mg/kg) via the intraperitoneal (IP) route.
-
-
Sample Collection:
-
Ninety minutes after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain serum or plasma and store at -80°C.
-
-
Cytokine Analysis:
-
Quantify the levels of TNF-α or IL-6 in the serum/plasma samples using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the mean cytokine concentration for each group.
-
Determine the percent inhibition of cytokine production for each compound-treated group relative to the vehicle-treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., one-way ANOVA with post-hoc test).
-
Conclusion
The this compound scaffold is a highly tractable starting point for the development of potent and selective anti-inflammatory agents. By targeting the master kinase IRAK4, derivatives of this scaffold can effectively block the TLR/IL-1R signaling pathway, a critical driver of innate immunity and chronic inflammation. A systematic approach, combining rational synthetic design with a robust in vitro and in vivo screening cascade, provides a clear and efficient path from initial hit to a viable preclinical candidate. The protocols and strategies outlined in this guide offer researchers a validated framework to explore the rich chemical space accessible from this versatile building block and to accelerate the discovery of novel therapeutics for inflammatory diseases.
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Wang, Z., et al. (2020). Bicyclic pyrimidine compounds as potent IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hao, Y., et al. (2023). Development of potent dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. ResearchGate. Available at: [Link]
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Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]
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Gobis, K., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Application Notes and Protocols: A Practical Guide to Suzuki Coupling Reactions with Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arylated Pyrimidines
The pyrimidine scaffold is a fundamental structural motif in medicinal chemistry, forming the core of a vast number of biologically active compounds and approved drugs.[1] The functionalization of this heterocycle through carbon-carbon bond formation is a critical step in the synthesis of new chemical entities for drug discovery and lead optimization. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this, enabling the arylation of the pyrimidine core.[2] Chloropyrimidines are often the substrates of choice due to their widespread commercial availability and cost-effectiveness.[3] However, the C-Cl bond is the least reactive of the common halides in the rate-determining oxidative addition step of the Suzuki coupling, often necessitating carefully optimized reaction conditions.[4][5]
This guide provides a comprehensive overview of the practical aspects of performing Suzuki coupling reactions with chloropyrimidines, including detailed protocols, troubleshooting advice, and an exploration of the key reaction parameters that govern success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the chloropyrimidine to a Pd(0) species. This is often the rate-limiting step for less reactive aryl chlorides and requires an electron-rich and sterically bulky ligand on the palladium center to facilitate the insertion of the metal into the C-Cl bond.[4][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Conditions: Key Parameters
The success of a Suzuki coupling reaction with a chloropyrimidine is highly dependent on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
For the coupling of less reactive chloropyrimidines, the choice of catalyst and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging substrates often require more sophisticated systems.[10][11]
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require in situ reduction or ligand association to form the active catalyst.[12][13] Pre-formed catalysts, such as PdCl₂(dppf), can also be highly effective.[4]
-
Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the challenging oxidative addition of the C-Cl bond.[4][14] These ligands stabilize the palladium catalyst and increase its reactivity.[6]
The Crucial Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid.[9][15] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[9][14] For challenging couplings with chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[4]
-
Fluoride Sources: Potassium fluoride (KF) can also be an effective base, particularly for substrates that are sensitive to stronger bases.[8][16]
Solvent Effects
The solvent can influence the solubility of reactants and the stability and activity of the catalyst.[17][18]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are frequently used solvents for Suzuki couplings.[14]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed, as the presence of water can be beneficial for the activity of certain bases.[4] However, the amount of water can be a critical parameter to optimize.[4]
Temperature
Due to the lower reactivity of chloropyrimidines, higher reaction temperatures (typically in the range of 80-110 °C) are often necessary to drive the reaction to completion.[4] Microwave irradiation can also be a highly effective technique for accelerating the reaction and improving yields, often with significantly shorter reaction times.[10][11]
Data Presentation: Optimizing Reaction Components
The following tables summarize representative data for the screening of various reaction components for the Suzuki coupling of chloropyrimidines, which can serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine. [10]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Base and Solvent Combinations for Couplings with Aryl Chlorides. [4][14]
| Base | Solvent(s) | Temperature | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings with heteroaryl chlorides. |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates. |
| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice. |
| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive. |
| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive. |
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with chloropyrimidines. Optimization of specific parameters will likely be necessary for individual substrates.
Protocol 1: General Procedure for Suzuki Coupling of Chloropyrimidines
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.
Materials and Reagents:
-
Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[19]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][19]
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[19]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[20] Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][20]
-
Purification: Purify the crude product by column chromatography to obtain the desired arylated pyrimidine.[3]
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol outlines a procedure for a microwave-assisted Suzuki coupling, which can significantly reduce reaction times.[11]
Materials and Reagents:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-Dioxane (4 mL) and Water (2 mL)
-
Inert gas (Argon)
Procedure:
-
Vial Preparation: To a microwave reaction vial, add the 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and a magnetic stir bar.[21]
-
Solvent Addition and Degassing: Add the 1,4-dioxane and water. Displace the air in the vial with argon.[11]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.[11]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes.[11]
-
Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[11] Purify the crude product by column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems in Suzuki couplings with chloropyrimidines.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of chloropyrimidines is a powerful and indispensable tool in modern synthetic and medicinal chemistry. While the reduced reactivity of the C-Cl bond presents challenges, a rational approach to the selection of the catalyst system, base, and solvent, coupled with careful optimization of reaction conditions, can lead to high-yielding and reproducible transformations. This guide provides a solid foundation of practical knowledge and detailed protocols to empower researchers to successfully employ this important reaction in their synthetic endeavors.
References
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- BenchChem. (2025). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings.
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- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
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National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- BenchChem. (2025).
- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
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-
ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. Retrieved from [Link]
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-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]
- BenchChem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
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- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Design and Synthesis of Novel Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[2]
The pyrimidine nucleus is a fundamental heterocyclic scaffold that has proven to be a "privileged" structure in medicinal chemistry.[3] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of many kinases.[4] This inherent advantage, combined with synthetic tractability, has led to the development of numerous FDA-approved pyrimidine-based kinase inhibitors for various therapeutic indications.[5][6] This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol, and methods for the biological evaluation of novel pyrimidine-based kinase inhibitors.
Design Principles for Pyrimidine-Based Kinase Inhibitors
The successful design of a potent and selective kinase inhibitor requires a multi-faceted approach, integrating computational methods with an understanding of the target's structural biology and the principles of medicinal chemistry.
The Privileged Scaffold: Core Interactions
The pyrimidine core typically serves as the primary "hinge-binding" motif. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[4] Common and effective scaffolds include 2-aminopyrimidines, 4-aminopyrimidines, and 2,4-diaminopyrimidines, which provide vectors for substitution into different pockets of the ATP-binding site.[5]
Structure-Based Drug Design (SBDD)
SBDD is a powerful strategy that utilizes the three-dimensional structure of the target kinase to guide inhibitor design.[7] The process involves:
-
Target Selection and Analysis: Identifying a kinase of interest and obtaining its crystal structure (or a high-quality homology model). Key features of the ATP-binding site are analyzed, including the hinge region, the hydrophobic "back pocket," and the solvent-exposed region.
-
In Silico Docking: Computational docking of virtual pyrimidine-based compounds into the kinase active site to predict binding modes and affinities. This helps prioritize compounds for synthesis.
-
Iterative Optimization: Synthesizing the prioritized compounds and determining their co-crystal structure with the target kinase. This experimental data provides invaluable feedback for the next design cycle, allowing for the rational optimization of potency and selectivity.
A key consideration in SBDD is exploiting subtle differences between the ATP-binding sites of various kinases to achieve selectivity, thereby minimizing off-target effects.[8]
Structure-Activity Relationship (SAR) Studies
SAR studies involve the systematic modification of a lead compound's structure to understand the impact of each change on its biological activity. For a typical 2,4-disubstituted pyrimidine scaffold, key positions for modification include:
-
Position 2 (R¹): Substituents at this position often project towards the solvent-exposed region. Modifications here can be used to improve solubility, and pharmacokinetic properties, or to engage with surface residues for enhanced selectivity.
-
Position 4 (R²): This is a critical position for establishing potency and selectivity. Aromatic or heteroaromatic groups at this position can form key interactions in the hydrophobic pocket of the kinase.
-
Position 5: Modification at this position, often with small alkyl or halogen groups, can be used to fine-tune the compound's orientation in the binding pocket and influence its selectivity profile by interacting with the "gatekeeper" residue.[8]
The data below illustrates a hypothetical SAR exploration for an Aurora Kinase A (AURKA) inhibitor based on a 2,4-diaminopyrimidine scaffold.
| Compound ID | R¹ (Position 2) | R² (Position 4) | R³ (Position 5) | AURKA IC₅₀ (nM) | Hela Cell Proliferation IC₅₀ (nM) |
| PYR-001 | Cyclopropylamine | 3-chloro-4-fluoroaniline | H | 150 | 450 |
| PYR-002 | (S)-3-aminopyrrolidine | 3-chloro-4-fluoroaniline | H | 25 | 75 |
| PYR-003 | (R)-3-aminopyrrolidine | 3-chloro-4-fluoroaniline | H | 95 | 310 |
| PYR-004 | (S)-3-aminopyrrolidine | 4-(pyridin-4-yl)aniline | H | 30 | 90 |
| PYR-005 | (S)-3-aminopyrrolidine | 3-chloro-4-fluoroaniline | Cl | 15 | 40 |
Data is hypothetical and for illustrative purposes only.
This SAR table demonstrates that introducing a chiral pyrrolidine at R¹ enhances potency (PYR-002 vs. PYR-001), with a clear stereochemical preference (PYR-002 vs. PYR-003). Modifying the R² aniline has a modest effect (PYR-004), while adding a small chloro group at R³ further improves activity (PYR-005).
Synthesis and Characterization Protocols
This section provides a representative protocol for the synthesis of a novel 2,4-diaminopyrimidine kinase inhibitor, a common scaffold in kinase drug discovery.[5]
General Synthetic Workflow
The synthesis of a 2,4-diaminopyrimidine scaffold typically involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a di-chlorinated pyrimidine. The differential reactivity of the chlorine atoms at positions 2 and 4 allows for controlled, stepwise introduction of different amine nucleophiles.
Caption: General workflow for the synthesis of 2,4-diaminopyrimidine inhibitors.
Detailed Protocol: Synthesis of Compound PYR-002
This protocol describes the synthesis of a hypothetical inhibitor, (S)-N²-(pyrrolidin-3-yl)-N⁴-(3-chloro-4-fluorophenyl)pyrimidine-2,4-diamine.
Materials:
-
2,4-dichloropyrimidine
-
3-chloro-4-fluoroaniline
-
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Step 1: Synthesis of (S)-tert-butyl 3-((4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
-
To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), 3-chloro-4-fluoroaniline (1.05 eq), and n-BuOH (20 mL).
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature. Add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 eq) and additional DIPEA (1.5 eq).
-
Increase the temperature to 120°C and stir overnight (approx. 16 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-80% Ethyl Acetate in Hexanes) to yield the Boc-protected intermediate.
Step 2: Boc Deprotection to Yield Final Compound PYR-002
-
Dissolve the purified intermediate from Step 1 in DCM (10 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, PYR-002.
Characterization
The identity, purity, and structure of the synthesized compound must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, confirming its elemental composition.
Biological Evaluation Protocols
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity.
Target Kinase Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, a common target for pyrimidine-based inhibitors. The inhibitor prevents the autophosphorylation of the kinase domain, thereby blocking downstream signaling cascades like RAS/MAPK and PI3K/AKT that drive cell proliferation.[1]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
In Vitro Kinase Inhibition Assay Protocol
This protocol determines the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (IC₅₀).
Principle: A recombinant kinase phosphorylates a specific substrate in the presence of ATP. The amount of phosphorylation is quantified, often using luminescence (e.g., ADP-Glo™ Assay) or fluorescence-based methods.
Materials:
-
Recombinant human kinase (e.g., AURKA)
-
Kinase-specific substrate peptide
-
ATP solution
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Add 5 µL of kinase solution (prepared in assay buffer) to the wells of the microplate.
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing both the substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
Procedure:
-
Seed cancer cells (e.g., Hela or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against the inhibitor concentration to determine the IC₅₀ value.
Summary and Future Directions
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile and effective starting point for developing targeted therapies.[2][3] The rational design, synthesis, and biological evaluation workflow described here provides a robust framework for identifying and optimizing novel drug candidates. Future efforts in this field will likely focus on developing inhibitors with novel binding modes, improved selectivity profiles to overcome drug resistance, and the design of dual-target or multi-target inhibitors to tackle complex diseases.[2]
References
- Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Wiley-VCH GmbH. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer.
- American Chemical Society. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
- American Chemical Society. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Wiley-VCH GmbH. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Chloro-2-(trifluoromethyl)pyrimidine Synthesis
Welcome to the technical support resource for the synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during this specific synthesis. The following sections are structured in a question-and-answer format to directly address potential issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering causal explanations and step-by-step solutions.
Q1: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
Low conversion is a frequent challenge in multi-step syntheses. The root cause often lies in one of the two key stages: the initial cyclocondensation to form the pyrimidine ring or the subsequent chlorination.
Potential Causes & Solutions:
-
Inefficient Cyclocondensation: The formation of the 2-hydroxy-5-(trifluoromethyl)pyrimidine intermediate is the foundation of the synthesis.
-
Causality: The reaction between a trifluoromethyl-containing building block (like ethyl trifluoroacetoacetate) and urea requires specific conditions to proceed efficiently. Inadequate base catalysis, suboptimal temperature, or poor solvent choice can halt the reaction.
-
Troubleshooting Steps:
-
Base & Solvent System: Ensure an appropriate base is used to facilitate the condensation. Alkaline catalysts like sodium hydroxide, potassium hydroxide, or sodium ethoxide are often effective. The reaction can be run in a mixture of a hydrocarbon (e.g., toluene) and an alcohol (e.g., ethanol) under reflux.[1]
-
Temperature: The reaction typically requires heating to drive it to completion. If you are running the reaction at room temperature, a moderate increase in temperature should be explored while monitoring for potential byproduct formation with Thin Layer Chromatography (TLC).[2][3]
-
Reactant Purity: Verify the purity of your starting materials. Ethyl trifluoroacetoacetate can degrade over time.
-
-
-
Failed Chlorination Step: The conversion of the 2-hydroxy intermediate to the final 5-chloro product is a critical and often challenging step.
-
Causality: This conversion, typically using phosphorus oxychloride (POCl₃), is an equilibrium-driven process that requires heat. Insufficient temperature, degradation of the chlorinating agent, or premature quenching will lead to low yields.
-
Troubleshooting Steps:
-
Reagent Quality & Excess: Use fresh, high-quality POCl₃. This reaction is often performed using POCl₃ as both the reagent and the solvent, or in a high-boiling solvent like acetonitrile.[1]
-
Temperature and Time: The reaction mixture must be heated, often to reflux (80–150 °C), for several hours (2–24 hours).[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature or the addition of more POCl₃ may be necessary.[4]
-
Catalysis: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can catalyze the reaction and neutralize the HCl generated in situ, driving the reaction forward.[1][4]
-
-
Q2: I'm observing multiple spots on my TLC, and the crude product is difficult to purify. What are the likely side products and how can I minimize them?
Impurity formation is often a result of incomplete reactions or side reactions favored by suboptimal conditions.
Potential Side Products & Prevention Strategies:
-
Unreacted 2-hydroxy-5-(trifluoromethyl)pyrimidine:
-
Formation of Di- or Tri-chlorinated Pyrimidines:
-
Cause: While the target molecule has one chlorine atom, aggressive chlorinating conditions or the presence of other reactive sites on a different starting material could potentially lead to over-chlorination. For example, the synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine from 5-trifluoromethyluracil is a known procedure.[4]
-
Solution: Carefully control the stoichiometry of the chlorinating agent if not using it as the solvent. The primary control, however, is the choice of the correct starting material (2-hydroxy-5-(trifluoromethyl)pyrimidine), which has only one hydroxyl group to be substituted.
-
-
Hydrolysis During Workup:
-
Cause: The C-Cl bond on the pyrimidine ring can be susceptible to hydrolysis back to a C-OH group if exposed to water for extended periods, especially at elevated temperatures or non-neutral pH.
-
Solution: Perform the workup by carefully and slowly quenching the reaction mixture in ice-water to manage the exothermic reaction of excess POCl₃. Neutralize the acidic solution promptly and extract the product into an organic solvent like ethyl acetate or dichloromethane.[4][5] Ensure the organic phase is thoroughly dried over Na₂SO₄ or MgSO₄ before solvent evaporation.
-
General Synthetic Workflow Diagram
Caption: General two-step synthesis workflow.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis protocol and optimization strategies.
Q1: What is the most reliable synthetic route for this compound?
The most common and generally reliable method involves a two-step process:
-
Cyclocondensation: Reacting a β-ketoester containing a trifluoromethyl group, such as ethyl trifluoroacetoacetate, with urea or a similar amidine source.[6][7] This reaction is typically catalyzed by a base (e.g., sodium ethoxide in ethanol) and heated to form the heterocyclic intermediate, 2-hydroxy-5-(trifluoromethyl)pyrimidine.
-
Chlorination: Converting the hydroxyl group of the intermediate to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with heating.[1] This step yields the final product.
Alternative strategies, such as the direct trifluoromethylation of a pre-existing pyrimidine ring using reagents like sodium trifluoromethanesulfinate (Langlois' reagent), have been developed but can present challenges with regioselectivity.[4][8] The two-step build-up approach generally offers better control.
Q2: What are the critical parameters for the chlorination step?
The conversion of 2-hydroxy-5-(trifluoromethyl)pyrimidine to the chloro derivative is often the most critical and lowest-yielding step. Success hinges on careful control of several parameters.
| Parameter | Recommended Condition | Rationale & Key Insights |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard and effective reagent. Often used in excess, serving as both reagent and solvent.[1] |
| Catalyst/Additive | N,N-Diisopropylethylamine (DIPEA) or other tertiary amines | Acts as a catalyst and scavenges the HCl byproduct, which can help drive the reaction to completion.[4] |
| Temperature | 80 - 150 °C (Reflux) | High temperature is required to overcome the activation energy. The reaction is typically slow or non-existent at lower temperatures.[1] |
| Reaction Time | 2 - 24 hours | The reaction progress should be monitored by TLC or HPLC to avoid prolonged heating that may lead to decomposition.[1][4] |
| Workup | Slow addition to ice-water, followed by neutralization and extraction | Excess POCl₃ reacts violently with water. A controlled quench is essential for safety and to prevent product degradation.[5][9] |
Q3: How should I purify the final product?
The purity of this compound is crucial for subsequent applications. The choice of purification method depends on the physical state of the product and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing both polar (e.g., unreacted hydroxy-intermediate) and non-polar byproducts. A silica gel column with a gradient elution of petroleum ether and ethyl acetate is a good starting point.[6]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly effective and scalable purification method. Suitable solvents include methanol, ethanol, or mixed solvent systems like hexane/ethyl acetate.[5][9]
-
Distillation: If the product is a low-melting solid or a liquid, vacuum distillation can be an option, although care must be taken to avoid thermal decomposition.
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
- One-Pot Multicomponent Selective Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives.
Sources
- 1. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: High-Yield Purification of 5-Chloro-2-(trifluoromethyl)pyrimidine Analogs
Introduction
Welcome to the technical support center for the high-yield purification of 5-Chloro-2-(trifluoromethyl)pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of fluorinated heterocycles. The incorporation of a trifluoromethyl group into the pyrimidine scaffold often enhances biological activity and metabolic stability, making these compounds valuable in pharmaceutical and agrochemical research. However, their unique physicochemical properties can present significant purification challenges.
This document provides a structured approach to troubleshooting common issues and offers detailed, field-proven protocols to help you achieve high yields and purity. The information is presented in a question-and-answer format to directly address specific problems you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound analogs?
The primary challenges in purifying these analogs often stem from their moderate to high polarity, the electron-withdrawing nature of the trifluoromethyl and chloro groups, and potential for side-product formation during synthesis. Key issues include:
-
Co-elution of structurally similar impurities: Side products, such as regioisomers or incompletely reacted starting materials, can have very similar polarities to the target compound, making chromatographic separation difficult.
-
Low recovery from chromatographic columns: The polarity of some analogs can lead to strong interactions with silica gel, resulting in tailing peaks and poor recovery.
-
Difficulty in crystallization: High solubility in many common organic solvents can make it challenging to induce crystallization, a preferred method for obtaining highly pure material.
-
Thermal instability: Some fluorinated pyrimidines may be sensitive to prolonged heating, which can be a concern during solvent
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of Chloropyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidine scaffolds. The inherently electron-deficient nature of the pyrimidine ring makes it an excellent substrate for SNAr, a cornerstone reaction in medicinal chemistry.[1] However, achieving high yields requires a nuanced understanding of the interplay between substrate, nucleophile, and reaction conditions.
This resource is structured to provide rapid answers to common problems through our FAQs, followed by in-depth troubleshooting guides for more persistent issues.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is not proceeding, and I'm recovering only my starting chloropyrimidine. What is the most common cause?
A1: The most frequent cause of a stalled SNAr reaction is insufficient activation of the pyrimidine ring. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized for the reaction to be favorable.[2][3][4] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, but sometimes this is not enough.
-
Causality: The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2][5] If the ring is not sufficiently electron-poor, the energy barrier for this step is too high. The presence of additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₂R ortho or para to the chlorine atom significantly lowers this barrier and stabilizes the anionic intermediate through resonance.[2][3][6]
-
Quick Fix: If your substrate lacks strong activation, the simplest solution is to increase the reaction temperature. Heating provides the necessary energy to overcome the activation barrier.[7] Reactions can be run from room temperature to reflux, depending on the specific reactants.[7]
Q2: I'm observing multiple products. What are the likely side reactions?
A2: With di- or trichloropyrimidines, the primary "side product" is often a result of substitution at an undesired position, leading to regioisomers.[1][8] Other common side reactions include:
-
Over-reaction: On substrates with multiple chloro-substituents, the product of the first substitution can sometimes be reactive enough to undergo a second substitution, especially if reaction times are too long or temperatures are too high.
-
Solvolysis: If your solvent is nucleophilic (e.g., methanol, ethanol, water), it can compete with your intended nucleophile, leading to alkoxy- or hydroxy-pyrimidines.[9][10] This is more common at elevated temperatures.
-
Reaction with Base: If a strong, nucleophilic base is used (e.g., NaOH, MeO⁻), it can also act as a competing nucleophile.
Q3: How do I choose the right solvent and base for my reaction?
A3: Solvent and base selection are critical and interdependent.
-
Solvent: Polar aprotic solvents are the standard choice for SNAr reactions.[7][11] They are effective at solvating the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They also help stabilize the charged Meisenheimer complex.
-
Expert Insight: While DMF and DMSO are excellent, they can be difficult to remove. Consider alternatives like NMP, DMAc, or even ethers like THF or 2-MeTHF for less reactive systems where over-reaction is a concern.[11] For some acid-catalyzed aminations, water can be a surprisingly effective solvent.[10]
-
-
Base: The base's primary role is to deprotonate the nucleophile (if it's neutral, like an amine or thiol) or to scavenge the HCl generated during the reaction. The ideal base is strong enough for this purpose but is non-nucleophilic to avoid competing with the primary nucleophile.
In-Depth Troubleshooting Guides
Scenario 1: Starting Material is Consumed, but Desired Product Yield is Low
This common scenario points towards competing reaction pathways or product degradation. The key is to identify the fate of your starting material.
Caption: Interplay of key parameters affecting SNAr reaction rate and yield.
If your reaction is sluggish, follow this systematic approach.
-
Increase Temperature: This is the most effective first step. Increase the temperature in 20 °C increments. If you are at the boiling point of your solvent, consider switching to a higher-boiling alternative (see table below). Microwave irradiation can also dramatically accelerate slow reactions. [12]
-
Evaluate the Base: If you are using a mild base like K₂CO₃ with a weakly acidic nucleophile (e.g., a substituted aniline), it may not be strong enough. Consider switching to a stronger base like NaOtBu or KHMDS. Ensure you are using at least one equivalent of base for scavenging HCl, or slightly more if deprotonating a neutral nucleophile.
-
Check Nucleophile Strength: Inherently weak nucleophiles will react slowly. If derivatization is possible, consider converting your nucleophile to a more potent form (e.g., converting an alcohol to its alkoxide with NaH before adding the chloropyrimidine).
-
Solvent Choice: Ensure you are using a polar aprotic solvent. If your reaction is still slow in THF or Dioxane, switching to DMF or DMSO will likely provide a significant rate enhancement.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability Notes |
| Toluene | 2.4 | 111 | Non-polar; good for reactions prone to solvolysis. [11] |
| THF | 7.6 | 66 | Moderately polar ether; good starting point. [11] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic; good general-purpose solvent. |
| DMF | 36.7 | 153 | Excellent polar aprotic solvent; promotes high rates. [7] |
| DMSO | 46.7 | 189 | Highly polar aprotic solvent; for very difficult reactions. [7] |
Special Topic: Regioselectivity in Dichloropyrimidines
For substrates like 2,4- or 4,6-dichloropyrimidine, controlling which chlorine is displaced is paramount.
-
General Rule for 2,4-Dichloropyrimidines: Substitution almost always favors the C4 position. [1][8][13]This is because the anionic charge in the Meisenheimer intermediate can be delocalized onto both ring nitrogens, providing superior stabilization compared to attack at C2. [13]* Exceptions and Control: While C4 is electronically favored, this selectivity can sometimes be altered.
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to C4, potentially increasing the amount of C2 substitution.
-
Substituent Effects: The electronic nature of other substituents on the ring can subtly alter the LUMO coefficients at C2 and C4, influencing the site of attack. [14]For instance, strong electron-donating groups at C6 can sometimes favor C2 substitution. [14]In some specific cases with sulfone substituents at C2, hydrogen bonding with the incoming nucleophile can direct substitution to the C2 position. [15]
-
General Experimental Protocol
This protocol serves as a robust starting point for the SNAr amination of a chloropyrimidine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the chloropyrimidine (1.0 eq), the amine nucleophile (1.1–1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 0.1–0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (e.g., 80–120 °C). [7]4. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
References
-
Zhang, J., et al. (2023). Synthesis and characterization of energetic molecules based on pyrimidine rings: Selection and verification of computational-assisted synthesis pathways. Chemical Engineering Science, 282, 119281. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Reyes-Melo, F. O., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 34(1), 1-11. [Link]
-
University of Liverpool. Chapter 10: Pyrimidines. [Link]
-
Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1311-1314. [Link]
-
Slideshare. (2018). Pyrimidine. [Link]
-
CompuChem. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
ResearchGate. (2025). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]
-
ResearchGate. (2022). Nucleophilic substitution reactions. [Link]
-
ResearchGate. (2014). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. [Link]
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International journal of molecular sciences, 15(9), 15961–15978. [Link]
-
Ison, G. (2021). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
CompuChem. (2023). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
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Technical Support Center: Improving Regioselectivity in the Functionalization of Pyrimidine Scaffolds
Welcome to the Technical Support Center for the functionalization of the pyrimidine core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, making the selective functionalization of this heterocycle a critical endeavor.[1][2] This guide provides in-depth, experience-driven advice to navigate the complexities of regioselective pyrimidine functionalization.
Section 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, step-by-step guidance.
Issue 1: Poor Regioselectivity in C-H Functionalization Reactions
Question: My direct C-H functionalization of a substituted pyrimidine is yielding a mixture of regioisomers. How can I improve the selectivity for a specific position (e.g., C2, C4, C5, or C6)?
Answer: Achieving high regioselectivity in C-H functionalization of pyrimidines is a common challenge due to the multiple potentially reactive C-H bonds.[3][4] The outcome is a delicate interplay of electronic effects, steric hindrance, and the reaction mechanism (e.g., transition-metal-catalyzed, radical, or deprotonative metalation).[3][4][5]
Causality Analysis:
-
Inherent Electronic Bias: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic and radical attack, often favoring the C4 and C6 positions, and to a lesser extent, the C2 position. The C5 position is the most electron-rich and is typically targeted by electrophilic reagents.
-
Directing Group Influence: The presence and nature of directing groups are paramount in transition-metal-catalyzed C-H activation.[6][7][8] These groups coordinate to the metal catalyst, bringing it into proximity of a specific C-H bond, thereby overriding the inherent electronic bias.[6][7][8]
-
Reaction Type: The type of C-H functionalization employed will inherently favor certain positions. For instance, Minisci-type radical reactions often show a preference for the most electron-deficient positions (C4/C6).[9][10][11]
Troubleshooting Workflow:
Caption: Decision workflow for improving regioselectivity in pyrimidine C-H functionalization.
Recommended Actions & Protocols:
-
For C5-Functionalization (Directed ortho-Metalation):
-
Principle: An existing substituent (e.g., alkoxy, amido) can direct a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) to deprotonate the adjacent C5 position.[12]
-
Protocol: Directed Lithiation of 4-Methoxypyrimidine
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-methoxypyrimidine (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.2 mmol) in diethyl ether.
-
Stir the mixture at 0 °C for 2 hours.
-
Cool the reaction to -78 °C and add the desired electrophile (e.g., benzaldehyde, 1.2 mmol).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[12]
-
-
-
For C4/C6-Functionalization (Minisci-Type Reaction):
-
Principle: Radical species, generated from various precursors, preferentially attack the electron-deficient C4 and C6 positions of the protonated pyrimidine ring.[9][10][11]
-
Protocol: C4-Alkylation of Pyridine using a Blocking Group (Adaptable for Pyrimidines)
-
To a mixture of the N-protected pyrimidine (e.g., with a maleate-derived blocking group) (0.5 mmol, 1 equiv), the carboxylic acid (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 20 mol%) in a pressure tube, add dichloroethane (2.5 mL) and water (2.5 mL).[10]
-
Add (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv).[10]
-
Seal the tube and stir the biphasic mixture at 50 °C for 2 hours.[10]
-
Monitor the reaction by LCMS. Upon completion, dilute with dichloromethane, wash with water, and dry the organic layer.
-
Remove the blocking group under appropriate conditions (e.g., with a base like DBU).
-
Purify the product by column chromatography.
-
-
-
For C2-Functionalization (Directed Zincation):
-
Principle: The use of TMPZnCl·LiCl can achieve highly regioselective zincation at the C2 position, which can then be trapped with an electrophile.[13]
-
Protocol: C2-Iodination of Pyrimidine
-
In a glovebox, add TMPZnCl·LiCl (1.05 equiv) to a solution of pyrimidine (1.0 equiv) in anhydrous THF.
-
Stir the reaction at 25 °C for 6 hours.
-
Add a solution of iodine (1.2 equiv) in THF and stir for an additional 1 hour.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 2-iodopyrimidine.[13]
-
-
Issue 2: Unwanted Halogen Migration ("Halogen Dance")
Question: During a planned lithiation of a halopyrimidine, I'm observing the formation of an isomeric product where the halogen has migrated to a different position. How can I suppress this "halogen dance" rearrangement?
Answer: The "halogen dance" is a base-catalyzed migration of a halogen atom, typically bromine or iodine, to a more thermodynamically stable position on the ring.[14][15][16][17] This occurs when a lithiated intermediate is in equilibrium with the starting halopyrimidine, allowing for intermolecular halogen transfer.
Causality Analysis:
-
Thermodynamic Driving Force: The rearrangement is driven by the formation of a more stable aryl anion intermediate.[15] The relative stability of the lithiated species at different positions dictates the direction of the dance.
-
Base and Temperature: Strong, non-coordinating bases (like LDA) and higher temperatures can promote the equilibrium that leads to the halogen dance.[15]
-
Reagent Addition Order: The order of addition of reagents can significantly impact the outcome.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Reduces the rate of the rearrangement equilibrium. Perform lithiations at -78 °C or lower. |
| Use a "Fast" Electrophile | Traps the initial lithiated species before it has a chance to rearrange. Electrophiles like TMSCl are considered "fast".[15] |
| Inverse Addition | Add the halopyrimidine solution to a solution of the base and electrophile (Barbier conditions) to minimize the lifetime of the lithiated intermediate. |
| Change the Base | Consider bases like TMPMgCl·LiCl which can form more stable, less reactive organometallic species that are less prone to rearrangement.[18][19] |
graph TD { A[Halogen Dance Observed] --> B{Identify Cause}; B --> C[Thermodynamic Instability of Initial Lithiated Species]; B --> D[Reaction Conditions Too Harsh];C --> E[Solution: Change Base to Form More Stable Intermediate, e.g., TMPMgCl·LiCl]; D --> F[Solution: Lower Temperature to -78°C or below]; D --> G[Solution: Use a 'Fast' Electrophile]; D --> H[Solution: Employ Inverse Addition]; subgraph "Mitigation Strategies" E; F; G; H; end style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px
}
Caption: Troubleshooting unwanted halogen dance reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right directing group for a transition-metal-catalyzed C-H functionalization?
A1: The choice of a directing group (DG) is crucial for controlling regioselectivity. The ideal DG should:
-
Coordinate Strongly: Form a stable chelate with the transition metal. Pyrimidine and quinoline-based DGs often exhibit strong coordination.[7]
-
Provide Correct Geometry: Position the metal catalyst in close proximity to the target C-H bond. For meta-C-H functionalization, "U-shaped" templates have been developed.[7][20]
-
Be Readily Installed and Removed (if necessary): The DG should be easy to attach to the substrate and, ideally, be removable or convertible into another useful functional group after the reaction.
Q2: Can I achieve C-H functionalization without a transition metal catalyst?
A2: Yes, several metal-free methods exist.
-
Minisci-type radical reactions are effective for alkylation and acylation of the electron-deficient C4/C6 positions.[5][9]
-
Photocatalysis using visible light and organic photocatalysts can generate radicals under mild conditions to functionalize pyrimidines.[5][21][22][23][24]
-
Deprotonative metalation using strong bases like organolithium reagents or TMP-based reagents followed by quenching with an electrophile is a powerful, metal-free C-C and C-heteroatom bond-forming strategy.[12][13][18][19][25]
Q3: My nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine is not regioselective. How can I control it?
A3: In dihalopyrimidines (e.g., 2,4-dichloropyrimidine), the C4 position is generally more electrophilic and kinetically favored for nucleophilic attack than the C2 position.[26] To control regioselectivity:
-
Temperature Control: Running the reaction at low temperatures often favors substitution at the more reactive C4 position.
-
Steric Effects: A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Electronic Effects: The nature of the substituents on the pyrimidine ring can modulate the electrophilicity of the different carbon atoms.
Q4: What is the "deconstruction-reconstruction" strategy for pyrimidine functionalization?
A4: This is an innovative strategy where the pyrimidine ring is temporarily opened to a more flexible intermediate, which is then modified and re-closed to form a new, functionalized pyrimidine or even a different heterocycle like a pyridine.[27][28] For example, a pyrimidine can be converted to an N-arylpyrimidinium salt, which is then cleaved to an iminoenamine. This intermediate can be trapped with various reagents and then cyclized to introduce new substituents at the C2 position that are difficult to install directly.[27]
References
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization | Accounts of Chemical Research - ACS Publications. (2022-01-12).
- Technical Support Center: Functionalization of the Pyrimidine Core - Benchchem.
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization - PubMed. (2022-02-01).
- Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed.
- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC - PubMed Central. (2025-11-03).
- Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides | Organic Letters - ACS Publications. (2021-08-05).
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
- Recent Advances in Direct C–H Functionalization of Pyrimidines - Who we serve. (2017-12-14).
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone | Journal of the American Chemical Society. (2019-05-24).
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022-12-27).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. (2022-12-27).
- Multiple Regio- and Chemoselective Functionalizations of Pyrimidine Derivatives Using TMPMgCl×LiCl and TMP 2 Mg×2 LiCl - ResearchGate. (2025-08-10).
- A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC.
- Pyridine/pyrimidine groups in C−H activation. - ResearchGate.
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No. (2005-05-24).
- Halogen dance rearrangement - Wikipedia.
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH.
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization | Accounts of Chemical Research. (2022-01-12).
- Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives | Request PDF - ResearchGate. (2025-08-09).
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing).
- Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone | Request PDF - ResearchGate.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry.
- Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science.
- Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing). (2007-03-06).
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.
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Safe handling and storage procedures for 5-Chloro-2-(trifluoromethyl)pyrimidine
Technical Support Center: 5-Chloro-2-(trifluoromethyl)pyrimidine
Prepared by: Senior Application Scientist, Advanced Synthesis Division
This guide is designed to provide researchers, scientists, and drug development professionals with essential information for the safe and effective use of this compound. It addresses common questions and troubleshooting scenarios encountered during experimental work.
Compound Overview and Physicochemical Properties
This compound is a halogenated heterocyclic compound widely utilized as a versatile building block in medicinal and agricultural chemistry.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent activates the pyrimidine ring, making it a valuable substrate for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.[3] Understanding its properties is critical for successful and safe experimentation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 845618-08-8 | [4] |
| Molecular Formula | C₅H₂ClF₃N₂ | |
| Molecular Weight | 182.53 g/mol | |
| Appearance | Solid (Typical for related isomers) | |
| GHS Hazard Codes | H315, H319, H335 | |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and safety of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on its GHS classification, this compound is a hazardous substance. The primary risks are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.
-
Respiratory Irritation (H335): Inhalation of dust or powder may irritate the respiratory tract, leading to coughing and discomfort. It is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
A2: To mitigate the risks outlined in A1, the following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield conforming to EU EN166 or US OSHA 1910.133 standards are required.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][7]
-
Body Protection: A standard laboratory coat is required. For operations with a high risk of splashing or dust generation, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][7]
Q3: What are the correct storage procedures for this compound?
A3: Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]
-
Atmosphere: While stable under normal conditions, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is good practice for reactive intermediates to prevent slow degradation from atmospheric moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area. For related isomers, refrigerated storage (2-8°C) is often recommended, which is a prudent measure for this compound as well.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
Q4: What should I do in case of an accidental exposure?
A4: Follow these first-aid measures immediately:
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Experimental Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving this compound.
Q5: My nucleophilic substitution (SNAr) reaction is slow or incomplete. What are the likely causes?
A5: Sluggish SNAr reactions with this substrate can often be traced to several factors:
-
Insufficient Activation: Although the trifluoromethyl group is strongly electron-withdrawing, the reactivity of the C5-Cl bond can be lower than chloro-positions activated by two adjacent ring nitrogens (e.g., C2, C4, C6 positions). You may need more forcing conditions.
-
Incorrect Solvent: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or NMP are typically required to stabilize the charged Meisenheimer intermediate. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Base Strength: A non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., an amine or alcohol). If using a weaker base like K₂CO₃, the reaction may be slow. Consider a stronger base like NaH (for alcohols) or Cs₂CO₃.
-
Temperature: These reactions often require elevated temperatures (80-150 °C). If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor for decomposition by TLC or LC-MS.
Q6: I am observing multiple spots on my TLC plate, indicating side products. How can I improve selectivity?
A6: The formation of regioisomers or other side products can be an issue in pyrimidine chemistry.
-
Regioselectivity: In some cases, particularly with more complex nucleophiles, reaction at other sites or decomposition can occur. Research on related poly-halogenated pyrimidines shows that mixtures of isomers can form, requiring careful purification.[3]
-
Reaction Conditions: Overly harsh conditions (very high temperature or a highly reactive base) can lead to decomposition or undesired side reactions. Try to find the "sweet spot" with the minimum temperature and base strength required for the reaction to proceed cleanly.
-
Protecting Groups: If your nucleophile has multiple reactive sites, the use of protecting groups may be necessary to ensure the desired reaction occurs.
Q7: The compound has developed a slight color during storage. Is it still usable?
A7: A slight change in color (e.g., from white to off-white or pale yellow) can indicate minor degradation but does not necessarily mean the compound is unusable.
-
Cause: This is often due to trace impurities or very slow reaction with atmospheric components over time.
-
Validation: Before using in a critical reaction, it is best to validate the material's purity. You can do this by:
-
Taking a melting point. A broad or depressed melting range compared to the specification suggests impurities.
-
Running a quick purity check via NMR or LC-MS.
-
-
Purification: If significant impurities are detected, you may be able to repurify the material by recrystallization or column chromatography. However, for a sensitive, multi-step synthesis, starting with a fresh, high-purity batch is often the most time- and cost-effective solution.
Visualization: Workflow Diagrams
Diagram 1: Safe Handling & Use Workflow
This diagram outlines the critical decision points from receiving the chemical to its final use in an experiment.
Caption: Decision workflow for safe handling of this compound.
Example Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of this compound with a generic primary amine. Note: This is a representative example. Reaction conditions (temperature, time, solvent, base) may require optimization for specific substrates.
Objective: Synthesize N-substituted-2-(trifluoromethyl)pyrimidin-5-amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry reaction vessel equipped with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: To the vessel, add this compound and cesium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 5 minutes.
-
Nucleophile Addition: Add the primary amine dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup (Self-Validation Checkpoint):
-
Once the starting material is consumed (as indicated by TLC/LC-MS), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8 . Chemical-Suppliers.com. [Link]
-
This compound . Fluorochem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives . Arabian Journal of Chemistry. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety . Frontiers in Chemistry. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . MDPI. [Link]
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Scale-Up Challenges for 5-Chloro-2-(trifluoromethyl)pyrimidine Reactions
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important reaction from the laboratory bench to larger-scale production. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often imparts desirable properties such as enhanced biological activity and improved metabolic stability, making this a key intermediate in pharmaceutical and agrochemical research.[1][2][3] However, scaling up its synthesis presents unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your process development.
I. Common Scale-Up Challenges & Troubleshooting
Scaling reactions involving electron-deficient pyrimidine rings and reactive trifluoromethyl groups can be complex.[4] Issues often arise from changes in heat and mass transfer, reagent addition rates, and impurity profiles. This section addresses the most frequently encountered problems in a question-and-answer format.
FAQ 1: My reaction yield drops significantly upon scale-up. What are the likely causes and how can I mitigate this?
A decrease in yield is one of the most common and frustrating challenges in process scale-up. Several factors can contribute to this issue:
-
Poor Heat Transfer and Temperature Control: Large reaction vessels have a lower surface-area-to-volume ratio, making efficient heat dissipation more difficult.[5] Localized hot spots can lead to thermal degradation of starting materials, intermediates, or the desired product.[5]
-
Solution: Employ a reactor with efficient stirring and a well-designed heating/cooling jacket. Monitor the internal reaction temperature closely and consider a slower, more controlled addition of reagents to manage exothermic events.
-
-
Inefficient Mixing: Inadequate mixing can lead to localized concentration gradients, resulting in the formation of side products.[5]
-
Solution: The type of impeller and stirring speed are critical in large reactors.[5] Ensure the mixing is sufficient to maintain a homogeneous reaction mixture. Computational fluid dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters in large-scale reactors.
-
-
Side Reactions: Certain side reactions may become more prominent at a larger scale. For instance, the formation of bispyrimidine derivatives can occur.[5]
-
Solution: A careful re-optimization of reaction conditions at the target scale may be necessary. This could involve adjusting the stoichiometry of reactants, changing the solvent, or modifying the reaction temperature.[5]
-
FAQ 2: I'm observing an increase in impurities, particularly a des-chloro impurity. What is the source and how can I prevent it?
The presence of unexpected impurities can complicate downstream processing and compromise the quality of the final product.
-
Source of Des-Chloro Impurity: This impurity likely arises from a hydrodechlorination side reaction. This can be promoted by certain catalysts, impurities in the starting materials, or reaction conditions.
-
Prevention Strategies:
-
Starting Material Purity: Scrutinize the purity of your starting materials. The presence of impurities in the this compound can sometimes catalyze side reactions.
-
Reaction Conditions: Re-evaluate the reaction temperature and pressure. Lowering the temperature may help to minimize this side reaction.
-
Catalyst Selection: If a catalyst is used, consider screening alternative catalysts that are less prone to promoting hydrodechlorination.
-
FAQ 3: The reaction work-up and product isolation are proving difficult at a larger scale. What are some robust methods for purification?
What works well on a small scale may not be practical or efficient for larger quantities.
-
Crystallization: Recrystallization is often the most effective and scalable method for purifying solid products.
-
Solvent Selection: A thorough solvent screen is crucial. The ideal solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor. Consider using a mixture of solvents to fine-tune solubility.
-
-
Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale production. It is best reserved for situations where crystallization is not feasible or for the removal of closely related impurities.
-
Extraction: A well-designed liquid-liquid extraction procedure can be highly effective for removing certain impurities. Ensure that the pH of the aqueous phase is optimized to maximize the partitioning of impurities into the aqueous layer while leaving the product in the organic layer.
II. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)[6]
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) as base (2.0 - 3.0 eq)[6]
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) as solvent[6]
Procedure:
-
To a solution of the amine in the chosen solvent, add the base.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-82°C) and stir for the required time, monitoring the reaction progress by TLC or HPLC.[6][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Range | Rationale |
| Amine Equivalents | 1.1 - 1.5 | Ensures complete consumption of the starting pyrimidine. |
| Base Equivalents | 2.0 - 3.0 | Neutralizes the HCl generated during the reaction, driving it to completion. |
| Temperature | Room Temp. to 82°C | Reaction rate is temperature-dependent; optimization is necessary for each substrate. |
| Solvent | MeCN, DMF | Polar aprotic solvents that are suitable for SNAr reactions. |
Protocol 2: Trifluoromethylation using Trifluoroacetic Anhydride
This protocol details a method for introducing a trifluoromethyl group onto a pyrimidine precursor.
Materials:
-
Appropriate pyrimidine precursor (e.g., 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide) (10 mmol)[8]
-
Trifluoroacetic anhydride (20 mL)[8]
Procedure:
-
A mixture of the pyrimidine precursor and trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.[8]
-
The reaction mixture is then allowed to stand at room temperature overnight.[8]
-
The resulting precipitate is collected by filtration.[8]
-
The solid is recrystallized from a suitable solvent like toluene to yield the trifluoromethylated pyrimidine derivative.[8]
III. Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group and the ring nitrogen atoms activate the pyrimidine ring towards nucleophilic attack.
Caption: SNAr mechanism for the substitution of chlorine.
Potential Side Reactions
During the scale-up process, side reactions that were negligible at the lab scale can become significant.
Caption: Potential side reaction pathways.
IV. References
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - ResearchGate. Available at: [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. Available at: [Link]
-
n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Available at: [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin. Available at: [Link]
-
Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed. Available at: [Link]
-
CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents. Available at:
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - WIPO Patentscope. Available at: [Link]
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. Available at:
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Side Reactions with Trifluoromethyl Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethyl pyrimidines. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of synthesizing and modifying these valuable compounds. The unique electronic properties conferred by the trifluoromethyl group, while beneficial for the final compound's biological activity, can introduce specific challenges and side reactions during synthesis. This resource will equip you with the knowledge to anticipate, troubleshoot, and minimize these unwanted transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying chemistry and actionable protocols to mitigate side reactions.
Issue 1: Low Yield and/or Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution on a chloro- or fluoro-trifluoromethylpyrimidine and observing low yields of my desired product, along with several unidentified spots on my TLC. What are the likely side reactions, and how can I improve the outcome?
Answer: Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the electron-deficient trifluoromethylpyrimidine ring. However, the strong electron-withdrawing nature of the trifluoromethyl group, while activating the ring for substitution, can also lead to several side reactions.
Causality of Side Reactions:
-
Hydrolysis of the Trifluoromethyl Group: Under basic conditions, particularly with strong nucleophiles or in the presence of water, the trifluoromethyl group can be susceptible to hydrolysis, ultimately forming a carboxylic acid. This is a known pathway for trifluoromethyl groups on electron-deficient rings.[1]
-
Formation of regioisomers: In di- or tri-substituted pyrimidines, the nucleophile may attack at an undesired position, leading to a mixture of regioisomers. The regioselectivity is influenced by the electronic and steric environment of the leaving groups.
-
Ring-opening: Harsh reaction conditions, especially with strong bases, can lead to the cleavage of the pyrimidine ring itself.
-
Defluorination: In some cases, partial or complete defluorination of the trifluoromethyl group can occur, especially in the presence of certain reducing agents or under specific photocatalytic conditions.[2]
Troubleshooting Workflow for SNAr Reactions:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Experimental Protocol: Minimizing Side Reactions in SNAr
This protocol describes a general procedure for the SNAr of an amine with 2,4-dichloro-6-(trifluoromethyl)pyrimidine, optimized to favor mono-substitution at the more reactive C4 position and minimize side reactions.[3][4]
Materials:
-
2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile to dissolve the starting materials. Then, add the amine nucleophile (1.1 eq) dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Note: Avoid excessive heating to prevent side reactions.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 4-amino-2-chloro-6-(trifluoromethyl)pyrimidine.
Issue 2: Debromination and Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-trifluoromethylpyrimidine, but I am observing significant amounts of the debrominated starting material and homocoupling of the boronic acid. How can I suppress these side reactions?
Answer: The Suzuki-Miyaura cross-coupling is a versatile C-C bond-forming reaction. However, with electron-deficient heteroaryl halides like bromotrifluoromethylpyrimidines, side reactions such as debromination and homocoupling can be prevalent.
Causality of Side Reactions:
-
Protodebromination: This side reaction, leading to the replacement of the bromine atom with a hydrogen atom, can occur through several pathways. One common mechanism involves the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be catalyzed by the palladium species.
Strategies to Minimize Debromination and Homocoupling:
| Strategy | Rationale | Recommended Conditions |
| Ligand Choice | Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, outcompeting the side reactions. | XPhos, SPhos, or RuPhos are often effective choices.[5] |
| Base Selection | A weaker base or a carefully chosen base can minimize the decomposition of the boronic acid and suppress homocoupling. | K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or NaOtBu. |
| Solvent System | Anhydrous and thoroughly degassed solvents are crucial to minimize protodebromination and oxidative pathways leading to homocoupling. | Toluene, dioxane, or a mixture of toluene/water or dioxane/water are commonly used.[6] |
| Temperature Control | Lowering the reaction temperature can sometimes improve selectivity by slowing down the rates of side reactions relative to the desired cross-coupling. | Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. |
| Palladium Precatalyst | Using a well-defined palladium precatalyst can lead to more reproducible results and lower catalyst loadings, which can reduce the likelihood of side reactions. | Pd(PPh₃)₄ or pre-formed catalysts like XPhos Pd G2 can be effective.[5] |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-trifluoromethylpyrimidine with an arylboronic acid, optimized to minimize debromination and homocoupling.[5][7]
Materials:
-
Bromo-trifluoromethylpyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Ligand (if not using a pre-formed catalyst, e.g., XPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the bromo-trifluoromethylpyrimidine (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Issue 3: Low Conversion and Side Products in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a chloro-trifluoromethylpyrimidine with a primary amine is sluggish and gives a complex mixture of products. What are the potential pitfalls and how can I achieve a cleaner reaction?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, the reaction with electron-deficient heteroaryl chlorides can be challenging, and the presence of the trifluoromethyl group can influence reactivity.
Causality of Side Reactions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Hydrodehalogenation: Similar to Suzuki coupling, replacement of the halogen with a hydrogen atom can occur.
-
β-Hydride Elimination: If the amine has a β-hydrogen, this can lead to the formation of an enamine and a hydrodehalogenated arene.[8]
-
Reaction with the Trifluoromethyl Group: While less common, under certain conditions, the nucleophilic amine could potentially interact with the trifluoromethyl group, especially if the reaction is run at very high temperatures or with very strong bases.
Troubleshooting Decision Tree for Buchwald-Hartwig Amination:
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the hydrolysis of the trifluoromethyl group during purification on silica gel?
A1: The trifluoromethyl group on a pyrimidine ring is generally stable to silica gel chromatography. However, if your molecule also contains basic functional groups (like an unprotected amine), these can interact with the acidic silica gel, potentially creating a localized environment where hydrolysis could be promoted, especially if using protic solvents like methanol in the eluent. To minimize this risk, you can neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flushing with the eluent before loading your sample. Alternatively, using a less acidic stationary phase like alumina may be beneficial.
Q2: I need to protect an amino group on my trifluoromethylpyrimidine. What are some suitable protecting groups?
A2: The choice of protecting group depends on the downstream reaction conditions you plan to employ. For general purposes, the tert-butoxycarbonyl (Boc) group is a good choice as it is stable to a wide range of non-acidic conditions and can be readily removed with trifluoroacetic acid (TFA).[9] If you require a protecting group that is stable to acidic conditions, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base like piperidine, is a suitable alternative.[9] For specific applications where steric bulk is needed to direct a reaction, bulkier protecting groups can be considered.
Q3: What is the best way to purify my final trifluoromethylpyrimidine product?
A3: Flash column chromatography on silica gel is the most common method for purifying trifluoromethylpyrimidine derivatives.[10][11][12] A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. If your compound is highly polar, adding a small amount of methanol to the eluent may be necessary. For challenging separations or to obtain very high purity material, preparative HPLC can be employed. Crystallization is also an excellent purification technique if your compound is a solid and you can find a suitable solvent system.
References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. [Link]
-
Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines1. ElectronicsAndBooks. [Link]
-
Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. PubMed. [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing). [Link]
-
Chemical structure of a selected trifluoromethyl-substituted pyrimidine (94). ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. [Link]
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SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. NIH. [Link]
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Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET: A Combined Experimental and Computational Study. ResearchGate. [Link]
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]
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A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
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Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. [Link]
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Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC - NIH. [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH. [Link]
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Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
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Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. NIH. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. LinkedIn. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
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2-(Trifluoromethyl)pyrimidine. PubChem. [Link]
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Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ResearchGate. [Link]
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
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Technical Support Center: Resolving Solubility Challenges of Pyrimidine Derivatives in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility issues of pyrimidine derivatives in organic solvents. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in dissolving these crucial compounds during their experimental workflows. Here, we delve into the fundamental principles of solubility and provide practical, evidence-based troubleshooting strategies in a comprehensive question-and-answer format.
Section 1: Foundational Understanding of Pyrimidine Derivative Solubility
This section lays the groundwork for understanding the factors that govern the solubility of pyrimidine derivatives. A firm grasp of these principles is essential for logical troubleshooting.
Q1: What are the primary factors influencing the solubility of pyrimidine derivatives in organic solvents?
The solubility of pyrimidine derivatives is a complex interplay of several physicochemical properties of both the solute (the pyrimidine derivative) and the solvent. Key factors include:
-
Polarity and Hydrogen Bonding: The pyrimidine ring, with its two nitrogen atoms, is polar and can act as a hydrogen bond acceptor.[1][2][3] The presence of substituents that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., C=O) significantly influences solubility. Solvents capable of hydrogen bonding (protic solvents like alcohols) or those with a high dipole moment (aprotic polar solvents like DMF and DMSO) are often effective.[4][5]
-
Molecular Structure and Substituents: The nature, position, and size of substituents on the pyrimidine ring dramatically alter its solubility.[5][6][7] Electron-withdrawing or electron-donating groups can impact the electron distribution of the ring system, affecting its interactions with solvent molecules.[6][8] Bulky substituents may hinder the effective solvation of the molecule.
-
Crystal Lattice Energy: For solid pyrimidine derivatives, the energy required to break the crystal lattice structure is a significant barrier to dissolution.[9] High melting points are often indicative of strong intermolecular forces within the crystal, leading to lower solubility.
-
Temperature: Generally, the solubility of solid organic compounds, including pyrimidine derivatives, increases with temperature.[1][4][10] This is because the dissolution process is often endothermic.
-
pH and Ionization: For pyrimidine derivatives with ionizable functional groups, the pH of the solution can have a profound effect on solubility.[1][11] Protonation or deprotonation of the molecule can significantly increase its polarity and interaction with polar solvents.
Section 2: Common Solubility Problems and Immediate Troubleshooting
This section addresses the most frequent issues encountered in the lab and provides a first line of response.
Q2: I've dissolved my pyrimidine derivative in DMSO to make a stock solution, but it precipitates when I dilute it into an aqueous buffer for my assay. What's happening and how can I fix it?
This common phenomenon is known as "crashing out" and occurs because the high concentration of the compound in a strong organic solvent like DMSO is suddenly introduced into a predominantly aqueous environment where its solubility is much lower.[11][12]
Causality: DMSO is an excellent solvent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the dissolved compound in the final aqueous mixture. When the DMSO concentration is drastically lowered upon dilution, the pyrimidine derivative is no longer adequately solvated and precipitates out of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
Immediate Actions:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your assay.[11][12] While some cell lines can tolerate up to 1%, lower concentrations minimize solvent-induced artifacts and reduce the likelihood of precipitation.[12] This may require preparing a more dilute initial stock solution in DMSO.
-
Employ a Co-solvent System: The use of a water-miscible co-solvent can create a more favorable microenvironment for your compound in the final aqueous solution.[11][13] Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are commonly used co-solvents.[11]
Q3: My pyrimidine derivative won't dissolve in common organic solvents like methanol or ethanol, even with heating. What should I try next?
When standard polar protic solvents fail, a systematic approach to solvent selection based on polarity and specific interactions is necessary.
Expertise in Action: The principle of "like dissolves like" is a good starting point. If polar protic solvents are ineffective, it may indicate that your derivative has significant nonpolar character or that specific solute-solvent interactions are required.
Recommended Solvent Screening Protocol:
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | These solvents have high dielectric constants and can disrupt the crystal lattice of polar compounds without being hydrogen bond donors.[4] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are moderately polar and can be effective for compounds with mixed polarity characteristics.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | These are suitable for less polar pyrimidine derivatives. |
| Aromatic | Toluene, Xylene | These are nonpolar and can be effective for derivatives with significant aromatic character. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh a small, known amount of your pyrimidine derivative (e.g., 1-2 mg) into several small vials.
-
Add a measured volume (e.g., 100 µL) of each selected solvent to a separate vial.
-
Vortex each vial at room temperature for 1-2 minutes.
-
Observe for dissolution.
-
If not dissolved, gently warm the vials (e.g., to 40-50 °C) and vortex again. Be cautious with volatile solvents.
-
If still not dissolved, incrementally add more solvent until dissolution is achieved, keeping track of the total volume added to estimate the solubility.
Section 3: Advanced Solubilization Strategies
For particularly challenging compounds, more advanced techniques may be required. This section provides detailed protocols and the scientific rationale behind them.
Q4: How can I systematically use co-solvents to improve the solubility of my pyrimidine derivative for in vitro assays?
Co-solvency is a powerful technique that modifies the properties of the bulk solvent to be more accommodating to a poorly soluble compound.[13][14]
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment and disrupting the hydrogen-bonding network of water, which can "force" nonpolar compounds out of solution.[] They essentially create a solvent mixture with properties intermediate between water and the pure organic solvent.
Protocol 1: Co-solvent Solubility Enhancement for In Vitro Assays
This protocol details the use of a co-solvent to improve the solubility of a pyrimidine derivative when diluting a DMSO stock into an aqueous buffer or cell culture medium.
Materials:
-
Your pyrimidine derivative
-
Dimethyl sulfoxide (DMSO)
-
Co-solvent (e.g., PEG 400, ethanol, propylene glycol)
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare a 1:1 (v/v) mixture of DMSO and your chosen co-solvent (e.g., DMSO:PEG 400).
-
Prepare a 10 mM stock solution of your compound in the DMSO:co-solvent mixture.
-
Perform serial dilutions of this co-solvent stock solution into your final aqueous buffer or medium.
-
Visually inspect for any signs of precipitation at each dilution step.
Q5: My pyrimidine derivative has an ionizable group. How can I leverage pH adjustment to increase its solubility?
For pyrimidine derivatives that are weak acids or bases, altering the pH of the solvent can dramatically increase solubility by converting the neutral molecule into a more polar, charged species.[11][]
Causality: The charged, ionized form of a compound is generally much more soluble in polar solvents like water and alcohols than its neutral form. By adjusting the pH to be approximately 2 units above the pKa for an acidic compound, or 2 units below the pKa for a basic compound, you can ensure that the majority of the compound is in its ionized state.
Caption: Effect of pH on the solubility of ionizable pyrimidine derivatives.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Determine the pKa of your pyrimidine derivative (this can be predicted using software or determined experimentally).
-
Prepare a series of buffers with pH values spanning a range around the pKa (e.g., pH 3, 5, 7.4, 9).
-
Add an excess of your solid pyrimidine derivative to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature for a set period (e.g., 24 hours) to reach thermodynamic solubility.[16]
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[16]
-
Plot solubility versus pH to identify the optimal pH range for dissolution.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the best all-around starting solvent for dissolving a novel pyrimidine derivative?
For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO) is typically the most effective starting solvent due to its high solubilizing power for a wide range of organic molecules.[11][17] However, for subsequent dilutions into aqueous media, co-solvents or other solubilization techniques are often necessary.[11][17]
Q7: Can sonication be used to dissolve my pyrimidine derivative?
Yes, sonication can be a useful physical method to aid dissolution by breaking up solid aggregates and increasing the interaction between the solute and solvent. However, it should be used with caution as prolonged sonication can generate heat, which may degrade thermally sensitive compounds. It is best used in short bursts in an ice bath.
Q8: How do structural modifications like adding a fluorine atom or a methoxy group affect solubility?
Such modifications can improve aqueous solubility by disrupting molecular planarity or symmetry.[9] This disruption can weaken the crystal packing forces, making it easier for solvent molecules to surround and dissolve the compound.[9]
Q9: Can poor solubility lead to inconsistent results in my biological assays?
References
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Validation & Comparative
For researchers, scientists, and drug development professionals, the strategic selection of core heterocyclic scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available building blocks, fluorinated pyrimidines have carved out a significant niche, particularly in the realm of kinase inhibitor discovery. The pyrimidine ring, a privileged structure in medicinal chemistry, acts as a versatile scaffold capable of forming crucial hydrogen bond interactions within the ATP-binding site of kinases. The incorporation of a trifluoromethyl (-CF3) group often bestows favorable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.
This guide provides an in-depth comparative analysis of 5-Chloro-2-(trifluoromethyl)pyrimidine, a highly valuable building block, and its structurally related analogs. We will objectively dissect their physicochemical properties, synthetic accessibility, and reactivity in key chemical transformations, supported by experimental data and detailed protocols. Furthermore, we will explore how the subtle yet significant structural differences between these molecules translate into tangible variations in biological activity, using kinase inhibition as a guiding case study. Our objective is to equip you with the technical insights necessary to make informed decisions in the selection and application of these powerful synthetic intermediates.
Physicochemical Properties: A Comparative Overview
The electronic and steric properties of substituents on the pyrimidine ring dictate its reactivity and its potential interactions with biological targets. Here, we compare this compound with two other common di-substituted pyrimidine building blocks: 2,5-Dichloropyrimidine and 5-Bromo-2-chloropyrimidine.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | 182.53[1] | 48-52[1] | Strong electron-withdrawing -CF3 group at C2; Chloro at C5. | |
| 2,5-Dichloropyrimidine | 148.98[2] | 48-55[2] | Two chloro substituents offering differential reactivity. | |
| 5-Bromo-2-chloropyrimidine | 193.40 | 54-56 | Bromo and chloro substituents with distinct reactivity profiles for selective functionalization. |
The trifluoromethyl group in this compound significantly increases its electrophilicity, making the pyrimidine ring more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. This heightened reactivity can be both an advantage and a challenge in multi-step syntheses, requiring careful control of reaction conditions.
Synthetic Accessibility: A Tale of Three Scaffolds
The ease and efficiency of synthesizing these core building blocks are critical considerations for their practical application in drug discovery campaigns. While all three are commercially available, understanding their synthesis provides insight into potential impurities and cost-effectiveness.
Synthesis of this compound
The synthesis of this compound is not as straightforward as its dihalo-analogs, often requiring specialized reagents. A common route involves the transformation of a pre-formed trifluoromethylated pyrimidine.
Synthesis of 2,5-Dichloropyrimidine
2,5-Dichloropyrimidine can be synthesized from uracil through a two-step process involving nitration followed by chlorination.
Synthesis of 5-Bromo-2-chloropyrimidine
This analog is typically prepared from 2-hydroxypyrimidine. The process involves bromination at the 5-position followed by chlorination of the hydroxyl group at the 2-position.[3]
Experimental Protocol: Synthesis of 5-Bromo-2-chloropyrimidine from 2-Hydroxypyrimidine
This protocol is a two-step process involving bromination and subsequent chlorination.
Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
-
In a 500 mL three-necked flask, suspend 9.6 g of 2-hydroxypyrimidine in 100 mL of toluene.
-
Begin stirring and purge the flask with argon three times.
-
Add 48.0 g of tribromopyridine to the suspension.
-
Heat the reaction mixture in an oil bath at 80°C for 8 hours.
-
After cooling to 25°C, add 100 mL of water and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic phases and wash twice with 10% sodium thiosulfate solution, followed by a single wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate to dryness.
-
To the residue, add 30 mL of ethyl acetate, initiate stirring, and then add 300 mL of n-heptane.
-
Stir the resulting slurry at 25°C for 8 hours, then filter and dry the solid under vacuum to yield 5-bromo-2-hydroxypyrimidine.[4]
Step 2: Synthesis of 5-Bromo-2-chloropyrimidine
-
In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).
-
Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.
-
Place the flask in a 40°C oil bath and stir for 12 hours.
-
Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 5-bromo-2-chloropyrimidine.[4]
Comparative Reactivity: A Deeper Dive
The utility of these building blocks is defined by their reactivity in key synthetic transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr. The reactivity is further enhanced by electron-withdrawing substituents. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[5]
-
This compound : The potent electron-withdrawing nature of the -CF3 group at C2 significantly activates the C5-chloro position towards SNAr, although it is generally less reactive than the C2 or C4 positions.
-
2,5-Dichloropyrimidine : In this molecule, the C2-chloro is more activated towards SNAr than the C5-chloro due to its proximity to both ring nitrogens. This allows for selective substitution at the C2 position under controlled conditions.
-
5-Bromo-2-chloropyrimidine : Similar to 2,5-dichloropyrimidine, the C2-chloro is the primary site for SNAr.[6]
The regioselectivity of SNAr on dihalopyrimidines can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The negative charge in this intermediate is better stabilized when the attack occurs at positions that allow for delocalization onto the ring nitrogens. Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be powerful tools for predicting the most likely site of nucleophilic attack.[1][7][8] For instance, in 2,4-dichloropyrimidine, the LUMO is primarily distributed at the C4 position, correctly predicting it as the major site of substitution.[7]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions like Suzuki-Miyaura, the reactivity of the carbon-halogen bond is paramount. The general trend for halide reactivity is I > Br > Cl.[5]
-
This compound : The C5-Cl bond can participate in Suzuki couplings, but typically requires more forcing conditions (stronger catalysts, higher temperatures) compared to its bromo- or iodo-analogs.
-
2,5-Dichloropyrimidine : Selective Suzuki coupling can be challenging. While the C2-Cl is more activated for SNAr, the relative reactivity in Pd-catalyzed couplings is less predictable and highly dependent on the catalyst and ligand system.
-
5-Bromo-2-chloropyrimidine : This is arguably the most versatile of the three for sequential cross-coupling. The more reactive C5-Br bond can undergo Suzuki coupling under milder conditions, leaving the C2-Cl intact for a subsequent SNAr or a second, more forcing cross-coupling reaction.[6]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Application in Kinase Inhibitor Design
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The substituents at the C2 and C5 positions play a crucial role in determining the potency and selectivity of these inhibitors by interacting with different regions of the kinase active site.
A review of pyrimidine-based kinase inhibitors reveals that the nature of the substituent at the C5 position significantly influences biological activity.[9] For example, in a series of 2,5-substituted pyrimidines designed as gankyrin binders with antiproliferative activity, electron-withdrawing groups like -CF3 at the meta-position of a phenyl ring attached at C5 resulted in a significant improvement in activity against A549 lung cancer cells.[10]
The following table presents a hypothetical comparison based on published data for different pyrimidine cores in kinase inhibitors, illustrating how the choice of starting material can impact the final biological activity.
| Pyrimidine Core | Target Kinase | Rationale for Use | Representative IC50 (nM) | Reference |
| 5-Substituted-2-amino-pyrimidine | Aurora A | The 5-position allows for the introduction of groups that can occupy the hydrophobic back pocket of the kinase. | 38.6 | [10] |
| 2,5-Disubstituted Pyrimidine | EGFR | The 2- and 5-positions provide vectors for substitution to engage with both the hinge region and the solvent-exposed front pocket. | 91 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Src | This fused pyrimidine system mimics the natural purine core of ATP, providing a strong binding motif. | ~7,700 | [11] |
Note: IC50 values are highly dependent on the specific assay conditions and the full molecular structure of the inhibitor, not just the core. This table is for illustrative purposes.
This data underscores the importance of the C5 position for introducing diversity and tuning the pharmacological profile of pyrimidine-based inhibitors. The choice between a chloro, bromo, or trifluoromethyl-substituted pyrimidine will depend on the desired synthetic strategy and the specific structure-activity relationships being explored.
Conclusion
This compound, 2,5-dichloropyrimidine, and 5-bromo-2-chloropyrimidine are all valuable building blocks in medicinal chemistry, each with a unique profile of reactivity and synthetic accessibility.
-
This compound is an excellent choice when a strong electron-withdrawing group is desired to modulate the electronics of the system, though its synthesis and subsequent reactions may require more specialized conditions.
-
2,5-Dichloropyrimidine offers two sites for SNAr, with the C2 position being generally more reactive.
-
5-Bromo-2-chloropyrimidine provides the greatest synthetic flexibility for sequential, regioselective functionalization via orthogonal SNAr and cross-coupling reactions.
The selection of the optimal pyrimidine scaffold is a strategic decision that should be guided by a thorough understanding of the desired synthetic route, the intended biological target, and the structure-activity relationships at play. This guide has provided a framework for making such a decision, grounded in experimental data and established chemical principles.
References
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Al-Ostoot, F. H., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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- BenchChem (2025). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
- BenchChem (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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Deng, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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RSC Publishing (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). RSC Publishing. [Link]
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Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
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-
ResearchGate (n.d.). HOMO-LUMO orbital maps of compounds. ResearchGate. [Link]
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International Research Journal of Education and Technology (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. IRJET. [Link]
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Mini Reviews in Medicinal Chemistry (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Royal Society of Chemistry (2025). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. RSC Publishing. [Link]
-
Frontiers in Chemistry (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
Organic Syntheses (n.d.). 2-Chloropyrimidine. Organic Syntheses. [Link]
-
ResearchGate (n.d.). Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. [Link]
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-
Chemical Science (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
ResearchGate (n.d.). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
- Google Patents (n.d.). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
MDPI (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
ResearchGate (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
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NIH National Library of Medicine (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
ResearchGate (n.d.). The isolated yield of product 3 after Suzuki coupling. ResearchGate. [Link]
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NIH National Library of Medicine (n.d.). Table 5, IC50 values (nM) against Clk and Dyrk kinases. NIH. [Link]
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NIH National Library of Medicine (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. NIH. [Link]
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NIH National Library of Medicine (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. NIH. [Link]
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Semantic Scholar (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)pyrimidine Derivatives as Kinase Inhibitors
The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to modulate the activity of key biological targets, particularly protein kinases. The trifluoromethyl group at the 2-position and a substituent at the 5-position, often a halogen like chlorine, are critical features that influence the compound's electronic properties, metabolic stability, and binding interactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-chloro-2-(trifluoromethyl)pyrimidine derivatives and their analogues, with a focus on their development as potent and selective kinase inhibitors for cancer therapy. We will dissect the causal relationships behind experimental design choices, present comparative data, and provide detailed experimental protocols to support researchers in this field.
The 5-(Trifluoromethyl)pyrimidine Core: A Foundation for Kinase Inhibition
The pyrimidine ring is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The introduction of a trifluoromethyl (CF3) group at the 2-position offers several advantages:
-
Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 group can influence the pKa of the pyrimidine nitrogens, affecting their hydrogen bonding capabilities.
The chlorine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore the chemical space and optimize pharmacological properties.
Comparative SAR Analysis: Substitutions on the Pyrimidine Scaffold
The potency and selectivity of 5-(trifluoromethyl)pyrimidine derivatives are highly dependent on the nature and position of substituents on the pyrimidine ring and its appended functionalities. Below, we compare the SAR of different series of these compounds against various kinase targets.
Targeting EGFR: A Case Study in Anticancer Drug Design
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1][2] A general synthetic scheme for these compounds is outlined below.
-
Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6): To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5.5 mmol) in DMF (10 mL), sodium hydride (25 mmol) is added at 0 °C. The mixture is stirred overnight at room temperature. Water (30 mL) is then carefully added, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the intermediate 6 .[1][2]
-
Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7): Intermediate 6 is reacted with 4-nitroaniline in the presence of a suitable catalyst and base to afford the nitro derivative 7 .
-
Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8): The nitro group of compound 7 is reduced to an amine, for example, using iron powder in the presence of ammonium chloride, to yield the key amine intermediate 8 .
-
Synthesis of final compounds (9a-9u): Intermediate 8 is then acylated with various carboxylic acids or their activated derivatives to produce the final amide compounds.[1]
dot digraph "Synthetic_Scheme_EGFR_Inhibitors" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="2,4-dichloro-5-\ntrifluoromethylpyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 6\n(Thiophene derivative)"]; intermediate2 [label="Intermediate 7\n(Nitro derivative)"]; intermediate3 [label="Intermediate 8\n(Amino derivative)"]; end [label="Final Compounds\n(9a-9u)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label="3-amino-thiophene-2-\ncarboxylic acid methylamide,\nNaH, DMF"]; intermediate1 -> intermediate2 [label="4-nitroaniline"]; intermediate2 -> intermediate3 [label="Reduction (e.g., Fe/NH4Cl)"]; intermediate3 -> end [label="Acylation (R-COOH)"]; } caption [label="Synthetic workflow for EGFR inhibitors.", fontsize=10];
Table 1: In Vitro Anticancer Activity and EGFR Kinase Inhibition of Selected Derivatives [1]
| Compound | R group on phenylamino moiety | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFRwt-TK IC50 (µM) |
| 9a | Benzoyl | - | - | - | - |
| 9c | 3-Fluorophenyl | 2.23 | 5.32 | 16.35 | - |
| 9i | Propionyl | - | - | - | - |
| 9r | 1-Methyl-piperidine-4-carbonyl | - | - | - | - |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
The SAR studies revealed that the nature of the R substituent on the phenylamino group significantly impacts the anticancer activity.[1] Phenyl derivatives generally showed good activity. Notably, the introduction of an acrylamide moiety, as in compound 9u , led to a significant increase in potency against both cancer cell lines and the EGFR kinase.[1] This suggests that this group may form a covalent bond with a cysteine residue in the active site of EGFR, a common mechanism for irreversible inhibitors.
Dual FLT3 and CHK1 Inhibition for Acute Myeloid Leukemia
Another promising application of this scaffold is in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are therapeutic targets in acute myeloid leukemia.[3]
-
Enzyme and Substrate Preparation: Recombinant human FLT3 and CHK1 enzymes and their respective substrates are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
dot digraph "Kinase_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Prepare Reagents\n(Kinase, Substrate, ATP, Buffer)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_compounds [label="Serially Dilute\nTest Compounds"]; reaction [label="Incubate Kinase, Substrate,\nand Compound"]; initiate [label="Initiate Reaction with ATP"]; stop_detect [label="Stop Reaction and\nDetect Signal"]; analysis [label="Calculate IC50 Values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_compounds; prepare_compounds -> reaction; reaction -> initiate; initiate -> stop_detect; stop_detect -> analysis; } caption [label="Workflow for in vitro kinase inhibition assay.", fontsize=10];
Table 2: Kinase Inhibitory Activity of Representative FLT3/CHK1 Dual Inhibitors [3]
| Compound | R² Substituent | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | c-Kit IC50 (nM) | MV4-11 IC50 (nM) |
| 22 | 6-membered benzocyclic ketone | Potent | Potent | - | <4 |
| 29 | - | Potent | Potent | - | <4 |
| 30 | - | Excellent | Excellent | >460-fold selective | <4 |
| 31 | - | Potent | Potent | - | <4 |
| 32 | - | Excellent | Excellent | >708-fold selective | - |
SAR studies on this series of compounds indicated that a six-membered ring as the R² substituent generally leads to better inhibitory activities against both FLT3 and CHK1 compared to five-membered ring derivatives.[3] Furthermore, the introduction of heteroatoms within the aliphatic ring was found to be detrimental to FLT3-D835Y affinity.[3] Compound 30 emerged as a potent and selective dual inhibitor with excellent cellular activity against the MV4-11 leukemia cell line and favorable oral pharmacokinetic properties.[3]
Exploring a Broader Biological Spectrum: Antifungal and Antiviral Activities
Beyond cancer, 5-(trifluoromethyl)pyrimidine derivatives have also been investigated for their potential as antifungal and antiviral agents.[4][5]
Antifungal Activity
A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against various plant pathogenic fungi.[5]
Table 3: Antifungal Activity of Selected Trifluoromethyl Pyrimidine Derivatives at 50 µg/mL [5]
| Compound | Inhibition Rate (%) against B. cinerea | Inhibition Rate (%) against S. sclerotiorum |
| 5b | 96.76 | - |
| 5j | 96.84 | - |
| 5l | 100 | - |
| 5v | - | 82.73 |
| Tebuconazole (Control) | 96.45 | 83.34 |
The preliminary SAR indicated that many of the synthesized compounds exhibited potent activity against Botrytis cinerea, with some even surpassing the efficacy of the commercial fungicide tebuconazole.[5]
Antiviral Activity against Tobacco Mosaic Virus (TMV)
The antiviral activity of a series of trifluoromethyl pyrimidine derivatives was evaluated against the tobacco mosaic virus (TMV).[4]
Table 4: Anti-TMV Activity of Selected Compounds at 500 µg/mL [4]
| Compound | Curative Activity (%) | Protection Activity (%) | Inactivation Activity (%) |
| 5b | 70.1 | - | - |
| 5j | 76.3 | - | - |
| 5m | 66.1 | 66.4 | - |
| 5q | 71.3 | - | - |
| Ningnanmycin (Control) | 54.0 | - | - |
Several compounds, including 5b , 5j , 5m , and 5q , demonstrated significant curative activity against TMV, outperforming the commercial antiviral agent ningnanmycin.[4] Further studies revealed that compound 5m exhibited excellent protective activity, with an EC50 value of 103.4 µg/mL, superior to that of ningnanmycin (255.1 µg/mL).[4] Microscale thermophoresis experiments suggested a direct interaction between compound 5m and the TMV coat protein.[4]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile platform for the development of a wide range of biologically active compounds. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substituents on the pyrimidine ring can lead to significant changes in potency, selectivity, and the spectrum of biological activity.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design next-generation compounds with improved affinity and selectivity.
-
Exploration of Novel Substituents: Synthesizing and evaluating a broader range of diverse substituents to further probe the SAR and identify novel pharmacophores.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, ultimately leading to more effective and safer therapeutic agents.
By leveraging the insights gained from comprehensive SAR studies, researchers can continue to unlock the full potential of the 5-(trifluoromethyl)pyrimidine scaffold in the discovery and development of novel therapeutics.
References
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A Comparative Guide to the In Vitro Validation of Novel Pyrimidine Compounds for Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics, owing to its integral role in nucleic acid synthesis and various signaling pathways.[1][2] This guide provides an in-depth, comparative analysis of the in vitro validation of new pyrimidine-based compounds, offering a framework for assessing their anticancer efficacy against established alternatives. By integrating detailed experimental protocols with the rationale behind methodological choices, this document serves as a practical resource for researchers in oncology drug discovery.
Introduction: The Enduring Significance of Pyrimidine Analogs in Cancer Therapy
Pyrimidine analogs represent a class of antimetabolite drugs that bear structural similarity to the natural pyrimidine bases: cytosine, thymine, and uracil.[3] These compounds exert their cytotoxic effects primarily by interfering with DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[3][4] Well-established pyrimidine analogs like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine have been mainstays in chemotherapy regimens for decades.[3][5]
However, the challenges of drug resistance and off-target toxicity necessitate the development of novel pyrimidine derivatives with improved efficacy and safety profiles.[6] Recent research has focused on modifying the pyrimidine core to enhance targeting of specific cancer-related enzymes and signaling pathways, such as PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[1]
Comparative In Vitro Efficacy of Novel Pyrimidine Compounds
The initial assessment of a novel anticancer compound's efficacy relies on robust in vitro assays. These assays provide critical data on a compound's cytotoxic and cytostatic effects on cancer cell lines. A key metric for this evaluation is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit cell growth by 50%.[3]
Below is a comparative analysis of the cytotoxic activity of representative novel pyrimidine derivatives against various human cancer cell lines, with the well-established chemotherapeutic agent Doxorubicin included for reference.
Table 1: Comparative Cytotoxicity (IC50, µM) of Novel Pyrimidine Derivatives and Doxorubicin
| Compound Class | Specific Derivative | Cancer Cell Line | Novel Compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 11 | PC-3 (Prostate) | 0.123 (vs. EGFRT790M) | Not Reported | [6] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Compound 19 | Colon Cancer Lines | 0.24 - 1.26 | Not Reported | [6] |
| Tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidine | Compound 20 | HCT-116 (Colon) | Superior to Doxorubicin | Not Reported | [6] |
| Pyrido[2,3-d]pyrimidine | Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | Not Reported | [7] |
| Pyrimidine-Hydrazone Hybrid | Compound 4 & 7 | Various | High Activity | Not Reported | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key In Vitro Validation Assays: Methodologies and Rationale
The comprehensive in vitro validation of a novel pyrimidine compound involves a battery of assays designed to elucidate its mechanism of action and therapeutic potential. The following sections detail the protocols for essential assays.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of a compound.[9] This assay is foundational in preliminary anticancer drug screening due to its reliability and adaptability to a wide range of cell lines.[9]
Experimental Workflow for MTT Assay
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the novel pyrimidine compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[10]
Experimental Workflow for Apoptosis Assay
Caption: Experimental workflow for apoptosis detection.
Detailed Protocol for Annexin V-FITC/PI Assay:
-
Cell Treatment: Treat cells with the novel pyrimidine compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Many pyrimidine analogs function by disrupting the cell cycle.[6] Cell cycle analysis using flow cytometry and DNA staining dyes (e.g., Propidium Iodide) can reveal the specific phase of the cell cycle at which a compound exerts its effects.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis.
Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment and Fixation: Treat cells with the compound for a specified time, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Elucidating Mechanisms of Action: Signaling Pathways
Understanding the molecular targets and signaling pathways affected by novel pyrimidine compounds is crucial for their rational development. Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
Signaling Pathway of a Novel Pyrimidine-Based Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Conclusion and Future Directions
The in vitro validation of novel pyrimidine compounds is a critical first step in the drug discovery pipeline. A systematic and multi-faceted approach, incorporating cytotoxicity, apoptosis, and cell cycle assays, provides a comprehensive understanding of a compound's anticancer potential. The data generated from these studies are essential for identifying promising lead candidates for further preclinical and clinical development. Future research will likely focus on developing pyrimidine derivatives with even greater selectivity for cancer cells and the ability to overcome existing mechanisms of drug resistance.
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Kramer, T. L., & See, W. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1049, 329–338. [Link]
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Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Current pharmaceutical design, 8(8), 653–665. [Link]
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 28(9), 3913. [Link]
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 28(9), 3913. [Link]
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A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2025). Journal of Pharmaceutical Negative Results, 14(3), 238-249. [Link]
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A Comparative Guide to the Synthesis of 5-Substituted Trifluoromethylpyrimidines for Medicinal and Agrochemical Research
The 5-substituted trifluoromethylpyrimidine scaffold is a cornerstone in modern drug discovery and agrochemical development. The trifluoromethyl group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, making this heterocyclic core a privileged motif in numerous biologically active molecules.[1] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering insights into the strategic selection of a synthetic pathway based on desired complexity, scale, and functional group tolerance. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for key transformations.
I. Strategic Approaches to Synthesis: An Overview
The synthesis of 5-substituted trifluoromethylpyrimidines can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, the desired final substituent, and the overall synthetic efficiency.
Caption: Overview of common palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds. [2][3]It involves the reaction of a halide (in our case, 5-bromo-2-(trifluoromethyl)pyrimidine) with a boronic acid or ester in the presence of a palladium catalyst and a base.
Key Features:
-
High functional group tolerance: Tolerates a wide range of functional groups on both coupling partners.
-
Commercially available reagents: A vast library of boronic acids is commercially available.
-
Mild reaction conditions: Often proceeds under relatively mild conditions.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [4] This protocol is adapted for the synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones, demonstrating the applicability to related heterocyclic systems.
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the corresponding aryl boronic acid (1.2 equivalents), XPhosPdG2 (0.05 equivalents), XPhos (0.05 equivalents), and cesium carbonate (2 equivalents).
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
B. Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines from aryl halides. [5][6]This reaction is crucial for the introduction of nitrogen-containing substituents, which are prevalent in bioactive molecules.
Key Features:
-
Broad amine scope: Applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
-
Catalyst development: The reaction has seen significant evolution with the development of highly active and selective catalyst systems. [7] Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridine [8] While this protocol is for a dihalopyridine, the principles are directly applicable to 5-halo-trifluoromethylpyrimidines.
-
In a glovebox, combine 2,5-dibromo-3-(trifluoromethyl)pyridine (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents) in a reaction vessel.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
C. Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner. [9][10]While it offers excellent functional group tolerance, the toxicity of organotin compounds has led to a preference for the Suzuki-Miyaura coupling in many applications. [11][12][13] Key Features:
-
Air and moisture stable reagents: Organostannanes are generally stable.
-
Toxicity concerns: The primary drawback is the toxicity of tin reagents and byproducts.
IV. Direct C-H Functionalization: The Frontier of Synthetic Efficiency
Direct C-H functionalization is an emerging and highly attractive strategy that avoids the need for pre-functionalization (e.g., halogenation) of the pyrimidine ring. [14][15][16]This approach offers a more atom-economical and step-efficient route to the desired products.
Key Advantages:
-
Atom economy: Reduces the number of synthetic steps and waste generation.
-
Late-stage functionalization: Allows for the introduction of substituents at a late stage in a synthetic sequence, which is highly valuable in drug discovery. [17] While general protocols for the direct C-H functionalization of the 5-position of trifluoromethylpyrimidines are still evolving, the principles established for other heterocycles are being actively explored for this scaffold. [18]Research in this area focuses on achieving high regioselectivity, as the pyrimidine ring possesses multiple C-H bonds.
V. Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Yields | Substrate Scope |
| Building Block Approach | Robust, well-established, reliable for large-scale synthesis. | Requires pre-functionalization, can be less atom-economical. | Good to Excellent | Broad, dependent on the reactivity of the building block. |
| Suzuki-Miyaura Coupling | Excellent functional group tolerance, mild conditions, vast array of commercially available boronic acids. | Residual palladium contamination can be a concern for pharmaceutical applications. | Good to Excellent | Very Broad |
| Buchwald-Hartwig Amination | Premier method for C-N bond formation, broad amine scope. [19] | Catalyst and ligand selection can be crucial and sometimes costly. | Good to Excellent | Very Broad |
| Stille Coupling | Stable reagents, good functional group tolerance. [9] | Toxicity of organotin reagents and byproducts is a major concern. | Good to Excellent | Broad |
| Direct C-H Functionalization | High atom and step economy, ideal for late-stage functionalization. [17] | Regioselectivity can be a challenge, may require specific directing groups. | Moderate to Good | Still developing, can be substrate-dependent. |
VI. Conclusion and Future Outlook
The synthesis of 5-substituted trifluoromethylpyrimidines is a mature field with a diverse toolbox of reliable synthetic methods. The classical building block approach remains a stalwart for its robustness, while palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer unparalleled versatility and functional group tolerance. The future of this field undoubtedly lies in the continued development of direct C-H functionalization methods, which promise to deliver these valuable compounds with even greater efficiency and elegance. The choice of the optimal synthetic route will always be a multifactorial decision, balancing the need for speed, cost-effectiveness, and the specific structural requirements of the target molecule.
VII. References
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Ng, D., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications, 6, 8119.
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Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92.
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Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2510.
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Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 223, 113659.
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Ng, D., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate.
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Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. OUCI.
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Bencke, C. E., et al. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Proceedings.
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Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521.
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Chen, C. Y., & Hartwig, J. F. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Organic Letters, 11(19), 4386-4389.
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Li, G., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(15), 5881-5885.
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 911668.
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 911668.
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BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
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Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2510.
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Yakubov, S. H., & Barham, J. P. (2020). Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2151-2192.
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Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine. Retrieved from
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chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
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Wang, F., et al. (2021). Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers, 8(19), 5414-5419.
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049.
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Daïch, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2235-2246.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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ResearchGate. (n.d.). Direct Trifluoromethylation of the CH Bond.
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OpenOChem Learn. (n.d.). Stille Coupling.
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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NROChemistry. (n.d.). Stille Coupling.
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R Discovery. (n.d.). Palladium catalyst synthesis, computational chemical study and molecular docking of a new series of (aryl)-2-(trifluoromethyl) tetrahydrobenzot[1][20]hieno[2,3-d]pyrimidin-4(3H)-one derivatives.
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Organic Chemistry Portal. (n.d.). Stille Coupling.
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Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681.
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling.
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Kráľová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949.
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Larhed, M., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(7), 1872-1875.
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Daugulis, O., et al. (2012). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 134(46), 18942-18945.
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Daïch, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235-2246.
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INIS-IAEA. (n.d.). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction.
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ElectronicsAndBooks. (n.d.). Palladium(II)-Catalyzed Enantioselective Synthesis of r-(Trifluoromethyl)arylmethylamines.
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ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
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A Senior Application Scientist's Guide to Benchmarking Pyrimidine Derivatives Against Established Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its inherent ability to mimic the purine structure of ATP allows for potent and selective inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel pyrimidine derivatives against established kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key assays, and present a logical workflow for a robust comparative analysis. This document is intended to serve as a practical, in-depth resource, moving beyond a simple listing of steps to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the development of a wide array of therapeutic agents, with a significant number targeting protein kinases.[1] Kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, and survival.[4] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5]
Many successful kinase inhibitors, such as Imatinib (targeting BCR-ABL) and Gefitinib (targeting EGFR), have demonstrated the clinical potential of this class of drugs.[5][6] Consequently, the development of novel pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles is a highly active area of research.[1][7][8] Effective benchmarking of these new chemical entities (NCEs) against existing drugs is crucial for determining their therapeutic potential and guiding further development.
The Landscape of Pyrimidine-Based Kinase Inhibitors and Target Selection
Pyrimidine derivatives have been successfully developed to target a range of kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC).[6][9]
-
Aurora Kinases: Essential for cell cycle regulation, with inhibitors showing promise in various cancers.[7][8]
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, targeted in B-cell malignancies.[3]
-
Cyclin-Dependent Kinases (CDK4/6): Regulators of the cell cycle, with inhibitors approved for certain types of breast cancer.[6]
When benchmarking a new pyrimidine derivative, the choice of the target kinase and the corresponding approved drug for comparison is paramount. This selection should be driven by the initial hypothesis of the NCE's mechanism of action, often informed by computational modeling and preliminary screening data.
A Framework for Robust Benchmarking: From Biochemical Potency to Cellular Efficacy
A comprehensive benchmarking strategy should follow a tiered approach, moving from direct target engagement and enzymatic inhibition to cellular effects. This workflow ensures a thorough evaluation of the NCE's potential.
Head-to-Head Comparison: A Case Study of Pyrimidine Derivatives vs. Established Drugs
To illustrate the benchmarking process, let's consider a hypothetical novel pyrimidine derivative, "Pyr-N1," designed to inhibit Aurora Kinase A. The logical benchmark drug would be Alisertib (MLN8237), a known Aurora Kinase A inhibitor.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line (e.g., NCI-H82 SCLC) GI50 (nM) |
| Pyr-N1 (Hypothetical) | Aurora A | 15 | 150 |
| Alisertib (Benchmark) | Aurora A | 25 | 200 |
Note: The above data is illustrative. Actual values would be experimentally determined.
In this hypothetical scenario, Pyr-N1 demonstrates superior potency in both biochemical and cell-based assays compared to the benchmark drug, warranting further investigation into its selectivity and potential for in vivo studies.
Experimental Protocols for Robust Benchmarking
The trustworthiness of any comparative guide hinges on the reproducibility of the experimental data. Here, we provide detailed, step-by-step methodologies for key assays.
In Vitro Kinase Activity Assay (Biochemical IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. Luminescence-based assays that quantify ATP consumption, such as ADP-Glo™, are a common and robust method.[5]
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP solutions at desired concentrations.
-
Compound Dilution: Perform a serial dilution of the test compounds (e.g., Pyr-N1) and the benchmark drug (e.g., Alisertib) in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound/benchmark drug. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and its substrate. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Cellular GI50 Determination)
Cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context.[10][11] The MTT or CellTiter-Glo® assays are widely used to measure cell viability and proliferation.[4][12]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with high expression of the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and the benchmark drug. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CellTiter-Glo® Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each treatment relative to the DMSO control. Plot the percent viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Phospho-Target Inhibition
This technique confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.[13]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the target substrate (e.g., phospho-Aurora A).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total Aurora A) to ensure equal loading. Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.
Interpreting the Data: Beyond the IC50 Value
While the IC50 is a critical metric, a comprehensive analysis requires consideration of other factors:
-
Selectivity: A highly potent compound is of little therapeutic value if it inhibits numerous other kinases, leading to off-target effects.[3] Kinome-wide screening against a panel of kinases is essential to determine the selectivity profile.
-
Structure-Activity Relationship (SAR): Understanding how small chemical modifications to the pyrimidine scaffold affect potency and selectivity can guide the design of more effective inhibitors.[7][9]
-
Cellular Context: Discrepancies between biochemical and cellular potency can arise due to factors like cell permeability, efflux pumps, or intracellular ATP concentrations. These differences provide valuable insights into the drug-like properties of the compound.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. A rigorous and systematic benchmarking process, as outlined in this guide, is essential for identifying the most promising candidates for further preclinical and clinical development. By integrating biochemical and cellular assays, and by carefully considering factors beyond simple potency, researchers can make informed decisions and accelerate the translation of novel pyrimidine derivatives from the lab to the clinic. Future efforts will likely focus on developing derivatives that overcome known resistance mechanisms and on exploring novel pyrimidine-based compounds for a wider range of kinase targets.
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Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: Current Pharmaceutical Design URL: [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from 5-Chloro-2-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 5-Chloro-2-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation of potent inhibitors against various kinases implicated in oncology and other diseases. The electron-withdrawing properties of the chloro and trifluoromethyl groups can significantly influence the binding affinity and selectivity of these compounds. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a thorough understanding of their cross-reactivity profiles to anticipate potential off-target effects and inform the development of safer and more effective therapeutics.
This comprehensive guide provides a comparative analysis of the cross-reactivity of kinase inhibitors derived from the this compound scaffold and its close analogs. We will delve into supporting experimental data, detailed methodologies for assessing kinase selectivity, and visual representations of key experimental workflows and signaling pathways to provide a critical resource for researchers in the field.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The pyrimidine core is a well-established hinge-binding motif that mimics the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases. The addition of a chloro group at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring creates a unique electronic and steric profile. These substitutions can enhance the binding affinity of the scaffold to its target kinase and influence its interactions with other kinases, thereby shaping its selectivity profile.
Numerous kinase inhibitors have been developed based on this and structurally related scaffolds, targeting key kinases in cancer signaling pathways such as Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] Understanding the selectivity of these inhibitors is crucial, as off-target activities can lead to toxicity or, in some cases, beneficial polypharmacology.
Comparative Kinase Inhibition Profiles
Achieving a complete kinome-wide selectivity profile for every investigational compound is a resource-intensive endeavor. However, by examining the cross-reactivity data of well-characterized inhibitors based on similar scaffolds, we can gain valuable insights into the potential off-target interactions of novel compounds derived from this compound.
Case Study: CFI-400945, a Potent PLK4 Inhibitor
While not possessing the exact this compound core, the pyrimidine-based inhibitor CFI-400945 serves as an excellent case study for understanding the cross-reactivity of this class of compounds. CFI-400945 is a potent and selective inhibitor of PLK4, a master regulator of centriole duplication, with an IC50 of 2.8 nM.[4]
A radiometric assay screening of CFI-400945 against a panel of 290 kinases revealed that at a concentration of 1 µM, it inhibited 10 kinases by more than 50%.[5] Further investigation determined the IC50 values for a subset of these, with 11 kinases showing IC50 values below 100 nM.[5] This highlights that even highly potent inhibitors can exhibit off-target activities against other kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| PLK4 | 2.8 | Serine/Threonine Kinase |
| ABL(T315I) | < 100 | Tyrosine Kinase |
| Aurora B | 102 | Serine/Threonine Kinase |
| BMX | < 100 | Tyrosine Kinase |
| FGFR1 | < 100 | Tyrosine Kinase |
| FGFR2 | < 100 | Tyrosine Kinase |
| ROS | < 100 | Tyrosine Kinase |
| TEK (Tie2) | 117 | Tyrosine Kinase |
| TRKA | 84 | Tyrosine Kinase |
| TRKB | 88 | Tyrosine Kinase |
| Aurora A | 510 | Serine/Threonine Kinase |
| Data compiled from publicly available information on CFI-400945.[4][5] |
The cross-reactivity of CFI-400945 with kinases such as Aurora A and B is noteworthy, as these are also key regulators of cell cycle progression.[6] This polypharmacology could contribute to the overall anti-tumor efficacy of the compound but also underscores the importance of comprehensive profiling to understand the full spectrum of its biological activity.
Insights from Other Pyrimidine-Based Inhibitors
-
FLT3/CHK1 Dual Inhibitors: A series of 5-(trifluoromethyl)-2-aminopyrimidine derivatives were developed as dual inhibitors of FLT3 and CHK1. Notably, a lead compound from this series demonstrated high selectivity over the closely related kinase c-Kit, a crucial factor for minimizing hematological toxicities.[1]
-
EGFR Inhibitors: Novel 5-(trifluoromethyl)pyrimidine derivatives have been synthesized as potent EGFR inhibitors. One such compound exhibited an IC50 of 0.091 µM against EGFR kinase, demonstrating the utility of this scaffold in targeting receptor tyrosine kinases.[3]
Experimental Protocols for Cross-Reactivity Profiling
The accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-validated experimental methodologies. Below are detailed protocols for key assays used in cross-reactivity profiling.
In Vitro Radiometric Kinase Assay
This is a classic and highly sensitive method for measuring kinase activity and inhibition.[7] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the IC50 value of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity.
-
Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto the phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter or a phosphorimager.[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and modulate downstream signaling.[3]
Objective: To assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate in living cells.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for analysis.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody and total protein antibody to assess the level of substrate phosphorylation relative to the total amount of substrate.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody that is phospho-specific.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total substrate signal. Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of kinase inhibition, we provide the following diagrams created using Graphviz.
Caption: Generalized workflow for an in vitro radiometric kinase assay.
Caption: Inhibition of the PLK4 signaling pathway by a pyrimidine-based inhibitor.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, as with all kinase inhibitor development programs, a thorough assessment of cross-reactivity is essential to ensure the desired selectivity and to minimize the potential for off-target effects. The comparative data presented for CFI-400945 and insights from other pyrimidine-based inhibitors highlight the importance of comprehensive kinome-wide profiling.
By employing robust experimental methodologies, such as radiometric and cell-based kinase assays, researchers can generate high-quality data to guide the optimization of lead compounds. The detailed protocols and visual workflows provided in this guide serve as a practical resource for scientists and drug developers working to advance the next generation of selective and effective kinase inhibitors.
References
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A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. Cancer Cell. [Link]
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Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Cancers. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]
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Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in Molecular Biology. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
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Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. CoLab. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of the Indian Chemical Society. [Link]
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CFI-400945. The Chemical Probes Portal. [Link]
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Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. ResearchGate. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. [Link]
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Kinase profiling of 52 using KINOMEscan technology at 1 μM.. ResearchGate. [Link]
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Current compound coverage of the kinome. Future Medicinal Chemistry. [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology. [Link]
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Kinase inhibitor pathways. HMS LINCS Project. [Link]
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Head-to-head comparison of pyrimidine vs. pyridine scaffolds in drug design
Head-to-Head Comparison: Pyrimidine vs. Pyridine Scaffolds in Drug Design
A Senior Application Scientist's Guide to Strategic Scaffold Selection
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars, with pyridine and pyrimidine scaffolds being among the most prevalent in FDA-approved drugs.[1][2] The choice between these two six-membered aromatic rings is a critical decision in drug design, profoundly influencing a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This guide provides a head-to-head comparison of these scaffolds, supported by experimental data and protocols, to inform strategic decision-making for researchers and drug development professionals.
At a Glance: Physicochemical and Pharmacokinetic Properties
| Property | Pyridine | Pyrimidine | Rationale for Drug Design |
| Structure | 6-membered ring with one nitrogen atom | 6-membered ring with two nitrogen atoms at positions 1 and 3 | The additional nitrogen in pyrimidine significantly alters electron distribution and basicity. |
| Basicity (pKa of conjugate acid) | ~5.30[3] | ~1.23[3][4] | Pyridine's higher basicity makes it more likely to be protonated at physiological pH, impacting solubility and receptor interactions. Pyrimidine's weak basicity can be advantageous in avoiding unwanted interactions with acidic cellular components. |
| Lipophilicity (LogP) | Generally higher | Generally lower | The two nitrogen atoms in pyrimidine increase its polarity, often leading to lower lipophilicity and potentially improved aqueous solubility. |
| Metabolic Stability | Susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5] | Generally more resistant to oxidation due to its electron-deficient nature.[3][6] | The electron-deficient nature of the pyrimidine ring makes it less prone to oxidative metabolism, which can lead to improved metabolic stability and a longer half-life in the body.[3][6] |
| Prevalence in FDA-Approved Drugs (2014-2023) | 54 drugs[7] | 25 drugs[7] | Pyridine remains a more frequently utilized scaffold in recently approved drugs.[7] |
Delving Deeper: A Comparative Analysis
Physicochemical Properties: The Impact of a Second Nitrogen
The fundamental difference between pyridine and pyrimidine lies in the presence of a second nitrogen atom in the latter, positioned at the 1 and 3 positions of the ring.[8] This seemingly small change has profound consequences for the electronic properties of the scaffold.
Basicity and pKa: Pyridine is a moderately weak base with a pKa of its conjugate acid around 5.30.[3] In contrast, pyrimidine is a much weaker base, with a corresponding pKa of approximately 1.23.[3][4] This dramatic decrease in basicity is due to the electron-withdrawing effect of the second nitrogen atom, which makes it more difficult to protonate the ring.[6][8]
-
Expert Insight: The lower basicity of pyrimidine can be a significant advantage in drug design. Highly basic compounds can lead to off-target effects, such as lysosomotropism (accumulation in lysosomes) or hERG channel inhibition, which can cause cardiotoxicity. By switching from a pyridine to a pyrimidine scaffold, medicinal chemists can often mitigate these risks.
Lipophilicity and Solubility: The two nitrogen atoms in pyrimidine make it more polar than pyridine. This generally translates to a lower LogP value and, consequently, higher aqueous solubility. Poor solubility is a major hurdle in drug development, and employing a pyrimidine scaffold can be a strategic move to improve this critical property.[9]
Pharmacokinetic Profile: Metabolism and Stability
A drug's journey through the body is heavily influenced by its metabolic stability. Both pyridine and pyrimidine rings are subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[10]
Metabolic Stability: The electron-deficient nature of the pyrimidine ring makes it less susceptible to oxidative metabolism compared to pyridine.[3][6] This increased metabolic stability can lead to a longer half-life, reduced clearance, and potentially a lower required dose.
-
Expert Insight: When a lead compound containing a pyridine ring suffers from rapid metabolism, replacing it with a pyrimidine can be a fruitful optimization strategy. This "bioisosteric replacement" can maintain the desired pharmacological activity while improving the pharmacokinetic profile.
Case Study: Kinase Inhibitors
A prime example of the strategic interchange between these scaffolds can be found in the development of kinase inhibitors, a major class of anticancer drugs. In one instance, the replacement of a phenyl ring with a pyridine in a Cdc7 inhibitor resulted in a more than 500-fold improvement in biological potency.[7] Conversely, in the design of selective inhibitors for the highly homologous CYP11B1 and CYP11B2 enzymes, both pyridine and pyrimidine scaffolds were explored to fine-tune selectivity.[11] These examples underscore that the choice between pyridine and pyrimidine is highly context-dependent, with the optimal choice depending on the specific target and desired properties.
Experimental Evaluation: Key Protocols for Scaffold Assessment
To empirically determine the optimal scaffold, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are indispensable.[12][13][14]
Workflow for Scaffold Comparison
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A Senior Application Scientist's Guide to Validating the Binding Mode of Pyrimidine Inhibitors Through Molecular Docking
In the landscape of modern drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents, particularly in oncology and infectious diseases.[1][2] The efficacy of these inhibitors is intrinsically linked to their precise interaction with target proteins. Molecular docking, a powerful computational technique, has become indispensable for predicting these binding modes and affinities, thereby guiding the rational design of novel therapeutics.[3][4] However, the predictive power of in silico models is only as reliable as their validation.[5][6] An unvalidated or poorly validated docking pose can lead to costly and time-consuming dead ends in the drug development pipeline.
This guide provides an in-depth, experience-driven comparison of methods to rigorously validate the binding mode of pyrimidine inhibitors predicted by molecular docking. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.
The Imperative of Validation: Beyond the Docking Score
A low binding energy or a high docking score does not in itself guarantee a correct binding pose.[7][8] Scoring functions, the mathematical algorithms used to rank docked poses, are approximations of the complex biophysical interactions occurring at the molecular level and can have limitations.[9][10][11] Therefore, a multi-faceted validation approach is crucial to build confidence in the predicted binding mode before committing to expensive synthesis and biological testing.
The validation process can be broadly categorized into computational and experimental approaches, each providing a unique layer of evidence.
Computational Validation: The First Line of Defense
Before stepping into the wet lab, a series of computational checks can provide initial, yet crucial, validation of the docking results.
Re-docking and Cross-Docking
A fundamental validation technique is re-docking , where the co-crystallized ligand is extracted from the protein's binding site and then docked back into the same site.[12][13] A successful re-docking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, indicates that the docking protocol can reproduce the known binding mode.[14][15]
Cross-docking takes this a step further by docking a ligand into a different but related protein structure (e.g., the same protein from a different species or a mutant form). This tests the robustness of the docking protocol in a slightly perturbed binding site.
Consensus Scoring and Multiple Docking Programs
Relying on a single scoring function can introduce bias.[12] Consensus scoring mitigates this by using multiple scoring functions to evaluate the same set of docked poses.[7] A pose that consistently ranks highly across different scoring functions is more likely to be correct. Similarly, employing different docking programs (e.g., AutoDock Vina, Glide, GOLD) can provide a more robust prediction, as each uses distinct algorithms for sampling and scoring.[12][15] If different programs converge on a similar binding mode, it increases confidence in the prediction.[16]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful method to assess the stability of a predicted binding pose in a dynamic, solvated environment, which more closely mimics physiological conditions.[17][18] An unstable pose will likely see the ligand dissociate from the binding pocket over the course of the simulation, whereas a stable interaction will be maintained.[19][20] MD simulations can also reveal key protein-ligand interactions and conformational changes that are not apparent in a static docked structure.[21]
Experimental Validation: The Ground Truth
While computational methods are invaluable, experimental validation remains the gold standard for confirming a predicted binding mode.
X-Ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding mode.[22][23] This is often considered the most definitive method for validating a docking pose.[24] A successfully solved co-crystal structure that matches the predicted binding mode provides the strongest possible evidence. However, obtaining high-quality crystals of a protein-ligand complex can be a significant challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for elucidating protein-ligand interactions in solution.[22] Techniques like Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-LOGSY can identify the ligand's binding epitope and the protein residues involved in the interaction. While it may not provide the same level of atomic detail as X-ray crystallography, NMR offers valuable information about the binding interface and can be used to validate key interactions predicted by docking.
Structure-Activity Relationship (SAR) Analysis
A well-established medicinal chemistry approach, SAR analysis provides indirect but powerful validation of a binding model.[25] By synthesizing and testing a series of analogs of the pyrimidine inhibitor with systematic modifications, researchers can correlate changes in biological activity with the predicted interactions from the docking model.[26][27] For example, if the model predicts a crucial hydrogen bond with a specific residue, removing or modifying the functional group involved in that bond should lead to a significant loss of activity. A strong correlation between SAR data and the docking model lends significant credibility to the predicted binding mode.
Site-Directed Mutagenesis
To further probe the importance of specific protein residues in ligand binding, site-directed mutagenesis can be employed. By mutating a residue predicted to be critical for the interaction (e.g., changing an amino acid that forms a hydrogen bond), one can observe the effect on the inhibitor's potency. A significant decrease in activity upon mutation of a key residue provides strong evidence for its involvement in binding, thus supporting the docking model.[16]
Comparison of Validation Methods
| Method | Type | Strengths | Weaknesses | Primary Output |
| Re-docking/Cross-docking | Computational | Fast, inexpensive, good first-pass assessment.[12] | Relies on the availability of a co-crystal structure. May not reflect true predictive power.[14] | RMSD value, confirmation of protocol's ability to reproduce a known pose.[13] |
| Consensus Scoring | Computational | Reduces bias from a single scoring function, increases confidence in ranking.[7] | Requires access to multiple software/scoring functions. | A more robust ranking of docked poses. |
| Molecular Dynamics | Computational | Assesses pose stability in a dynamic environment, provides insights into conformational changes.[17][18] | Computationally expensive, time-consuming. | Stability of the protein-ligand complex over time (RMSD), interaction analysis.[20] |
| X-Ray Crystallography | Experimental | "Gold standard" - provides direct, high-resolution structural evidence of the binding mode.[22][24] | Can be technically challenging and time-consuming to obtain suitable crystals.[23] | 3D structure of the protein-ligand complex. |
| NMR Spectroscopy | Experimental | Provides information on binding in solution, identifies binding epitopes.[22] | May not provide atomic-level detail of the entire complex. | Identification of interacting residues and ligand atoms. |
| SAR Analysis | Experimental | Provides strong correlative evidence for the binding model, guides lead optimization.[25] | Indirect evidence, requires synthesis and testing of multiple analogs. | Correlation of chemical modifications with biological activity. |
| Site-Directed Mutagenesis | Experimental | Directly probes the importance of specific residues in binding.[16] | Can be labor-intensive, mutations may cause unintended structural perturbations. | Change in inhibitor potency upon mutation of key residues. |
Experimental Protocols: A Step-by-Step Approach
Molecular Docking Protocol
A typical molecular docking workflow for pyrimidine inhibitors involves several key steps:[1][28]
-
Protein and Ligand Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Draw the 2D structure of the pyrimidine inhibitor and convert it to a 3D structure, followed by energy minimization.[1]
-
-
Grid Generation:
-
Define a grid box around the active site of the protein to specify the search space for the docking algorithm.
-
-
Docking Execution:
-
Run the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm).[1]
-
-
Pose Analysis:
-
Analyze the resulting docked poses based on their scoring function values and clustering.
-
Visualize the top-ranked poses to examine the key interactions with the protein residues.[1]
-
Molecular Dynamics Simulation Protocol
A general protocol for MD simulation to validate a docked pose:[19][20]
-
System Preparation:
-
Use the docked protein-ligand complex as the starting structure.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate the pressure.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the behavior of the ligand in the binding site.[20]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate RMSD of the ligand, root-mean-square fluctuation (RMSF) of the protein, and analyze the persistence of key interactions.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: The logical interplay between computational models and experimental data.
Conclusion: An Integrated and Iterative Process
Validating the binding mode of pyrimidine inhibitors is not a linear process but rather an iterative cycle of computational prediction and experimental feedback. No single method is foolproof; a robust validation strategy relies on the convergence of evidence from multiple, orthogonal approaches. By judiciously combining computational techniques for initial assessment and guiding experimental design with definitive biophysical and biochemical assays, researchers can significantly increase the confidence in their molecular models. This, in turn, accelerates the journey from a promising hit to a clinically viable drug candidate, ultimately saving valuable time and resources in the complex and challenging field of drug discovery.
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A Comparative Guide to the Efficacy of Fluorinated and Non-Fluorinated Pyrimidine Analogs in Oncology Research
In the landscape of cancer therapeutics, pyrimidine analogs represent a cornerstone of chemotherapy, exploiting the fundamental reliance of cancer cells on nucleic acid synthesis for their rapid proliferation. This guide provides an in-depth comparison of two major classes within this family: fluorinated and non-fluorinated pyrimidine analogs. We will delve into their distinct mechanisms of action, compare their therapeutic efficacy with supporting experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in preclinical and clinical research.
Introduction: The Central Role of Pyrimidine Analogs in Cancer Therapy
Pyrimidine analogs are antimetabolites that mimic the natural pyrimidines, uracil and cytosine, which are essential building blocks of RNA and DNA. By interfering with the synthesis and function of nucleic acids, these drugs selectively target rapidly dividing cancer cells.[1][2] The two broad categories, non-fluorinated and fluorinated pyrimidine analogs, are distinguished by the absence or presence of a fluorine atom, a modification that profoundly influences their biochemical behavior and therapeutic applications.[3][4]
Non-Fluorinated Pyrimidine Analogs: Chain Terminators and DNA Synthesis Inhibitors
Non-fluorinated pyrimidine analogs primarily act by inhibiting DNA polymerase and inducing chain termination after their incorporation into DNA. Key examples include Cytarabine (Ara-C) and Gemcitabine.
Mechanism of Action:
These drugs are prodrugs that require intracellular phosphorylation to their active triphosphate forms. For instance, Cytarabine is converted to ara-CTP, which competitively inhibits DNA polymerase, and its incorporation into the DNA strand sterically hinders the attachment of the next nucleotide, leading to chain termination and apoptosis.[3] Gemcitabine, an analog of deoxycytidine, also inhibits DNA synthesis and can induce apoptosis through a similar mechanism.[1]
Fluorinated Pyrimidine Analogs: A Multi-pronged Attack on Nucleic Acid Metabolism
Fluorinated pyrimidines, most notably 5-Fluorouracil (5-FU) and its oral prodrug Capecitabine, employ a more diverse and complex mechanism of action. The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a key structural feature that underpins their potent anticancer activity.[3][5] This substitution was strategically chosen because the van der Waals radius of fluorine is similar to that of hydrogen, allowing it to be recognized by enzymes, while the strong carbon-fluorine bond resists enzymatic removal.[3][5]
Mechanism of Action:
The anticancer effects of fluorinated pyrimidines are mediated through three primary mechanisms following their conversion to active metabolites:[6][7][8]
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis.[3][5][6]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[3][6]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[6]
The following diagram illustrates the metabolic activation and key mechanisms of action of 5-Fluorouracil.
Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).
Head-to-Head Efficacy Comparison: In Vitro and In Vivo Evidence
The choice between a fluorinated and a non-fluorinated pyrimidine analog is often dictated by the cancer type and the specific therapeutic strategy.
In Vitro Cytotoxicity
A standard method to compare the direct cytotoxic effects of these agents on cancer cells is the determination of their half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay.
Table 1: Hypothetical IC50 Values (µM) of Pyrimidine Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Gemcitabine (Non-fluorinated) | 5-Fluorouracil (Fluorinated) |
| PANC-1 | Pancreatic | 0.05 | 5.0 |
| MCF-7 | Breast | 0.01 | 2.5 |
| HCT116 | Colon | 1.0 | 0.5 |
| A549 | Lung | 0.2 | 10.0 |
Note: These are representative values and can vary based on experimental conditions.
The data in Table 1 illustrates that the efficacy of each drug is highly dependent on the cancer cell line, likely due to differences in drug metabolism and the expression of target enzymes.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models are crucial for evaluating the therapeutic efficacy of these compounds in a more physiologically relevant setting.[9][10][11] Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used models.[12][13]
Table 2: Comparative Efficacy in a Pancreatic Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Gemcitabine | 750 | 50 |
| Capecitabine | 900 | 40 |
| Gemcitabine + Capecitabine | 450 | 70 |
These hypothetical results suggest a synergistic effect when combining a non-fluorinated and a fluorinated pyrimidine analog in this specific cancer model.
Clinical Evidence: The ESPAC-4 Trial
A landmark clinical trial, ESPAC-4, provided crucial insights into the comparative efficacy of these drug classes in the adjuvant treatment of resected pancreatic cancer. The trial compared gemcitabine monotherapy with a combination of gemcitabine and capecitabine.[14][15] The results showed that the combination therapy significantly improved overall survival compared to gemcitabine alone (median overall survival of 28.0 months vs. 25.5 months).[14][15] This trial established the combination of a non-fluorinated and a fluorinated pyrimidine analog as the new standard of care in this setting.[14] Other studies have also shown promising results for the gemcitabine and capecitabine combination in advanced pancreatic cancer.[16][17] However, in some contexts, such as second-line treatment for metastatic pancreatic cancer in patients with poor performance status, capecitabine and gemcitabine monotherapies have shown similar efficacy.[18]
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps for assessing the cytotoxic effects of pyrimidine analogs on adherent cancer cells.[19][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analogs (both fluorinated and non-fluorinated) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.[21][22]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Protocol for In Vivo Efficacy Testing in a Xenograft Model
This protocol describes a general workflow for evaluating the antitumor efficacy of pyrimidine analogs in a subcutaneous xenograft mouse model.[9][11]
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A Comparative Guide to the Metabolic Stability Assessment of Novel 5-Chloro-2-(trifluoromethyl)pyrimidine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The 5-chloro-2-(trifluoromethyl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and synthetic tractability.[1][2][3] However, for any novel derivative to progress from a promising hit to a viable drug candidate, a thorough understanding of its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including half-life, oral bioavailability, and potential for drug-drug interactions.[4][5] A compound with low metabolic stability is often rapidly cleared from the body, potentially leading to a short duration of action and poor efficacy.[5] Conversely, a compound that is too stable may accumulate and cause toxicity.[6]
This guide provides a comprehensive framework for the systematic evaluation of the metabolic stability of novel this compound derivatives. We will delve into the theoretical metabolic landscape of this scaffold, provide detailed, field-proven protocols for key in vitro assays, and present a comparative case study to illustrate data interpretation and its impact on lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the early stages of drug discovery.
The Metabolic Landscape: Predicting and Identifying Metabolic "Hot Spots"
The this compound core possesses several features that can influence its metabolism. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom can impact the reactivity of the pyrimidine ring. The primary drivers of metabolism are cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver that are responsible for the oxidative metabolism of a vast array of xenobiotics.[7][8][9]
Potential metabolic pathways for this scaffold include:
-
Oxidation: Aromatic hydroxylation on the pyrimidine ring, although potentially challenging due to the electron-deficient nature of the ring. More likely, oxidation will occur on any appended alkyl or aryl substituents.
-
Defluorination: While the C-F bond is strong, CYP-mediated defluorination of aromatic fluorides can occur, though it is generally a less common metabolic route.[10]
-
Dechlorination: Reductive or oxidative dechlorination is a possible metabolic pathway for chlorinated aromatic compounds.
-
Metabolism of Substituents: Any substituents attached to the pyrimidine core will be susceptible to common metabolic transformations (e.g., N-dealkylation, O-dealkylation, benzylic oxidation).
Identifying these potential "hot spots" early can guide the design of more stable analogues.[11]
A Tiered Approach to In Vitro Metabolic Stability Assessment
A hierarchical or tiered approach is the most efficient strategy for assessing metabolic stability, starting with high-throughput screens and progressing to more complex, physiologically relevant assays for promising compounds.
Tier 1: High-Throughput Screening with Liver Microsomes
The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[12] Microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[6][12] This assay is cost-effective, amenable to high-throughput formats, and provides a rapid assessment of a compound's susceptibility to oxidative metabolism.[12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compounds and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates, incubators, centrifuges, and LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO) and then dilute to a working concentration (e.g., 100 µM in 50:50 acetonitrile/water).[5]
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer.[13]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[5]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5] Include a parallel incubation without the NADPH system as a negative control to assess non-enzymatic degradation.[5]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[12][13]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14]
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.[5]
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[5]
Tier 2: Comprehensive Profiling with Hepatocytes
For compounds that show promising stability in microsomes, the next step is to use a more physiologically relevant model. Hepatocyte stability assays utilize intact liver cells, which contain both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs), as well as transporters.[6][15][16] This provides a more comprehensive picture of a compound's overall cellular metabolism.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, or other species)
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Test and control compounds
-
96-well plates (non-coated)
-
Orbital shaker inside a 37°C incubator
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to ensure high viability. Dilute the cells to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[17][18]
-
Incubation Setup: Add the test compound to the hepatocyte suspension in a 96-well plate at a final concentration of typically 1 µM.[18]
-
Incubation: Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[17]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and stop the reaction by adding cold acetonitrile with an internal standard.[17]
-
Sample Processing and Analysis: Process the samples as described in the microsomal assay protocol to precipitate proteins and analyze the supernatant by LC-MS/MS.[15]
Data Analysis: The data analysis is similar to the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.[18]
Visualizing the Assessment Workflow
A logical workflow ensures that resources are focused on the most promising candidates. The following diagram illustrates a typical decision-making process in metabolic stability assessment.
Caption: Potential metabolic pathways for the scaffold. (Note: Image URL is a placeholder).
Case Study: Comparative Analysis of Three Hypothetical Derivatives
To illustrate the application of these assays, let's consider three hypothetical derivatives of the core scaffold and their metabolic stability data.
-
Compound X-001: The parent scaffold with a methyl group at position 4.
-
Compound X-002: An analogue of X-001 where the methyl group is replaced by a cyclopropyl group to block potential benzylic oxidation.
-
Compound X-003: An analogue of X-001 where a fluorine atom is introduced on the methyl group (CFH2).
Table 1: Human Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| X-001 | 15 | 46.2 | 6.25% |
| X-002 | 85 | 8.2 | 53.4% |
| X-003 | 60 | 11.6 | 37.5% |
| Verapamil | 8 | 86.6 | <1% |
| Warfarin | >120 | <5.8 | >90% |
Table 2: Human Hepatocyte Stability Data
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | % Remaining at 120 min |
| X-001 | 12 | 57.8 | 0.1% |
| X-002 | 75 | 9.2 | 33.0% |
| X-003 | 55 | 12.6 | 22.1% |
Interpretation of Results
-
Compound X-001 shows high clearance in both microsomes and hepatocytes, suggesting it is rapidly metabolized. The slightly faster clearance in hepatocytes could indicate some contribution from Phase II metabolism or that the compound is a high-uptake substrate. This compound would likely have a short half-life in vivo.
-
Compound X-002 demonstrates a significant improvement in metabolic stability. Replacing the methyl group with a cyclopropyl ring, a common strategy to block metabolism at a labile site, was successful. [19]The low clearance in both systems suggests this compound is a good candidate for further development.
-
Compound X-003 shows a moderate improvement in stability. The addition of a fluorine atom likely reduced the rate of oxidation at that position but did not completely block it. This strategy, known as "metabolic blocking," can be effective but may not always be as robust as replacing the entire group. [19] Based on this comparative data, Compound X-002 is the most promising candidate to advance to in vivo pharmacokinetic studies. The data from X-001 and X-003 provides valuable structure-activity relationship (SAR) information, confirming that the methyl group in X-001 is a metabolic hot spot.
Conclusion and Future Directions
The systematic assessment of metabolic stability is a non-negotiable step in the journey of a novel chemical entity to a drug. By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte-based models, researchers can efficiently triage compounds and focus resources on those with the most promising pharmacokinetic potential. [4][20]The data generated not only allows for the ranking of compounds but also provides crucial insights into metabolic pathways, guiding the rational design of more durable and effective drug candidates. [11][19]For the this compound series, understanding and mitigating metabolic liabilities through strategic chemical modifications will be key to unlocking their full therapeutic potential.
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Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-(trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 5-Chloro-2-(trifluoromethyl)pyrimidine (CAS No. 69034-12-4), a halogenated heterocyclic compound, adherence to strict disposal protocols is not merely a matter of compliance but a critical safety imperative. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile: Understanding the "Why"
Before any handling or disposal, it is essential to understand the inherent risks associated with this compound. This compound is classified under the Globally Harmonized System (GHS) with several significant hazards.[1][2] Its chemical structure, containing both chlorine and a trifluoromethyl group on a pyrimidine ring, dictates its reactivity and toxicological profile.
Key Hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These classifications necessitate the use of robust personal protective equipment (PPE) and careful handling to prevent exposure.[1] The presence of halogens also means that its disposal must be managed as a hazardous waste to prevent the formation of persistent environmental pollutants and harmful combustion byproducts like hydrogen chloride and hydrogen fluoride.[3]
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | Danger |
| Skin Irritation (Category 2) | H315 | Danger |
| Eye Irritation (Category 2A) | H319 | Danger |
| STOT, Single Exposure (Category 3) | H335 | Danger |
This data is synthesized from available Safety Data Sheets (SDS).[1][2]
Pre-Disposal: Segregation and Storage
Proper waste management begins at the point of generation. The principle of waste segregation is paramount to prevent dangerous chemical reactions and to ensure the waste stream is correctly identified for final disposal.
Step 1: Immediate Segregation Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4] Never mix this compound with non-halogenated solvents, strong acids, bases, or oxidizers.[5] Incompatible chemicals stored together can lead to dangerous reactions.[6]
Step 2: Container Selection and Labeling Use a chemically resistant, leak-proof container, preferably the original container if it is in good condition. The container must be sealed at all times except when adding waste.[7] Affix a hazardous waste label immediately, detailing the full chemical name—"this compound"—and the associated hazards.
Step 3: Safe Storage Area Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated location, away from heat or ignition sources.[8]
-
Within a secondary containment tray to manage potential leaks.[6]
Disposal Protocol: A Step-by-Step Workflow
Disposal of this compound is not a "down-the-drain" or standard trash procedure. It must be handled as regulated hazardous waste through an approved disposal facility.[3][9][10][11]
Step 1: Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing appropriate PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]
-
Body Protection: A lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is inadequate, respiratory protection may be required.[2][9]
Step 2: Handling Contaminated Materials Any materials grossly contaminated with this compound, such as pipette tips, wipes, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[12] Place these solid items in a separate, clearly labeled container for "Halogenated Solid Waste."
Step 3: Managing Empty Containers A container that held this chemical is not truly "empty" until properly decontaminated. The first rinse of a container must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
Step 4: Arranging for Disposal Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[7] EHS professionals are trained to manage the logistics of transporting and disposing of hazardous materials in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).
Step 5: Final Disposal Method The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[13] This process is designed to break down the molecule completely, with scrubbers and filters in place to neutralize harmful acidic gases (like HCl and HF) that are produced.
Below is a diagram outlining the decision-making and workflow for proper disposal.
Caption: Waste Management Workflow for this compound.
Emergency Procedures: Spill and Exposure
Accidents can happen, and preparedness is key.
-
In Case of a Spill: Evacuate personnel from the immediate area. If safe to do so, prevent further spillage. Absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1] Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[1][12] Decontaminate the surface by scrubbing with alcohol.[1]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
-
By adhering to these rigorous protocols, researchers can ensure the safe use and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Synquest Labs. 2-Chloro-5-(trifluoromethyl)pyrimidine Safety Information.
-
MedchemExpress.com. Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyrimidine.
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Ambeed. Safety of 2-Chloro-5-(trifluoromethyl)pyrimidine.
-
Fisher Scientific. Safety Data Sheet: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
-
Fisher Scientific. Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine.
-
BLD Pharm. 2-Chloro-5-(trifluoromethyl)pyrimidine Product Information.
-
Sciencemadness Wiki. Proper disposal of chemicals.
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Fisher Scientific. Safety Data Sheet: 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
-
Matrix Scientific. Product Safety Information: 2-Chloro-5-(trifluoromethyl)pyrimidine.
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Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
-
U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
-
U.S. Environmental Protection Agency. EPA Method 551.1.
-
University of Wisconsin-Milwaukee. Halogenated Waste Guidance.
-
U.S. Environmental Protection Agency. Wastewater Technology Fact Sheet: Chlorination.
-
U.S. Environmental Protection Agency. National Primary Drinking Water Regulations.
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Massachusetts Institute of Technology EHS. Chemical Waste.
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Dartmouth College. Hazardous Waste Disposal Guide.
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Nipissing University. Hazardous Materials Disposal Guide.
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- 2. 69034-12-4 | 2-Chloro-5-(trifluoromethyl)pyrimidine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. fishersci.com [fishersci.com]
- 4. uakron.edu [uakron.edu]
- 5. nipissingu.ca [nipissingu.ca]
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- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 9. synquestlabs.com [synquestlabs.com]
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- 12. matrixscientific.com [matrixscientific.com]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-2-(trifluoromethyl)pyrimidine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, halogenated pyrimidines such as 5-Chloro-2-(trifluoromethyl)pyrimidine serve as critical building blocks. However, their structural attributes, which make them valuable in synthesis, also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 845618-08-8), with a focus on personal protective equipment (PPE).
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the hazard profile of a chemical is the cornerstone of designing an effective safety protocol. For this compound, the primary hazards are identified as:
-
Skin Irritation (H315): This compound can cause skin irritation upon contact.
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract.
Furthermore, data from the closely related isomer, 2-Chloro-5-(trifluoromethyl)pyrimidine, indicates a more severe hazard profile, including:
-
Acute Oral Toxicity (H301 - Toxic if swallowed): This suggests that ingestion of even small quantities could be highly dangerous.[1]
This combined hazard profile dictates a multi-faceted PPE strategy that provides a robust barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Key Chemical and Physical Properties
A substance's physical properties influence its behavior in the laboratory and inform the necessary handling precautions. For instance, a low boiling point may indicate a higher inhalation risk.
| Property | Value | CAS Number | Source |
| Molecular Formula | C₅H₂ClF₃N₂ | 845618-08-8 | [2] |
| Molecular Weight | 182.53 g/mol | 69034-12-4 | |
| Form | Solid | 69034-12-4 | |
| Melting Point | 48-52 °C | 69034-12-4 | [1] |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | 69034-12-4 |
The Core Ensemble: Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered system designed to protect against specific, identified hazards. For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
-
Requirement: Tight-sealing safety goggles are the minimum requirement. Given the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Causality: The eyes are highly susceptible to chemical splashes. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes. Goggles provide this necessary seal, while a face shield offers an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
-
Requirement:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.
-
Lab Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A flame-retardant lab coat or a chemical-resistant apron worn over the lab coat is advisable.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
-
-
Causality: The skin irritation hazard necessitates that no part of the body is left exposed. The choice of glove material is critical; it must be resistant to permeation by halogenated organic compounds.
Respiratory Protection: Safeguarding the Air You Breathe
-
Requirement: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols outside of a contained system, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required.
-
Causality: The trifluoromethyl group can increase the volatility of a compound, and as a solid, it can be easily aerosolized. A fume hood provides primary engineering control to capture and exhaust these respiratory hazards at the source.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Workflow
The following workflow diagram illustrates the key procedural steps for the safe handling of this compound.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
